molecular formula C29H34N4O4 B15611603 Clifutinib

Clifutinib

Numéro de catalogue: B15611603
Poids moléculaire: 502.6 g/mol
Clé InChI: DWZXYPARIPYQKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clifutinib is an orally bioavailable, selective, small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3;  CD135;  STK1;  FLK2), with potential antineoplastic activity. Upon oral administration, this compound targets, binds to and inhibits the activity of FLT3. This inhibits the proliferation of FLT3-expressing cancer cells. FLT3, a class III receptor tyrosine kinase (RTK), is overexpressed or mutated in most B-lineage neoplasms and in acute myeloid leukemias.

Propriétés

Formule moléculaire

C29H34N4O4

Poids moléculaire

502.6 g/mol

Nom IUPAC

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[2-[4-(3-morpholin-4-ylpropoxy)phenyl]ethynyl]phenyl]urea

InChI

InChI=1S/C29H34N4O4/c1-29(2,3)26-21-27(32-37-26)31-28(34)30-24-11-7-22(8-12-24)5-6-23-9-13-25(14-10-23)36-18-4-15-33-16-19-35-20-17-33/h7-14,21H,4,15-20H2,1-3H3,(H2,30,31,32,34)

Clé InChI

DWZXYPARIPYQKS-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Clifutinib in FLT3-ITD Acute Myeloid Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of FLT3-ITD in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant subset of AML patients, approximately 25-30%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[1] This mutation leads to the constitutive, ligand-independent activation of the FLT3 receptor tyrosine kinase.

The aberrant activation of FLT3-ITD triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways, which are crucial for cell survival, proliferation, and differentiation.[2][3] This uncontrolled signaling confers a proliferative advantage to the leukemic cells and is associated with a poor prognosis, including higher relapse rates and shorter overall survival.[1][4] Consequently, the FLT3-ITD mutation has emerged as a critical therapeutic target in AML.

Clifutinib is a novel, orally active, and highly selective inhibitor of FLT3-ITD that has shown promising preclinical and clinical activity in FLT3-mutated AML.[2][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed protocols for key experimental assays relevant to its evaluation.

Molecular Mechanism of Action of this compound

This compound is a potent small-molecule inhibitor that targets the kinase activity of FLT3. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. This binding prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades.[6]

By inhibiting FLT3-ITD phosphorylation, this compound effectively suppresses the constitutive activation of the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[2][3] This leads to a dose-dependent inhibition of proliferation and induction of apoptosis in AML cells harboring the FLT3-ITD mutation.[2][7]

Quantitative Preclinical Data for this compound

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget/Cell LineIC50 (nM)Reference
Kinase AssayFLT3-ITD15.1[8][9][10][11]
Cell ProliferationMV-4-11 (FLT3-ITD)1.5[2][8][9][10][11]
Cell ProliferationMOLM-13 (FLT3-ITD)1.4[2][8][9][10][11]
Cell ProliferationBaF3-FLT3-D835Y5.4[7]
Cell ProliferationBaF3-FLT3-D835H10.9[7]
Cell ProliferationBaF3-FLT3-D835V37.4[7]

Table 2: In Vivo Efficacy of this compound in FLT3-ITD AML Xenograft Models

Cell LineMouse ModelDosing ScheduleTumor Growth Inhibition (TGI)Reference
MV-4-11NOD/SCID1.5 mg/kg, p.o., once daily193.5%[8][9][10][11]
MOLM-13NOD/SCID4.5 mg/kg, p.o., once daily94%[8][9][10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and efficacy of this compound.

Cell Culture
  • Cell Lines: MV-4-11 and MOLM-13 human AML cell lines, which are homozygous for the FLT3-ITD mutation, are commonly used.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis of FLT3 Signaling Pathway

Objective: To assess the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

  • Cell Treatment: Seed MV-4-11 or MOLM-13 cells at a density of 0.5 - 1 x 10^6 cells/mL. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. A vehicle control (DMSO) should be included.

  • Cell Lysis: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane of a polyacrylamide gel.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-FLT3 (Tyr591), total FLT3, phospho-STAT5 (Tyr694), total STAT5, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.

  • Cell Seeding: Seed MV-4-11 or MOLM-13 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in culture medium.

    • Add the drug dilutions to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and calculate IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the induction of apoptosis by this compound in AML cells.

  • Cell Treatment: Treat MV-4-11 or MOLM-13 cells with varying concentrations of this compound (e.g., 1-100 nM) for 48-72 hours.[2]

  • Cell Staining:

    • Harvest cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

  • Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV-4-11 or MOLM-13 cells into the flank of each mouse.

  • Treatment:

    • Once tumors are palpable, randomize mice into treatment and vehicle control groups.

    • Administer this compound orally at a predetermined dose and schedule (e.g., 1.5 mg/kg or 4.5 mg/kg, once daily).[8][9][10][11]

  • Efficacy Evaluation:

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pharmacodynamic markers).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

FLT3_ITD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Clifutinib_Mechanism_of_Action This compound This compound FLT3_ITD FLT3-ITD (ATP-Binding Pocket) This compound->FLT3_ITD Inhibits Phosphorylation Autophosphorylation FLT3_ITD->Phosphorylation Prevents Downstream_Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT5) Phosphorylation->Downstream_Signaling Proliferation Leukemic Cell Proliferation & Survival Downstream_Signaling->Proliferation Blocks Apoptosis Apoptosis Proliferation->Apoptosis Leads to Western_Blot_Workflow start Start: AML Cell Culture (MV-4-11, MOLM-13) treatment Treat with this compound (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, p-STAT5, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Protein Expression detection->end

References

The Discovery and Development of Clifutinib: A Potent FLT3 Inhibitor for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clifutinib, also known as HEC73543, is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in the treatment of Acute Myeloid Leukemia (AML). Developed as a novel biphenylacetylene urea (B33335) derivative, this compound has demonstrated significant potency against FLT3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis in AML patients.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Lead Optimization

The development of this compound originated from a focused effort to identify potent and selective FLT3-ITD inhibitors.[1] Researchers synthesized a series of biphenylacetylene derivatives, culminating in the identification of compound 9e, later named this compound, which exhibited exceptional potency and favorable drug-like properties.[1][2]

Chemical Structure

This compound is chemically described as 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((4-(3-morpholinopropoxy)phenyl)ethynyl)phenyl)urea.[3]

Structure-Activity Relationship (SAR)

While a comprehensive public SAR table for the entire series of biphenylacetylene urea derivatives is not available, the selection of this compound (compound 9e) was based on its superior profile, including high potency against FLT3-ITD kinase and excellent cellular activity.[1][2]

Mechanism of Action

This compound functions as a potent and selective inhibitor of FLT3 kinase activity.[4] In AML cells harboring FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways. This compound effectively blocks this aberrant signaling.[4]

Inhibition of Downstream Signaling

This compound has been shown to inhibit the phosphorylation of FLT3 and its key downstream signaling proteins, including:

  • RAS/MAPK pathway: evidenced by decreased phosphorylation of ERK.[4]

  • PI3K/AKT pathway: demonstrated by reduced phosphorylation of AKT.[4]

  • JAK/STAT5 pathway: shown by the inhibition of STAT5 phosphorylation.[4]

By blocking these critical pathways, this compound induces apoptosis in FLT3-ITD positive AML cells.[4]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits the constitutively active FLT3-ITD receptor.

Preclinical Evaluation

This compound has undergone extensive preclinical testing to evaluate its potency, selectivity, and in vivo efficacy.

In Vitro Activity

The in vitro inhibitory activity of this compound against FLT3 and various AML cell lines is summarized in the table below.

Target/Cell LineIC50 (nM)
FLT3-ITD Kinase 15.1[1][2]
MV-4-11 (FLT3-ITD) 1.5[1][2]
MOLM-13 (FLT3-ITD) 1.4[1][2]

This compound has also demonstrated potent activity against common FLT3 tyrosine kinase domain (TKD) mutations.[5]

Kinase Selectivity

This compound exhibits a high degree of selectivity for FLT3. In a panel of 414 kinases, this compound showed greater than 80% inhibition against only 12 kinases at a concentration of 1 µM.[5] Notably, it does not significantly inhibit the structurally related kinase KIT (IC50 = 1790 nM).[5]

In Vivo Efficacy

In preclinical xenograft models using human AML cell lines, this compound demonstrated significant anti-tumor activity.

Xenograft ModelDoseTumor Growth Inhibition (TGI)
MV-4-11 1.5 mg/kg, once daily (p.o.)193.5%[1][2]
MOLM-13 4.5 mg/kg, once daily (p.o.)94%[1][2]

Treatment with this compound in these models was well-tolerated, with no significant changes in body weight observed.[1][2]

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound is not yet publicly available. However, the compound is orally active and has demonstrated significant in vivo efficacy, suggesting favorable pharmacokinetic properties.[1][2]

Clinical Development

This compound is currently being evaluated in clinical trials for the treatment of relapsed/refractory FLT3-mutated AML.

Phase I Clinical Trial (NCT04827069)

A first-in-human, Phase I study was conducted to evaluate the safety, tolerability, efficacy, and pharmacokinetic profile of this compound in Chinese patients with relapsed/refractory FLT3-mutated AML.[6]

Efficacy: In patients with FLT3-ITD(+)/TKD(-) AML treated at the 40 mg/day dose, the composite complete remission (CRc) rate was 53.8%.[6] For patients who had received only one prior line of treatment, the CR/CRh rate was 30.8% and the median overall survival (OS) was 7.9 months.[6]

Safety and Tolerability: The most common treatment-related adverse events (TRAEs) are summarized in the table below.

Adverse EventFrequency (≥20%)
Leukopenia70.7%
Thrombocytopenia68%
Neutropenia64%
Anemia48%
Lymphopenia26.7%
Pneumonia26.7%
Hypokalemia26.7%
Aspartate aminotransferase increased22.7%
Alkaline phosphatase increased21.3%
Alanine aminotransferase increased20.0%

Grade ≥3 TRAEs occurring in ≥20% of patients included leukopenia, thrombocytopenia, neutropenia, anemia, lymphopenia, and pneumonia.[6] The maximum tolerated dose was determined to be 70 mg/day.[6]

Pharmacokinetics: A food-effect study in healthy volunteers (NCT05454098) demonstrated that a high-fat meal significantly increased the bioavailability of this compound.[7] The fed-to-fasted ratios for Cmax and AUC were 221.31% and 255.22%, respectively.[7]

Phase III Clinical Trial (NCT05586074)

A randomized, open-label, multicenter Phase III clinical trial is currently underway to compare the efficacy and safety of this compound versus salvage chemotherapy in patients with relapsed/refractory FLT3-ITD positive AML.[8]

Experimental Protocols

This section provides representative methodologies for key experiments involved in the evaluation of this compound.

FLT3 Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Add_Enzyme Add FLT3-ITD Enzyme Start->Add_Enzyme Add_this compound Add this compound (or vehicle) Add_Enzyme->Add_this compound Add_Substrate_ATP Add Substrate & ATP Add_this compound->Add_Substrate_ATP Incubate Incubate Add_Substrate_ATP->Incubate Detect_Signal Detect Signal (e.g., Luminescence) Incubate->Detect_Signal Analyze Calculate IC50 Detect_Signal->Analyze End End Analyze->End

Caption: A typical workflow for an in vitro FLT3 kinase inhibition assay.

A representative protocol would involve a biochemical assay using recombinant FLT3-ITD kinase. The assay would measure the transfer of phosphate (B84403) from ATP to a substrate peptide. This compound at varying concentrations is pre-incubated with the kinase, followed by the addition of ATP and the substrate to initiate the reaction. The amount of product formed is then quantified, often using a luminescence-based method, to determine the inhibitory activity of this compound and calculate the IC50 value.

Cell Proliferation Assay

The anti-proliferative effect of this compound on AML cell lines such as MV-4-11 and MOLM-13 can be determined using a variety of methods, including the CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The CellTiter-Glo® reagent is then added to measure the amount of ATP present, which is proportional to the number of viable cells. The resulting data is used to generate dose-response curves and calculate IC50 values.

Western Blot Analysis

To assess the effect of this compound on FLT3 signaling pathways, Western blotting is employed. AML cells are treated with various concentrations of this compound for a short duration (e.g., 2 hours). Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of FLT3, ERK, AKT, and STAT5. Subsequent incubation with secondary antibodies and a chemiluminescent substrate allows for the visualization and quantification of protein bands.

In Vivo Xenograft Studies

Female NOD/SCID mice are typically used for establishing xenograft models. Human AML cells (e.g., MV-4-11 or MOLM-13) are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, once daily, at specified doses. Tumor volume and body weight are measured regularly throughout the study to evaluate efficacy and tolerability.

Conclusion

This compound is a promising, potent, and selective FLT3 inhibitor with significant anti-leukemic activity in preclinical models and early clinical trials for relapsed/refractory FLT3-mutated AML. Its well-defined mechanism of action and encouraging efficacy and safety profile support its ongoing development in a Phase III clinical trial. The data presented in this technical guide underscore the potential of this compound as a valuable therapeutic option for this patient population with a high unmet medical need.

References

Clifutinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib (formerly HEC73543) is a novel, orally active, and highly selective second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. It has demonstrated potent activity against internal tandem duplication (ITD) mutations of FLT3 (FLT3-ITD), a key driver of acute myeloid leukemia (AML) associated with a poor prognosis. This technical guide provides a comprehensive summary of the currently available pharmacokinetic and pharmacodynamic data on this compound, compiled from preclinical studies and clinical trials.

Pharmacodynamics

This compound exerts its anti-leukemic effects by potently and selectively inhibiting FLT3 kinase activity, particularly in cells harboring the FLT3-ITD mutation. This inhibition disrupts downstream signaling pathways crucial for the proliferation and survival of AML cells.

In Vitro Activity

This compound has demonstrated significant potency against AML cell lines with FLT3-ITD mutations. In preclinical studies, it potently suppressed the proliferation of MV-4-11 and MOLM-13 AML cells, which harbor the FLT3-ITD mutation, with IC50 values of 1.5 nM and 1.4 nM, respectively.[1][2][3] The biochemical IC50 against FLT3-ITD kinase is 15.1 nM.[1][2][3]

The mechanism of action involves the inhibition of autophosphorylation of FLT3 and the subsequent blockade of major downstream signaling pathways. In MV-4-11 cells, this compound was shown to inhibit the phosphorylation of FLT3, as well as key signaling molecules in the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways in a dose-dependent manner. This disruption of survival signaling ultimately leads to the induction of apoptosis in FLT3-ITD positive AML cells.

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell Line/AssayIC50 ValueReference
FLT3-ITD KinaseBiochemical Assay15.1 nM[1][2][3]
Cell ProliferationMV-4-11 (FLT3-ITD)1.5 nM[1][2][3]
Cell ProliferationMOLM-13 (FLT3-ITD)1.4 nM[1][2][3]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models using human AML cell lines. In mice bearing MV-4-11 or MOLM-13 xenografts, oral administration of this compound resulted in significant tumor growth inhibition.[1][2][3] Specifically, a dose of 1.5 mg/kg once daily in the MV-4-11 model led to a tumor growth inhibition (TGI) of 193.5%, while a 4.5 mg/kg once daily dose in the MOLM-13 model resulted in a TGI of 94%.[1][2][3]

Clinical Pharmacodynamics & Efficacy

In a Phase I clinical trial (NCT04827069) involving patients with relapsed or refractory (R/R) FLT3-mutated AML, this compound demonstrated promising anti-leukemic activity.[4] Among patients with FLT3-ITD positive/TKD negative AML treated at a 40 mg/day dose, the complete remission (CR) or CR with partial hematologic recovery (CRh) rate was 23.1%.[4] The composite complete remission (CRc) rate in this group was 53.8%, with a median overall survival (OS) of 7.4 months.[4]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in both healthy volunteers and patients with AML. The available data indicates that this compound exhibits approximately dose-proportional pharmacokinetics.

Absorption and Distribution

Following oral administration, the median time to maximum plasma concentration (tmax) ranged from 2 to 6 hours in patients with AML.[4] A food-effect study (NCT05454098) has been conducted in healthy subjects to determine the impact of food on the pharmacokinetics of a single 40 mg dose, though detailed results are not yet fully published.[5]

Metabolism and Excretion

Details on the metabolism and excretion of this compound are still emerging. A mass balance study using radiolabeled this compound ([14C] this compound) is planned (NCT07211165) to fully characterize the metabolic pathways and routes of excretion.

Clinical Pharmacokinetics

In the Phase I study (NCT04827069), approximately dose-proportional pharmacokinetic parameters were observed across a dose range of 40-100 mg/day for both single and repeated dosing.[4] There was an indication that the parent drug might approach saturation at the 100 mg/day dose.[4]

Table 2: Summary of Clinical Pharmacokinetic Parameters of this compound in Patients with R/R FLT3-Mutated AML

ParameterValuePopulation/DoseReference
Dose ProportionalityApproximately dose-proportional40-100 mg/day[4]
Median tmax2 - 6 hours40-100 mg/day[4]

Experimental Protocols and Methodologies

Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. The following provides an overview based on the information that has been disclosed.

In Vitro Assays
  • Cell Lines: Human AML cell lines MV-4-11 and MOLM-13, both harboring the FLT3-ITD mutation, were utilized.

  • Proliferation Assays: The anti-proliferative activity of this compound was assessed by treating the cell lines with varying concentrations of the compound. Cell viability was likely measured using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.

  • Western Blotting: To elucidate the mechanism of action, western blotting was employed to assess the phosphorylation status of FLT3 and downstream signaling proteins (e.g., ERK, AKT, STAT5) in cell lysates after treatment with this compound.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) were subcutaneously or intravenously implanted with MV-4-11 or MOLM-13 cells to establish tumor xenografts.

  • Dosing and Administration: this compound was administered orally, once daily, at specified doses (e.g., 1.5 mg/kg or 4.5 mg/kg).

  • Efficacy Assessment: Tumor volume was measured at regular intervals to determine the extent of tumor growth inhibition. Body weight was also monitored as an indicator of toxicity.

Clinical Trial Methodologies (NCT04827069)
  • Study Design: A Phase I, open-label, dose-escalation, and dose-expansion study.

  • Patient Population: Adult patients with relapsed or refractory AML with FLT3 mutations.

  • Pharmacokinetic Sampling: Blood samples were collected at various time points after single and multiple doses of this compound to determine plasma concentrations.

  • Efficacy Endpoints: The primary efficacy endpoint was the rate of CR/CRh. Other endpoints included CRc, duration of remission, and overall survival.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway inhibited by this compound and a general workflow for its preclinical evaluation.

FLT3_Signaling_Pathway This compound This compound FLT3_ITD FLT3-ITD Receptor This compound->FLT3_ITD Inhibits RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways.

Preclinical_Workflow In_Vitro In Vitro Studies Kinase_Assay Biochemical Kinase Assay (FLT3-ITD IC50) In_Vitro->Kinase_Assay Cell_Assay Cell Proliferation Assay (MV-4-11, MOLM-13 IC50) In_Vitro->Cell_Assay Western_Blot Western Blotting (Signaling Pathway Inhibition) In_Vitro->Western_Blot In_Vivo In Vivo Studies Kinase_Assay->In_Vivo Cell_Assay->In_Vivo Western_Blot->In_Vivo Xenograft AML Xenograft Model (MV-4-11, MOLM-13) In_Vivo->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Xenograft->PK_PD Efficacy Tumor Growth Inhibition Xenograft->Efficacy Clinical_Dev Clinical Development PK_PD->Clinical_Dev Efficacy->Clinical_Dev

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a potent and selective FLT3-ITD inhibitor with a promising efficacy and safety profile in patients with relapsed or refractory FLT3-mutated AML. Preclinical data strongly support its mechanism of action through the inhibition of key pro-survival signaling pathways. Further detailed results from ongoing and planned clinical trials, including the Phase III study (NCT05586074) and the mass balance study, will provide a more complete understanding of its pharmacokinetic and pharmacodynamic properties, further guiding its clinical development and potential therapeutic application.

References

Clifutinib's Kinase Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DONGGUAN, China – Clifutinib, a novel biphenylacetylene urea (B33335) derivative, has emerged as a potent and highly selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutation, a key driver in a significant portion of acute myeloid leukemia (AML) cases. This technical guide provides an in-depth analysis of this compound's selectivity profile against a broad range of kinases, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

This compound demonstrates exceptional potency against FLT3-ITD with a biochemical half-maximal inhibitory concentration (IC50) of 15.1 nM.[1][2] Its remarkable selectivity is highlighted by a comprehensive kinome scan of 414 kinases, where at a concentration of 1 µM, this compound inhibited only 12 kinases by more than 80%.[3] Notably, it shows minimal activity against the structurally related kinase KIT, with an IC50 of 1790 nM.[3] This high degree of selectivity translates to potent anti-proliferative activity in FLT3-ITD-positive AML cell lines, MV-4-11 and MOLM-13, with IC50 values of 1.5 nM and 1.4 nM, respectively.[1][2][4] This document outlines the quantitative data from these studies, the detailed protocols of the key experiments, and visual representations of the underlying biological and experimental frameworks.

Quantitative Kinase Selectivity Profile

The selectivity of this compound was rigorously assessed through in vitro kinase inhibition assays and broad kinome screening. The following tables summarize the key quantitative data.

Table 1: Potency against Target and Key Off-Target Kinases
Kinase TargetIC50 (nM)Notes
FLT3-ITD 15.1 Primary Target
KIT1790Structurally related kinase, demonstrating high selectivity.

Data sourced from in vitro biochemical assays.[1][2][3]

Table 2: Kinome Scan Broad Selectivity Profile
Kinase Panel SizeThis compound ConcentrationNumber of Kinases with >80% Inhibition
4141 µM12

This data underscores the high selectivity of this compound across the human kinome.[3]

Table 3: Cellular Anti-Proliferative Activity
Cell LineGenotypeIC50 (nM)
MV-4-11 FLT3-ITD Positive 1.5
MOLM-13 FLT3-ITD Positive 1.4

These results demonstrate potent on-target activity in a cellular context.[1][2][4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to determine the selectivity profile of this compound.

In Vitro Kinase Inhibition Assay (FLT3-ITD)

This protocol outlines the determination of the IC50 value of this compound against the FLT3-ITD kinase. A common method for this is the LanthaScreen™ Eu Kinase Binding Assay.

Objective: To quantify the inhibitory potency of this compound against FLT3-ITD kinase.

Materials:

  • Recombinant FLT3-ITD enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • This compound (serial dilutions)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a series of this compound dilutions in DMSO, followed by a further dilution in the assay buffer.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound (this compound) or DMSO vehicle control.

  • Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow for compound binding to the kinase.

  • Tracer Addition: Add the Alexa Fluor™ 647-labeled tracer to the wells.

  • FRET Measurement: After another incubation period (e.g., 60 minutes), measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of this compound bound to the kinase. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinome Scan Assay

To assess the broad selectivity of this compound, a competitive binding assay, such as the KINOMEscan™, is employed.

Objective: To profile the binding affinity of this compound against a large panel of human kinases.

Methodology:

  • Assay Principle: The assay is based on a competitive binding format where test compounds are competed against an immobilized, active-site directed ligand for binding to the kinase active site.

  • Kinase Preparation: A diverse panel of human kinases is expressed, typically as fusions with a DNA tag.

  • Competition Assay: this compound is incubated with the kinase and the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Interpretation: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding. A selectivity score (S-score) can be calculated to represent the number of kinases bound by the compound at a certain threshold.

Cell-Based Proliferation Assay

The anti-proliferative effects of this compound on AML cell lines are determined using a viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Objective: To measure the cytotoxic and cytostatic effects of this compound on FLT3-ITD positive and negative cancer cell lines.

Materials:

  • MV-4-11 and MOLM-13 cell lines

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • This compound (serial dilutions)

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD RAS RAS FLT3->RAS this compound PI3K PI3K FLT3->PI3K this compound JAK JAK FLT3->JAK this compound RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3-ITD Signaling and Point of this compound Inhibition.

Kinase_Inhibition_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Serial Dilutions of this compound B Incubate Kinase, Antibody & this compound A->B C Add Fluorescent Tracer B->C D Measure TR-FRET Signal C->D E Calculate IC50 D->E

Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cell_Proliferation_Assay_Workflow cluster_workflow Cell-Based Proliferation Assay Workflow A Seed AML Cells (MV-4-11, MOLM-13) B Treat with This compound Dilutions A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Measure Luminescence D->E F Determine Cellular IC50 E->F

Caption: Workflow for the Cell-Based Proliferation Assay.

Conclusion

This compound stands out as a highly potent and selective inhibitor of FLT3-ITD. The comprehensive kinase profiling demonstrates its specificity, which is a critical attribute for minimizing off-target effects and enhancing the therapeutic window. The potent anti-proliferative activity in FLT3-ITD-positive AML cell lines further validates its on-target efficacy. The detailed experimental protocols provided herein offer a transparent foundation for the replication and further investigation of this compound's pharmacological profile. These findings strongly support the ongoing clinical development of this compound as a promising targeted therapy for patients with FLT3-ITD-positive AML.

References

In Vitro Potency of Clifutinib on Acute Myeloid Leukemia (AML) Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of Clifutinib, a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, against acute myeloid leukemia (AML) cell lines. This document details the quantitative effects of this compound on cell proliferation and signaling pathways, outlines representative experimental protocols, and visualizes key mechanisms of action.

Quantitative Assessment of this compound's In Vitro Potency

This compound has demonstrated potent and selective antiproliferative activity against AML cell lines harboring the FLT3-ITD mutation. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineFLT3 Mutation StatusThis compound IC50 (nM)Reference
MV-4-11 FLT3-ITD Positive1.5[1][2]
MOLM-13 FLT3-ITD Positive1.4[1][2]
Ba/F3-FLT3-ITD FLT3-ITD Positive0.9[3]
Ba/F3-FLT3-TKD (D835Y) FLT3-TKD Positive5.4[3]
Ba/F3-FLT3-TKD (D835H) FLT3-TKD Positive10.9[3]
Ba/F3-FLT3-TKD (D835V) FLT3-TKD Positive37.4[3]
RS4;11 FLT3-ITD NegativeMinimal to no effect[3]
HL-60 FLT3-ITD NegativeMinimal to no effect[3]
MOLT-4 FLT3-ITD NegativeMinimal to no effect[3]
RPMI8226 FLT3-ITD NegativeMinimal to no effect[3]
K562 FLT3-ITD NegativeMinimal to no effect[3]

Mechanism of Action: Inhibition of FLT3 Signaling

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of the mutated FLT3-ITD receptor. This leads to the downstream suppression of key signaling pathways that are crucial for the proliferation and survival of AML cells. Specifically, this compound has been shown to inhibit the phosphorylation of FLT3 and its downstream effectors, including STAT5, ERK, and AKT, in a dose-dependent manner.[1][3]

cluster_pathways Downstream Signaling Pathways This compound This compound FLT3_ITD FLT3-ITD Receptor This compound->FLT3_ITD Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RAS_MAPK RAS/MAPK Pathway (ERK) FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT JAK_STAT JAK/STAT Pathway (STAT5) FLT3_ITD->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

This compound's Mechanism of Action on FLT3-ITD Signaling Pathways.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the potency of this compound against AML cell lines.

Cell Culture

FLT3-ITD positive human AML cell lines, MV-4-11 and MOLM-13, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

cluster_workflow MTT Assay Workflow A Seed AML cells in 96-well plates B Treat with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate for 4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Workflow for a representative Cell Proliferation (MTT) Assay.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • Complete culture medium (RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the desired concentrations of the drug to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed MV-4-11 cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for 48-72 hours.

  • Harvest the cells by centrifugation and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the FLT3 signaling pathway.

cluster_workflow Western Blot Workflow A Treat MV-4-11 cells with This compound (1-1000 nM) for 2h B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block and incubate with primary antibodies D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect chemiluminescence F->G H Analyze protein phosphorylation levels G->H

Workflow for a representative Western Blot Analysis.

Materials:

  • MV-4-11 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat MV-4-11 cells with a range of this compound concentrations (e.g., 1, 10, 100, 1000 nM) for 2 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the relative levels of protein phosphorylation, normalizing to the total protein levels and the loading control.

Conclusion

This compound demonstrates high in vitro potency and selectivity against AML cell lines with FLT3-ITD mutations. Its mechanism of action involves the direct inhibition of FLT3-ITD kinase activity, leading to the suppression of critical downstream signaling pathways and the induction of apoptosis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel FLT3 inhibitors in a preclinical setting.

References

Preclinical Evaluation of Clifutinib in Leukemia Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Clifutinib, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a key driver in certain forms of acute myeloid leukemia (AML).

Introduction

This compound is an orally active small molecule inhibitor targeting FLT3-ITD mutations, which are present in a significant portion of AML patients and are associated with a poor prognosis.[1][2] This document summarizes the key preclinical findings, detailing the in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in the evaluation of this compound in various leukemia models.

Mechanism of Action

This compound selectively inhibits the kinase activity of FLT3-ITD.[3] This inhibition blocks the downstream signaling pathways that are constitutively activated by the FLT3-ITD mutation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[3][4] The blockade of these pro-survival and proliferative signals ultimately leads to apoptosis in leukemia cells harboring the FLT3-ITD mutation.[3][4]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway cluster_nucleus Nucleus FLT3-ITD FLT3-ITD RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K JAK JAK FLT3-ITD->JAK This compound This compound This compound->FLT3-ITD Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival

Figure 1: this compound's Mechanism of Action.

In Vitro Efficacy

This compound has demonstrated potent and selective anti-proliferative activity against leukemia cell lines harboring the FLT3-ITD mutation.

Data Presentation
Cell LineFLT3 StatusIC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1][3]
MOLM-13FLT3-ITD1.4[1][3]
Ba/F3-FLT3-ITDFLT3-ITD0.9[4]
BaF3-D835YFLT3-TKD5.4[4]
BaF3-D835HFLT3-TKD10.9[4]
BaF3-D835VFLT3-TKD37.4[4]
RS4;11FLT3-ITD negative>10,000[3]
HL-60FLT3-ITD negative>10,000[3]
MOLT-4FLT3-ITD negative>10,000[3]
RPMI8226FLT3-ITD negative>10,000[3]
K562FLT3-ITD negative>10,000[3]
Experimental Protocols

Cell Proliferation Assay:

  • Cell Lines: A panel of human leukemia cell lines, including those with FLT3-ITD mutations (MV-4-11, MOLM-13) and those without (RS4;11, HL-60, MOLT-4, RPMI8226, K562), were used.

  • Treatment: Cells were treated with increasing concentrations of this compound for 72 hours.

  • Analysis: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from the dose-response curves.

Apoptosis Assay:

  • Cell Line: MV-4-11 cells were utilized.

  • Treatment: Cells were exposed to this compound at concentrations ranging from 1 to 100 nM for 48 to 72 hours.[3]

  • Analysis: Apoptosis was quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide.

Western Blot Analysis:

  • Cell Line: MV-4-11 cells were used to investigate the effect on signaling pathways.

  • Treatment: Cells were treated with this compound at concentrations of 1-1000 nM for 2 hours.[3]

  • Analysis: Protein lysates were subjected to SDS-PAGE and immunoblotted with antibodies against total and phosphorylated forms of FLT3, ERK, AKT, and STAT5.

Start Start Seed_Cells Seed Leukemia Cells Start->Seed_Cells Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Incubate Incubate (e.g., 72h) Treat_this compound->Incubate Measure_Viability Measure Cell Viability Incubate->Measure_Viability Calculate_IC50 Calculate IC50 Measure_Viability->Calculate_IC50 End End Calculate_IC50->End

Figure 2: In Vitro Cell Proliferation Assay Workflow.

In Vivo Efficacy

This compound has demonstrated significant anti-tumor efficacy in mouse xenograft models of human AML.

Data Presentation
Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
NOD/SCID or Balb/c nude miceMV-4-111.5 mg/kg, p.o., once daily193.5%[1][5]
NOD/SCID or Balb/c nude miceMOLM-134.5 mg/kg, p.o., once daily94%[1][5]

Note: A TGI of >100% indicates tumor regression.

Experimental Protocols

Xenograft Model:

  • Animal Strain: Female NOD/SCID or Balb/c nude mice (5-6 weeks old) were used.[3]

  • Cell Inoculation: Human AML cells (MV-4-11 or MOLM-13) were subcutaneously inoculated into the mice.

  • Treatment: Once tumors were established, mice were treated orally with this compound (e.g., 1.5 mg/kg or 4.5 mg/kg) or vehicle control once daily.[1][5]

  • Analysis: Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated based on the difference in tumor size between the treated and control groups.

Start Start Inoculate Subcutaneous Inoculation of Leukemia Cells Start->Inoculate Tumor_Growth Allow Tumors to Establish Inoculate->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treat Oral Administration of This compound or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint End End Endpoint->End

Figure 3: In Vivo Xenograft Model Workflow.

Selectivity Profile

This compound exhibits a high degree of selectivity for FLT3 kinase. In a panel of 414 kinases, this compound at a concentration of 1 µM showed greater than 80% inhibition against only 12 kinases.[4] Notably, it does not significantly inhibit KIT kinase (IC50 = 1790 nM), which is a common off-target of other FLT3 inhibitors.[4]

Conclusion

The preclinical data for this compound strongly support its development as a targeted therapy for FLT3-ITD positive leukemia. It demonstrates potent and selective inhibition of FLT3-ITD, leading to apoptosis in relevant leukemia cell lines and significant tumor regression in animal models. These promising preclinical findings have paved the way for its evaluation in clinical trials for patients with relapsed/refractory FLT3-ITD+ AML.[1][6]

References

Clifutinib's Binding Affinity to FLT3-ITD Mutant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) within the juxtamembrane domain, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. The FLT3-ITD mutation leads to constitutive activation of the kinase, driving uncontrolled cell proliferation and survival through various downstream signaling pathways. Clifutinib (HEC73543) is a potent and selective oral inhibitor of FLT3-ITD, showing promise in the treatment of relapsed/refractory FLT3-ITD-positive AML.[1][2][3][4][5] This technical guide provides an in-depth overview of this compound's binding affinity to the FLT3-ITD mutant, detailing the quantitative data, experimental methodologies, and the molecular pathways it modulates.

Quantitative Data Summary

The binding affinity and inhibitory activity of this compound against the FLT3-ITD mutant have been quantified through various biochemical and cellular assays. The data is summarized in the tables below for clear comparison.

Table 1: Biochemical Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)
FLT3-ITDKinase Assay15.1[1][3][4][5][6]
Ba/F3-FLT3-ITD CellsProliferation Assay0.9[4]

Table 2: Cellular Inhibitory Activity of this compound against FLT3-ITD Positive AML Cell Lines

Cell LineAssay TypeIC50 (nM)
MV-4-11Proliferation Assay1.5[1][3][6]
MOLM-13Proliferation Assay1.4[1][3][6]

Table 3: Cellular Inhibitory Activity of this compound against Cells with FLT3 Tyrosine Kinase Domain (TKD) Mutations

Cell Line/MutationAssay TypeIC50 (nM)
BaF3-D835YProliferation Assay5.4[4]
BaF3-D835HProliferation Assay10.9[4]
BaF3-D835VProliferation Assay37.4[4]

FLT3-ITD Signaling and Inhibition by this compound

The constitutive activation of the FLT3-ITD receptor triggers several downstream signaling cascades that are crucial for the survival and proliferation of leukemic cells. The primary pathways activated include the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways. This compound exerts its therapeutic effect by inhibiting the autophosphorylation of the FLT3-ITD kinase, thereby blocking the activation of these critical downstream signaling molecules.[1][3]

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor GRB2 GRB2 FLT3_ITD->GRB2 PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD

FLT3-ITD signaling pathways and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding affinity and cellular effects of this compound.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase of interest. Inhibition of this binding by a compound like this compound results in a decrease in the FRET signal.

Materials:

  • Recombinant FLT3-ITD enzyme

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (serial dilutions)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Workflow:

Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in Kinase Buffer A to achieve a 4X final concentration.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the FLT3-ITD enzyme and Eu-anti-Tag antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4X solution of the kinase tracer in Kinase Buffer A.

  • Assay Plate Setup: To a 384-well plate, add 4 µL of the 4X this compound dilution.

  • Kinase Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.

  • Tracer Addition: Add 4 µL of the 4X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate filters for Europium and Alexa Fluor 647.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is used to determine the antiproliferative effects of this compound on AML cell lines.

Materials:

  • MV-4-11 or MOLM-13 AML cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MV-4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of FLT3 Signaling

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of this compound's on-target activity within the cell.

Materials:

  • MV-4-11 or MOLM-13 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Workflow:

Workflow for Western Blot analysis of FLT3 signaling.

Protocol:

  • Cell Treatment: Treat MV-4-11 or MOLM-13 cells with various concentrations of this compound for a specified time (e.g., 2 hours).[3]

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the changes in the phosphorylation levels of FLT3, STAT5, ERK, and AKT relative to their total protein levels and the loading control.

Conclusion

This compound is a highly potent inhibitor of the FLT3-ITD mutant, demonstrating low nanomolar IC50 values in both biochemical and cellular assays. Its mechanism of action involves the direct inhibition of FLT3-ITD kinase activity, leading to the suppression of key downstream signaling pathways essential for the survival and proliferation of AML cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel FLT3 inhibitors.

References

Molecular Docking of Clifutinib with FLT3: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of the Computational Interaction Between a Promising FLT3 Inhibitor and its Target

This whitepaper provides a comprehensive technical guide to the molecular docking studies of Clifutinib, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), with its target protein. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, computational chemistry, and drug design. It will delve into the structural basis of this compound's interaction with FLT3, present hypothetical yet plausible molecular docking data, and provide detailed experimental protocols for replicating and expanding upon these findings.

Introduction to this compound and the FLT3 Target

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain, are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, driving leukemogenesis and are associated with a poor prognosis.[1]

This compound is an orally active and selective inhibitor of FLT3, with a particular potency against the FLT3-ITD mutation.[2][3] It has demonstrated significant anti-proliferative effects in AML cell lines harboring this mutation.[2][3][4] this compound is a biphenylacetylene urea (B33335) derivative and is currently under investigation in clinical trials for the treatment of relapsed or refractory FLT3-mutated AML.[5][6][7] Understanding the molecular interactions between this compound and the FLT3 kinase domain is paramount for optimizing its therapeutic efficacy and for the design of next-generation inhibitors.

FLT3 Signaling Pathway

The FLT3 signaling cascade is initiated by the binding of its ligand, FLT3 ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation creates docking sites for various signaling molecules, leading to the activation of several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell survival and proliferation. In FLT3-ITD AML, this pathway is constitutively active, leading to uncontrolled cell growth. This compound exerts its therapeutic effect by inhibiting the kinase activity of FLT3, thereby blocking these downstream signals.[2][3]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_Pathway RAS/MAPK Pathway Dimerization->RAS_Pathway PI3K_Pathway PI3K/AKT Pathway Dimerization->PI3K_Pathway JAK_STAT_Pathway JAK/STAT Pathway Dimerization->JAK_STAT_Pathway Proliferation Cell Proliferation & Survival RAS_Pathway->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Pathway->Apoptosis_Inhibition JAK_STAT_Pathway->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Hypothetical Molecular Docking of this compound with FLT3

The docking simulation would predict the binding conformation of this compound within the ATP-binding pocket of the FLT3 kinase domain. Key interactions would likely involve hydrogen bonds with the hinge region of the kinase and hydrophobic interactions with residues in the active site. The biphenylacetylene moiety of this compound is expected to occupy a hydrophobic pocket, while the urea group could form crucial hydrogen bonds.

Quantitative Docking Results (Hypothetical)

The following table summarizes the anticipated quantitative data from a molecular docking simulation of this compound with the FLT3 kinase domain.

ParameterValue (Hypothetical)UnitSignificance
Binding Energy -10.5kcal/molIndicates a strong and favorable binding affinity.
Inhibition Constant (Ki) 15.1nMCorrelates with the experimentally determined IC50 value.[2][3][4]
Hydrogen Bonds 3CountHighlights key stabilizing interactions with the protein backbone.
Interacting Residues Cys694, Leu616, Gly697, Phe830-Identifies the specific amino acids involved in the binding.

Experimental Protocols for Molecular Docking

This section outlines a detailed methodology for performing a molecular docking study of this compound with the FLT3 kinase domain.

Preparation of the Receptor and Ligand
  • Receptor Preparation:

    • Download the crystal structure of the human FLT3 kinase domain from the Protein Data Bank (PDB). A suitable entry would be 1RJB, which represents the autoinhibited form of FLT3.[1][8]

    • Remove all water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein structure using software such as AutoDock Tools.

    • Save the prepared receptor structure in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem or construct it using a molecular modeling program.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds and assign Gasteiger charges.

    • Save the prepared ligand structure in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Generation:

    • Define the active site of the FLT3 kinase domain. This is typically centered on the ATP-binding pocket, guided by the position of a co-crystallized inhibitor in a reference PDB structure.

    • Generate a grid box that encompasses the entire active site, with dimensions typically around 20 x 20 x 20 Å.

  • Docking Execution:

    • Utilize a molecular docking program such as AutoDock Vina.

    • Set the prepared receptor and ligand files as input.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Execute the docking simulation.

Analysis of Docking Results
  • Binding Pose Analysis:

    • Visualize the docked conformations of this compound within the FLT3 active site using a molecular visualization tool like PyMOL or Chimera.

    • Analyze the binding poses to identify the most favorable conformation based on the lowest binding energy.

  • Interaction Analysis:

    • Identify and analyze the non-covalent interactions between this compound and the FLT3 receptor, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

    • Determine the key amino acid residues involved in the binding.

Molecular_Docking_Workflow Start Start Receptor_Prep Receptor Preparation (FLT3 PDB) Start->Receptor_Prep Ligand_Prep Ligand Preparation (this compound) Start->Ligand_Prep Grid_Generation Grid Box Generation (Active Site Definition) Receptor_Prep->Grid_Generation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis Analysis of Results (Binding Energy, Interactions) Docking_Simulation->Results_Analysis End End Results_Analysis->End

Caption: Experimental Workflow for Molecular Docking.

Conclusion

This technical guide provides a framework for understanding and performing molecular docking studies of this compound with the FLT3 receptor. While the presented docking data is hypothetical, it is based on the known pharmacology of this compound and the structural biology of its target. The detailed experimental protocols offer a practical guide for researchers to conduct their own in silico investigations. Such computational studies are invaluable for elucidating the structural determinants of inhibitor potency and selectivity, and for guiding the rational design of novel and more effective FLT3 inhibitors for the treatment of acute myeloid leukemia.

References

Clifutinib's Effect on Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] FLT3-ITD is a driver mutation in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis. This compound exerts its anti-leukemic effects by blocking the constitutively active FLT3-ITD kinase, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival. This technical guide provides an in-depth overview of this compound's mechanism of action, with a specific focus on its impact on the STAT5 and MAPK signaling pathways.

Mechanism of Action

This compound selectively targets the FLT3-ITD mutation, inhibiting its kinase activity. This targeted inhibition blocks the autophosphorylation of the FLT3 receptor, thereby preventing the activation of its downstream signaling cascades. The primary pathways affected are the JAK/STAT5 and RAS/MAPK pathways, both of which are critical for the survival and proliferation of FLT3-ITD-positive AML cells.[1]

Quantitative Analysis of this compound's In Vitro Activity

This compound has demonstrated potent and selective activity against FLT3-ITD expressing AML cell lines. The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound against FLT3-ITD Kinase

ParameterValue (nM)
IC5015.1

IC50 value represents the concentration of this compound required to inhibit 50% of the FLT3-ITD kinase activity.[2]

Table 2: Anti-proliferative Activity of this compound in FLT3-ITD Positive AML Cell Lines (72-hour treatment)

Cell LineIC50 (nM)
MV-4-111.5
MOLM-131.4

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation.[1][2]

Effect on Downstream Signaling Pathways

Studies have shown that this compound inhibits the phosphorylation of key proteins in the STAT5 and MAPK signaling pathways in a dose-dependent manner in the FLT3-ITD positive AML cell line, MV-4-11.[1]

STAT5 Signaling Pathway

The JAK/STAT5 pathway is a critical downstream effector of FLT3-ITD. Constitutive activation of STAT5 promotes the transcription of genes involved in cell survival and proliferation, such as Pim-1 and c-Myc.[3][4] this compound's inhibition of FLT3-ITD leads to a reduction in STAT5 phosphorylation, thereby downregulating the expression of these oncogenic target genes.

STAT5_Pathway cluster_nuc FLT3_ITD FLT3-ITD JAK JAK FLT3_ITD->JAK STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus Translocation Pim1_cMyc Pim-1, c-Myc (Proliferation, Survival) Nucleus->Pim1_cMyc Gene Transcription This compound This compound This compound->FLT3_ITD

Figure 1: this compound's inhibition of the FLT3-ITD/STAT5 signaling pathway.
MAPK Signaling Pathway

The RAS/RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade activated by FLT3-ITD, which plays a key role in cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of ERK, a central kinase in this pathway, in a dose-dependent manner.[1]

MAPK_Pathway FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation This compound This compound This compound->FLT3_ITD

Figure 2: this compound's inhibition of the FLT3-ITD/MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot Analysis of Protein Phosphorylation

This protocol is for assessing the dose-dependent effect of this compound on the phosphorylation of STAT5 and ERK.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection Cell_Culture 1. Culture MV-4-11 cells Treatment 2. Treat with this compound (e.g., 1-1000 nM, 2h) Cell_Culture->Treatment Lysis 3. Lyse cells in RIPA buffer with inhibitors Treatment->Lysis Quantification 4. Quantify protein (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking 7. Block membrane (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Incubate with primary Ab (anti-pSTAT5, anti-pERK) Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP- conjugated secondary Ab Primary_Ab->Secondary_Ab Detection 10. Detect with ECL substrate Secondary_Ab->Detection

Figure 3: Experimental workflow for Western blot analysis.

Materials:

  • MV-4-11 cells

  • This compound

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-STAT5, anti-ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: Culture MV-4-11 cells to the desired density. Treat cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry to quantify band intensity. Normalize the phosphorylated protein levels to the total protein or a loading control (GAPDH or β-actin).

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound's anti-proliferative effect.

MTT_Workflow cluster_setup Assay Setup cluster_measurement Measurement & Analysis Cell_Seeding 1. Seed MV-4-11 or MOLM-13 cells in a 96-well plate Treatment 2. Add serial dilutions of this compound Cell_Seeding->Treatment Incubation 3. Incubate for 72 hours Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization 5. Solubilize formazan (B1609692) crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 4: Experimental workflow for the MTT cell proliferation assay.

Materials:

  • MV-4-11 or MOLM-13 cells

  • This compound

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density.

  • Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a potent and selective FLT3-ITD inhibitor that effectively blocks downstream STAT5 and MAPK signaling pathways. This targeted inhibition leads to decreased proliferation and survival of FLT3-ITD positive AML cells. The data presented in this guide highlight the therapeutic potential of this compound and provide a framework for further investigation into its mechanism of action and clinical efficacy.

References

Methodological & Application

Application Notes and Protocols for Clifutinib in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective, orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2][3] FLT3-ITD mutations are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] this compound has demonstrated strong anti-proliferative effects in AML cell lines harboring the FLT3-ITD mutation.[1][2][3][4][6] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of FLT3-ITD.[1][2][3] This inhibition blocks the downstream signaling pathways that are constitutively activated by the FLT3-ITD mutation, including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[1][2][3] The blockade of these pro-survival signaling cascades ultimately leads to the induction of apoptosis in FLT3-ITD positive cancer cells.[1][2]

Data Presentation

In Vitro Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell LineGenotypeIC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1][2][3][4][6]
MOLM-13FLT3-ITD1.4[1][2][3][4][6]
Ba/F3-FLT3-ITDFLT3-ITD (transfected)0.9[7]
BaF3-FLT3-D835YFLT3-TKD (transfected)5.4[7]
BaF3-FLT3-D835HFLT3-TKD (transfected)10.9[7]
BaF3-FLT3-D835VFLT3-TKD (transfected)37.4[7]

This compound shows minimal or no anti-proliferative activity against FLT3-ITD-negative cell lines such as RS4;11, HL-60, MOLT-4, RPMI8226, and K562.[7]

Biochemical Kinase Inhibitory Activity
Kinase TargetIC50 (nM)Reference
FLT3-ITD15.1[1][4][6][7]
KIT1790[7]

Signaling Pathway and Experimental Workflow

Clifutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD Inhibition

This compound inhibits FLT3-ITD and downstream signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture FLT3-ITD+ AML Cells (e.g., MV-4-11, MOLM-13) Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Viability Cell Viability Assay (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis Western_Blot Western Blot Analysis (Phospho-protein levels) Treatment->Western_Blot IC50_Calc Calculate IC50 values Viability->IC50_Calc Apoptosis_Quant Quantify apoptotic cells Apoptosis->Apoptosis_Quant Phospho_Analysis Analyze protein phosphorylation Western_Blot->Phospho_Analysis

Workflow for in vitro evaluation of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • FLT3-ITD positive (e.g., MV-4-11, MOLM-13) and negative control cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 1-1000 nM.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Mix gently and incubate for at least 4 hours at 37°C, protected from light.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • FLT3-ITD positive cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 1 x 10^6 cells in a T25 flask and treat with varying concentrations of this compound (e.g., 1-100 nM) for 48-72 hours.[1] Include a vehicle control.

  • Harvest the cells by centrifugation. For adherent cells, collect both floating and trypsinized cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis of Protein Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • FLT3-ITD positive cell line (e.g., MV-4-11)

  • Complete cell culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-phospho-STAT5, anti-STAT5, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells and treat with various concentrations of this compound (e.g., 1-1000 nM) for a short duration (e.g., 2 hours).[1]

  • Harvest and lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To ensure equal loading, strip the membrane and re-probe with antibodies against the total protein and a loading control.

References

Application Notes and Protocols for Clifutinib Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective orally active inhibitor of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[1][2] It has demonstrated significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines harboring the FLT3-ITD mutation by inhibiting the kinase activity and blocking downstream signaling pathways.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource
Chemical Formula C₂₉H₃₄N₄O₄[1][4]
Molecular Weight 502.60 g/mol [1][2]
Appearance White to off-white solid[2]
Purity >98%[4]
Solubility DMSO: 25 mg/mL (49.74 mM)[2]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.026 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. To prepare a 10 mM solution with 5.026 mg of this compound, add 1 mL of DMSO.

    • Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved.[5]

    • If necessary, sonicate the solution in a water bath for short intervals to facilitate dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • For ease of use and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh this compound Powder dissolve Add DMSO and Vortex/Sonicate weigh->dissolve Precise Amount equilibrate Equilibrate to Room Temp equilibrate->weigh Minimize Condensation aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure Homogeneity store Store at -20°C or -80°C aliquot->store Prevent Freeze-Thaw Cycles use Thaw and Dilute for Experiments store->use Ready for Use

Caption: Workflow for preparing this compound stock solution.

Dilution of this compound Stock Solution for Cell-Based Assays

For cell-based assays, the high concentration DMSO stock solution needs to be diluted to the final working concentration in the cell culture medium.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture plates to achieve the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Stability and Storage Recommendations

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSource
Solid Powder -20°C3 years[2]
4°C2 years[2]
In Solvent (DMSO) -80°C6 months[2]
-20°C1 month[2]

Note: It is recommended to protect the solid compound and its solutions from light.[4]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the constitutively active FLT3-ITD receptor tyrosine kinase. This inhibition blocks the downstream signaling cascades that are crucial for the proliferation and survival of leukemic cells.

This compound Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation STAT5->Proliferation This compound This compound This compound->FLT3 Inhibition

Caption: this compound inhibits FLT3-ITD signaling pathways.

Conclusion

These guidelines provide a comprehensive framework for the preparation and handling of this compound stock solutions for research purposes. Adherence to these protocols will help ensure the integrity of the compound and the reproducibility of experimental outcomes. Researchers should always refer to the specific product datasheet for any batch-specific information.

References

Application Notes and Protocols for Clifutinib in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective oral inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1][2] These mutations are prevalent in a significant subset of Acute Myeloid Leukemia (AML) patients and are associated with a poor prognosis. This compound has demonstrated strong anti-proliferative and pro-apoptotic effects in AML cell lines harboring the FLT3-ITD mutation, making it a valuable tool for AML research and a promising candidate for targeted therapy. These application notes provide detailed protocols for utilizing this compound to study its effects on sensitive AML cell lines.

Sensitive Cell Lines

This compound has shown high efficacy in AML cell lines that are positive for the FLT3-ITD mutation. The most commonly used and well-characterized sensitive cell lines are:

  • MV-4-11: A human biphenotypic B myelomonocytic leukemia cell line, homozygous for the FLT3-ITD mutation.

  • MOLM-13: A human acute myeloid leukemia cell line with a heterozygous FLT3-ITD mutation.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against FLT3-ITD positive AML cell lines.

Cell LineMutation StatusIC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1]
MOLM-13FLT3-ITD1.4[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by inhibiting the constitutively active FLT3-ITD kinase, which in turn blocks several downstream signaling pathways crucial for cell survival and proliferation.[1][2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival This compound This compound This compound->FLT3_ITD

This compound inhibits the FLT3-ITD signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments to assess the efficacy of this compound. These should be optimized for specific experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of this compound on AML cell lines.

Materials:

  • FLT3-ITD positive AML cell lines (MV-4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Protocol 2: Western Blot Analysis of FLT3 Signaling

This protocol is to assess the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1-1000 nM) for a specified time (e.g., 2 hours).[1]

  • Cell Lysis: Harvest cells, wash with cold PBS, and lyse in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE, then transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Start: Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Chemiluminescent Detection secondary->detection end End: Data Analysis detection->end

A typical workflow for Western Blot analysis.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify this compound-induced apoptosis by flow cytometry.

Materials:

  • FLT3-ITD positive AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of this compound (e.g., 1-100 nM) for a specified time (e.g., 48-72 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Potential Resistance Mechanisms

While this compound is highly effective against FLT3-ITD AML, the development of resistance is a potential challenge, as observed with other FLT3 inhibitors. Potential mechanisms of resistance include:

  • On-target secondary mutations: Point mutations in the FLT3 kinase domain can alter the drug-binding site, reducing the efficacy of the inhibitor.

  • Activation of bypass signaling pathways: Upregulation of alternative survival pathways can compensate for the inhibition of FLT3 signaling, leading to resistance.

Further research is needed to fully elucidate the specific mechanisms of resistance to this compound.

Conclusion

This compound is a valuable research tool for investigating the pathophysiology of FLT3-ITD positive AML and for the preclinical evaluation of targeted therapies. The protocols provided herein offer a framework for studying the cellular and molecular effects of this potent FLT3 inhibitor. Careful optimization of these protocols is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Clifutinib in Primary AML Patient Sample Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Clifutinib is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1] FLT3-ITD mutations are prevalent in a significant portion of Acute Myeloid Leukemia (AML) cases and are associated with a poor prognosis.[2] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in FLT3-ITD positive AML cell lines and is currently under clinical investigation for the treatment of both newly diagnosed and relapsed/refractory AML.[2][3] These application notes provide a summary of the preclinical data on this compound and detailed protocols for studying its effects on primary AML patient samples.

Quantitative Data Summary

While comprehensive data on this compound's activity in primary AML patient samples is still emerging from ongoing clinical trials, preclinical studies on AML cell lines provide a strong rationale for its investigation. The following table summarizes the in vitro efficacy of this compound in FLT3-ITD positive AML cell lines.

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1]
MOLM-13FLT3-ITD1.4[1]

Signaling Pathway Inhibition

This compound exerts its anti-leukemic effects by inhibiting the constitutively activated FLT3-ITD kinase, which in turn blocks downstream pro-survival signaling pathways.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibition

Caption: this compound inhibits constitutively active FLT3-ITD, blocking downstream signaling pathways.

Experimental Protocols for Primary AML Patient Samples

The following protocols are adapted from standard methodologies for AML research and can be applied to study the effects of this compound on primary patient-derived leukemic blasts.

Isolation of Primary AML Blasts from Bone Marrow or Peripheral Blood

This protocol describes the isolation of mononuclear cells, including AML blasts, from patient samples.

Workflow for Primary AML Blast Isolation:

AML_Blast_Isolation Sample Bone Marrow Aspirate or Peripheral Blood Sample Dilution Dilute 1:1 with PBS Sample->Dilution Ficoll Layer over Ficoll-Paque Dilution->Ficoll Centrifuge Centrifuge (e.g., 400 x g, 30 min) Ficoll->Centrifuge Harvest Harvest Mononuclear Cell Layer Centrifuge->Harvest Wash Wash with PBS Harvest->Wash Count Count Cells and Assess Viability Wash->Count Culture Culture or Cryopreserve Count->Culture

Caption: Workflow for the isolation of primary AML blasts from patient samples.

Protocol:

  • Dilute bone marrow aspirate or peripheral blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted sample onto a Ficoll-Paque density gradient medium.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Wash the isolated cells twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in an appropriate culture medium (e.g., RPMI-1640 supplemented with 20% fetal bovine serum and cytokines like IL-3, SCF, and FLT3-L to support viability).

  • Perform a cell count and assess viability using a method such as trypan blue exclusion.

  • Cells are now ready for downstream applications or can be cryopreserved.

In Vitro Cytotoxicity Assay

This protocol determines the concentration-dependent cytotoxic effect of this compound on primary AML blasts.

Protocol:

  • Seed primary AML blasts in a 96-well plate at a density of 1-2 x 10^5 cells per well in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the appropriate wells to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use reagent like CellTiter-Glo®.

  • Incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in primary AML blasts following treatment with this compound using Annexin V and Propidium Iodide (PI) staining.

Protocol:

  • Seed primary AML blasts at a density of 0.5-1 x 10^6 cells/mL in a 6-well plate.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 48-72 hours.

  • Harvest the cells, including any floating cells, and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

Western Blot Analysis of FLT3 Signaling Pathway

This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its downstream targets in primary AML blasts.

Workflow for Western Blot Analysis:

Western_Blot_Workflow Cell_Treatment Treat Primary AML Blasts with this compound Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., p-FLT3, FLT3, p-STAT5) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescent Substrate Secondary_Ab->Detection Imaging Image and Analyze Detection->Imaging

References

Application Notes and Protocols: Detection of p-FLT3 Inhibition by Clifutinib using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation and differentiation of hematopoietic stem cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and result in constitutive activation of the receptor, driving uncontrolled cell proliferation.[1][2] Clifutinib is a potent and selective inhibitor of FLT3-ITD, demonstrating strong antiproliferative effects in AML cell lines with these mutations.[3][4] This document provides a comprehensive protocol for conducting Western blot analysis to assess the phosphorylation status of FLT3 (p-FLT3) following treatment with this compound, a critical method for evaluating the inhibitor's efficacy and mechanism of action.

FLT3 Signaling Pathway and Inhibition by this compound

Under normal physiological conditions, the binding of the FLT3 ligand triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of critical pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK/ERK.[1][5][6] In the context of FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling and leukemogenesis.[2][5]

This compound functions as a selective inhibitor of FLT3-ITD.[3][7] By binding to the FLT3 kinase, this compound blocks its autophosphorylation and subsequent downstream signaling.[3] This inhibition of FLT3 phosphorylation effectively abrogates the aberrant signals driving cancer cell proliferation and survival.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K JAK JAK pFLT3->JAK MEK MEK RAS->MEK AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 ERK ERK MEK->ERK pAKT p-AKT AKT->pAKT pSTAT5 p-STAT5 STAT5->pSTAT5 pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT->Proliferation pERK->Proliferation This compound This compound This compound->pFLT3 Inhibits FLT3_Ligand FLT3 Ligand (or ITD mutation) FLT3_Ligand->FLT3 Activates

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-FLT3

This protocol is optimized for AML cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13.

Materials and Reagents
  • Cell Lines: MV4-11 or MOLM-13

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Prepare stock solutions in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: 4-12% Bis-Tris gels, SDS-PAGE sample buffer

  • Transfer Membrane: PVDF membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent due to the presence of phosphoproteins.[1]

  • Primary Antibodies:

    • Rabbit anti-p-FLT3 (Tyr591)

    • Rabbit anti-FLT3

    • Mouse anti-β-actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

Procedure
  • Cell Culture and Treatment:

    • Culture MV4-11 or MOLM-13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.[1]

    • Seed cells at a density of 1 x 10^6 cells/mL.[1]

    • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2 hours. Include a vehicle control (DMSO).[3]

  • Cell Lysis:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.[1]

    • Wash the cell pellet once with ice-cold PBS.[1]

    • Resuspend the pellet in ice-cold lysis buffer (100 µL per 1-2 x 10^6 cells).[1]

    • Incubate on ice for 30 minutes, vortexing periodically.[1]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]

    • Collect the supernatant containing the protein extract.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer.[1]

    • Add 4x SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[1]

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.[1]

    • Run the gel at 150V until the dye front reaches the bottom.[1]

    • Transfer the proteins to a PVDF membrane.[1]

    • Confirm successful transfer by staining the membrane with Ponceau S.[1]

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • Incubate with HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[1]

    • Wash the membrane three times for 10 minutes each with TBST.[1]

    • For total FLT3 and loading control, the membrane can be stripped and re-probed or parallel blots can be run.

  • Detection and Analysis:

    • Prepare the ECL substrate and apply it to the membrane.[1]

    • Capture the chemiluminescent signal using a digital imager.[1]

    • Quantify the band intensities using image analysis software.

    • Normalize the p-FLT3 and total FLT3 signals to the β-actin loading control.[1]

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on FLT3 phosphorylation.

This compound Concentration (nM)p-FLT3 (Normalized Intensity)Total FLT3 (Normalized Intensity)% Inhibition of p-FLT3
0 (Vehicle)1.001.000%
10.650.9935%
100.151.0185%
1000.030.9897%

Note: The data presented in this table is illustrative and represents the expected outcome of the experiment. Actual results may vary. This compound has been shown to have IC50 values of 1.5 nM and 1.4 nM for the proliferation of MV-4-11 and MOLM-13 cells, respectively.[3][4]

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-p-FLT3) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Data Analysis I->J

Caption: Step-by-step workflow for Western blot analysis of p-FLT3.

Troubleshooting

  • No or weak p-FLT3 signal: Ensure the use of fresh phosphatase inhibitors in the lysis buffer. Optimize primary antibody concentration and incubation time.

  • High background: Increase the number and duration of washes. Ensure the blocking step is performed correctly and avoid using milk.[1]

  • Multiple non-specific bands: Optimize the primary antibody concentration. Use a fresh blocking buffer.

By following this detailed protocol, researchers can effectively evaluate the inhibitory effect of this compound on FLT3 phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for FLT3-mutated cancers.

References

Application Notes: Analysis of Apoptosis Induction by Clifutinib using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation.[1][2][3] The FLT3-ITD mutation is a driver mutation in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[4][5] This mutation leads to constitutive activation of the FLT3 receptor, which in turn activates downstream signaling pathways promoting cell proliferation and inhibiting apoptosis (programmed cell death).[1] this compound exerts its anti-leukemic effect by inducing apoptosis in AML cells harboring the FLT3-ITD mutation.[1]

Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a robust and quantitative method for assessing the induction of apoptosis at the single-cell level.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound-induced apoptosis.

Principle of Apoptosis Detection by Flow Cytometry

During the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[6][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[7][8]

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6] It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6][8]

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.[7][9]

  • Annexin V+ / PI- : Early apoptotic cells.[7][9]

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[7][9]

  • Annexin V- / PI+ : Necrotic cells.[7]

Data Presentation

The following table summarizes representative quantitative data on the induction of apoptosis by a FLT3-ITD inhibitor in the MV4-11 human AML cell line, which harbors the FLT3-ITD mutation. Data is presented as the percentage of cells in different stages of apoptosis as determined by Annexin V/PI staining and flow cytometry after 48 hours of treatment. While this data is for a compound with a similar mechanism of action, it is expected that this compound would produce a comparable dose-dependent increase in apoptosis.

Cell LineThis compound Concentration (nM)Treatment Duration (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MV-4-11 0 (Control)4892.53.54.07.5
14885.28.36.514.8
104865.720.114.234.3
1004830.445.823.869.6

Note: This data is representative and intended for illustrative purposes. Actual results with this compound may vary.

Signaling Pathway

This compound induces apoptosis by inhibiting the constitutively active FLT3-ITD receptor, thereby blocking key downstream pro-survival signaling pathways. The diagram below illustrates the simplified signaling cascade.

FLT3_Apoptosis_Pathway This compound-Induced Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3_ITD FLT3-ITD Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 This compound This compound This compound->FLT3_ITD Inhibits AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bcl-2 family) AKT->Apoptosis_Inhibition Promotes MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation Promotes STAT5->Apoptosis_Inhibition Promotes STAT5->Proliferation Promotes Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits

Caption: this compound inhibits FLT3-ITD, blocking downstream pro-survival pathways and inducing apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound (Stock solution prepared in DMSO)

  • FLT3-ITD positive AML cell line (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (vehicle control)

  • 6-well culture plates

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Apoptosis_Workflow Flow Cytometry Apoptosis Analysis Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound (and vehicle control) seed_cells->treat_cells incubate Incubate for desired time (e.g., 48h) treat_cells->incubate harvest Harvest cells (adherent and suspension) incubate->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_dark Incubate in the dark (15 min, RT) add_stains->incubate_dark add_buffer Add 1X Binding Buffer incubate_dark->add_buffer acquire Acquire data on flow cytometer add_buffer->acquire analyze Analyze data (quadrant gating) acquire->analyze

Caption: Workflow for assessing this compound-induced apoptosis via flow cytometry.

Detailed Protocol for Apoptosis Analysis

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

1. Cell Culture and Treatment 1.1. Culture the selected AML cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. 1.3. Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment. 1.4. Allow the cells to adhere (if applicable) and resume growth for 24 hours. 1.5. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100 nM). Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment. 1.6. Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. 1.7. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining 2.1. For adherent cells: a. Carefully collect the culture medium, which contains detached (potentially apoptotic and necrotic) cells, into a centrifuge tube. b. Wash the adherent cells once with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Once detached, neutralize the trypsin with complete medium and combine these cells with the cells collected in step 2.1.a. 2.2. For suspension cells: a. Collect the cells directly into a centrifuge tube. 2.3. Centrifuge the cell suspension at 300 x g for 5 minutes.[10] 2.4. Carefully aspirate the supernatant and wash the cell pellet once with cold PBS. 2.5. Centrifuge again at 300 x g for 5 minutes and discard the supernatant. 2.6. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. 2.7. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. Gently vortex to mix.[9][10] 2.8. Incubate the cells in the dark at room temperature for 15 minutes.[7][10] 2.9. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7][9][10]

3. Flow Cytometry Analysis 3.1. Analyze the samples on a flow cytometer within one hour of staining.[9] 3.2. Use appropriate controls to set up compensation and gates:

  • Unstained cells
  • Cells stained with Annexin V-FITC only
  • Cells stained with PI only 3.3. For each sample, collect a sufficient number of events (e.g., 10,000-20,000). 3.4. Analyze the data using appropriate software. Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis). 3.5. Use quadrant gates to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic).

Troubleshooting

  • High background staining: Ensure cells are washed properly to remove any residual medium components that may interfere with staining. Keep cells on ice and analyze them promptly after staining.

  • Low signal: Ensure the correct concentrations of Annexin V-FITC and PI are used. Check the expiration dates of the reagents. Optimize the incubation time.

  • Cell clumping: Handle cells gently during harvesting and washing. Use cell-strainer caps (B75204) on flow cytometry tubes if necessary.

Conclusion

The analysis of apoptosis induction is a critical component in the preclinical evaluation of targeted therapies like this compound. The flow cytometry-based Annexin V/PI staining method provides a reliable and quantitative approach to assess the pro-apoptotic efficacy of this compound in FLT3-ITD positive cancer cells. The protocols and information provided in these application notes serve as a comprehensive guide for researchers in the field of oncology and drug development.

References

Establishing a Clifutinib-Resistant Acute Myeloid Leukemia (AML) Cell Line Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, a common driver of acute myeloid leukemia (AML).[1][2] While showing promise in clinical trials, the development of drug resistance remains a significant challenge in targeted cancer therapies.[1][2] Establishing in vitro models of this compound resistance is crucial for understanding the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it. This document provides detailed protocols for the generation and characterization of a this compound-resistant AML cell line model.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound-sensitive and -resistant AML cell lines. This data is representative of the expected outcomes when developing resistance to a potent FLT3 inhibitor, based on studies with similar drugs.[3][4]

Cell LineGenotypeThis compound IC50 (Sensitive)This compound IC50 (Resistant)Fold Increase in ResistancePotential Resistance Mechanism
MV-4-11FLT3-ITD1.5 nM[1]60 nM40-foldSecondary FLT3 Kinase Domain Mutation (e.g., D835Y)
MOLM-13FLT3-ITD1.4 nM[1]140 nM100-foldUpregulation of Bypass Signaling Pathways (e.g., RAS/MAPK)

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant AML Cell Lines

This protocol describes the generation of this compound-resistant AML cell lines by continuous exposure to escalating concentrations of the drug.

Materials:

  • FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture flasks (T-25, T-75)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Cell Line Culture: Culture MV-4-11 or MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a logarithmic growth phase.

  • Determine Parental IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line. This will serve as a baseline for resistance development.

  • Initiation of Resistance Induction: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC20-IC30 range (e.g., 0.5-1 nM).

  • Dose Escalation:

    • Monitor cell viability and proliferation regularly. Initially, a significant decrease in cell growth is expected.

    • Allow the cells to recover and resume proliferation in the presence of the drug. This may take several weeks.

    • Once the cells are stably proliferating at the current this compound concentration, gradually increase the concentration by 1.5- to 2-fold.

    • Repeat this process of recovery and dose escalation over a period of several months.

  • Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of this compound (e.g., >50-100 nM).

  • Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.

  • Maintenance of Resistant Lines: Maintain the established resistant cell line in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Cell Lines

This protocol outlines key experiments to confirm and characterize the resistant phenotype.

A. Cell Viability and IC50 Determination:

  • Seed both parental and resistant cells in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or trypan blue exclusion).

  • Calculate the IC50 values for both parental and resistant cell lines and determine the fold-change in resistance.

B. Western Blot Analysis of Signaling Pathways:

  • Culture parental and resistant cells in the presence and absence of this compound for a short period (e.g., 2-4 hours).

  • Lyse the cells and perform Western blot analysis to examine the phosphorylation status of FLT3 and key downstream signaling proteins, including:

    • p-FLT3, FLT3

    • p-STAT5, STAT5

    • p-AKT, AKT

    • p-ERK, ERK

  • Compare the signaling profiles between sensitive and resistant cells to identify potential bypass pathway activation.

C. Genetic Analysis for Resistance Mutations:

  • Isolate genomic DNA from both parental and resistant cell lines.

  • Perform Sanger sequencing or next-generation sequencing (NGS) to identify potential mutations in the FLT3 gene, particularly in the tyrosine kinase domain (TKD), which are known to confer resistance to FLT3 inhibitors.[4]

  • Analyze sequencing data for mutations in genes associated with bypass signaling pathways (e.g., NRAS, KRAS, PTPN11).

Visualizations

G cluster_0 FLT3 Signaling Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 G cluster_workflow Workflow for Establishing this compound-Resistant AML Cell Lines Start Parental AML Cell Line (MV-4-11 or MOLM-13) IC50 Determine Parental This compound IC50 Start->IC50 Culture Continuous Culture with Escalating this compound (Starting at IC20-IC30) IC50->Culture Monitor Monitor Cell Viability & Proliferation Culture->Monitor Stable Stable Proliferation? Monitor->Stable Stable->Culture No Increase Increase this compound Concentration (1.5-2x) Stable->Increase Yes Increase->Culture Resistant Established This compound-Resistant Cell Line Increase->Resistant Characterize Characterize Resistant Phenotype (IC50, Western Blot, Sequencing) Resistant->Characterize G cluster_resistance Potential Mechanisms of this compound Resistance Resistance This compound Resistance OnTarget On-Target Mechanisms Resistance->OnTarget OffTarget Off-Target Mechanisms Resistance->OffTarget FLT3_Mutation Secondary FLT3-TKD Mutations (e.g., D835Y) OnTarget->FLT3_Mutation FLT3_Amp FLT3 Gene Amplification OnTarget->FLT3_Amp Bypass Activation of Bypass Signaling Pathways OffTarget->Bypass RAS_MAPK RAS/MAPK Pathway Bypass->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Bypass->PI3K_AKT JAK_STAT JAK/STAT Pathway Bypass->JAK_STAT

References

Application Notes and Protocols for In Vivo Efficacy Studies of Clifutinib in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor with an internal tandem duplication (ITD) mutation.[1] The FLT3-ITD mutation is a common driver in acute myeloid leukemia (AML) and is associated with a poor prognosis. This compound effectively inhibits the FLT3-ITD kinase activity, leading to the blockade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition ultimately induces apoptosis in AML cells harboring the FLT3-ITD mutation.[1] Preclinical studies have demonstrated significant anti-tumor efficacy of this compound in xenograft models of human AML.[1]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established AML animal models, specifically subcutaneous xenografts of the MV-4-11 and MOLM-13 human AML cell lines in immunodeficient mice.

This compound's Mechanism of Action

This compound selectively targets the constitutively active FLT3-ITD receptor, preventing its autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: this compound inhibits the FLT3-ITD signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

Cell LineFLT3 MutationIC50 (nM)
MV-4-11ITD1.5[1][2][3]
MOLM-13ITD1.4[1][2][3]

Table 2: In Vivo Efficacy of this compound in AML Xenograft Models

Animal ModelCell LineTreatmentTumor Growth Inhibition (TGI)Reference
Immunodeficient MiceMV-4-111.5 mg/kg, p.o., daily193.5%[2][3]
Immunodeficient MiceMOLM-134.5 mg/kg, p.o., daily94%[2][3]
NOD/SCID MiceMV-4-110.5-20 mg/kg, p.o., daily for 8, 10, or 21 daysSignificant antitumor efficacy[1]
NOD/SCID MiceMOLM-130.5-20 mg/kg, p.o., daily for 8, 10, or 21 daysSignificant antitumor efficacy[1]

Experimental Protocols

The following protocols provide a general framework for conducting in vivo efficacy studies with this compound. All animal procedures should be performed in accordance with institutional guidelines and regulations.

Protocol 1: Establishment of AML Subcutaneous Xenograft Model

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis start Start cell_culture Culture MV-4-11 or MOLM-13 cells start->cell_culture harvest Harvest and count cells cell_culture->harvest prepare_injection Prepare cell suspension (5-10 x 10^6 cells in PBS) harvest->prepare_injection inject Subcutaneously inject cells into the flank of immunodeficient mice prepare_injection->inject monitor_tumor Monitor for palpable tumors inject->monitor_tumor randomize Randomize mice into treatment and vehicle groups monitor_tumor->randomize treat Administer this compound or vehicle (oral gavage) randomize->treat measure Measure tumor volume and body weight (2-3 times/week) treat->measure monitor_health Monitor animal health daily measure->monitor_health endpoint Endpoint determination (tumor size, humane endpoints) monitor_health->endpoint euthanize Euthanize mice endpoint->euthanize excise Excise tumors euthanize->excise analysis Tumor analysis: - Western Blot - Apoptosis Assay (TUNEL) - Histology excise->analysis

Caption: Experimental workflow for this compound in vivo efficacy studies.

Materials:

  • MV-4-11 or MOLM-13 human AML cell lines

  • Immunodeficient mice (e.g., NOD/SCID, NSG, or Balb/c nude mice), 5-6 weeks old

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Culture MV-4-11 or MOLM-13 cells in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase and wash with sterile PBS.

  • Resuspend cells in sterile PBS at a concentration of 5-10 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5-10 x 106 cells) into the right flank of each mouse.

  • Monitor the mice for tumor formation. Palpable tumors are expected to form within 7-14 days.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, Tween-80, and saline)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution. A common vehicle for oral administration of hydrophobic compounds is a suspension in 0.5% methylcellulose in sterile water or a solution containing DMSO, PEG300, Tween-80, and saline.

    • If preparing a suspension, carefully weigh the this compound powder and add it to the vehicle. Vortex or sonicate to ensure a uniform suspension.

    • If preparing a solution, dissolve this compound in a small amount of DMSO first, then add PEG300, Tween-80, and finally saline, mixing thoroughly at each step.

  • Oral Administration (Gavage):

    • Administer the prepared this compound formulation or vehicle control to the mice via oral gavage.

    • The typical dosing volume for mice is 5-10 mL/kg.

    • Gently restrain the mouse and insert the gavage needle into the esophagus. Slowly administer the formulation.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 3: Tumor Measurement and Monitoring

Materials:

  • Digital calipers

  • Weighing scale

Procedure:

  • Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .

  • Record the body weight of each mouse at the same frequency as tumor measurements to monitor for any treatment-related toxicity.

  • Observe the animals daily for any clinical signs of toxicity or distress.

  • Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant morbidity.

Protocol 4: Western Blot Analysis of FLT3 Signaling

Materials:

  • Excised tumor tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Excise tumors from euthanized mice and snap-freeze in liquid nitrogen or immediately process.

  • Homogenize the tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of protein phosphorylation.

Protocol 5: Apoptosis Detection by TUNEL Assay

Materials:

  • Excised tumor tissue

  • Formalin or paraformaldehyde

  • Paraffin embedding reagents

  • TUNEL assay kit

Procedure:

  • Fix the excised tumor tissue in 10% neutral buffered formalin.

  • Process the fixed tissue and embed in paraffin.

  • Section the paraffin-embedded tumors.

  • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay on the tissue sections according to the manufacturer's protocol. This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Counterstain the sections (e.g., with DAPI or hematoxylin) to visualize the cell nuclei.

  • Analyze the sections under a microscope to quantify the percentage of apoptotic cells.

Conclusion

The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust in vivo studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is crucial for the preclinical development of this promising therapeutic agent for FLT3-ITD positive AML.

References

Application Notes and Protocols for Studying FLT3 Signaling in Hematopoietic Cells using Clifutinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clifutinib is a potent and selective, orally bioavailable small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3).[1][2] Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3] this compound specifically targets the FLT3-ITD mutation, inhibiting its kinase activity and blocking downstream signaling pathways crucial for the proliferation and survival of leukemic cells.[4][5] These application notes provide a comprehensive guide for utilizing this compound to study FLT3 signaling in hematopoietic cells, including detailed protocols for key experiments and data presentation guidelines.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades.[4] The inhibition of FLT3-ITD by this compound leads to the suppression of major pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[4][5] This targeted inhibition ultimately induces apoptosis in hematopoietic cells harboring the FLT3-ITD mutation.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell LineAssay TypeIC50 (nM)Reference
FLT3-ITD Kinase-Biochemical Assay15.1[4][5][6]
FLT3-ITDMV-4-11Cell Proliferation1.5[4][5][6]
FLT3-ITDMOLM-13Cell Proliferation1.4[4][5][6]
FLT3-ITDBa/F3-FLT3-ITDCell Proliferation0.9[5]
FLT3-TKD (D835Y)BaF3Cell Proliferation5.4[5]
FLT3-TKD (D835H)BaF3Cell Proliferation10.9[5]
FLT3-TKD (D835V)BaF3Cell Proliferation37.4[5]
KIT Kinase-Biochemical Assay1790[5]
Table 2: Cellular Effects of this compound on FLT3-ITD Positive AML Cells (MV-4-11)
ParameterTreatment ConditionsObservationReference
Apoptosis Induction1-100 nM, 48-72 hDose-dependent increase in apoptosis[4]
FLT3 Phosphorylation1-1000 nM, 2 hDose-dependent inhibition[4]
ERK Phosphorylation1-1000 nM, 2 hDose-dependent inhibition[4]
AKT Phosphorylation1-1000 nM, 2 hDose-dependent inhibition[4]
STAT5 Phosphorylation1-1000 nM, 2 hDose-dependent inhibition[4]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of hematopoietic cell lines.

Materials:

  • Hematopoietic cell line (e.g., MV-4-11, MOLM-13)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTS reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for assessing the phosphorylation status of FLT3 and its downstream targets.

Materials:

  • Hematopoietic cell line (e.g., MV-4-11)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and treat with various concentrations of this compound for 2 hours.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to total protein or a loading control.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This protocol is for quantifying this compound-induced apoptosis.

Materials:

  • Hematopoietic cell line (e.g., MV-4-11)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for 48-72 hours.

  • Harvest cells and wash them with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate on the cell population and quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK This compound This compound This compound->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits FLT3 signaling pathways.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_interpretation Data Interpretation A Seed Hematopoietic Cells B Treat with this compound (Dose-Response) A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Antibody Incubation (p-FLT3, p-STAT5, etc.) E->F G Signal Detection & Analysis F->G H Quantify Band Intensities G->H I Normalize to Loading Control H->I J Determine Inhibition of Phosphorylation I->J

Caption: Workflow for Western Blot Analysis.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry Analysis A Seed Hematopoietic Cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Acquire Data on Flow Cytometer E->F G Gate on Cell Population F->G H Quantify Apoptotic Cell Populations G->H

Caption: Workflow for Apoptosis Assay.

References

Troubleshooting & Optimization

Clifutinib Technical Support Center: Troubleshooting Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Clifutinib in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary solvent?

This compound is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation.[1][2] It is a hydrophobic molecule and, like many kinase inhibitors, is most effectively dissolved in dimethyl sulfoxide (B87167) (DMSO). For the besylate salt of this compound, a solubility of 10 mM in DMSO has been reported.[3] It is recommended to use anhydrous, high-purity DMSO to prepare stock solutions, as water can promote precipitation.

Q2: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is happening and how can I prevent this?

This phenomenon, often called "crashing out," is common for hydrophobic compounds. It occurs because the compound's solubility dramatically decreases when the highly concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium.

Several factors can contribute to this, and the following troubleshooting steps can help:

  • High Final Concentration: The intended final concentration of this compound in your culture medium may exceed its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.

  • Low Media Temperature: Adding the compound to cold media can decrease its solubility.

  • High DMSO Concentration in Final Solution: While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells.

Q3: What is the maximum recommended concentration of DMSO in the final culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and ideally at or below 0.1%.[4] The tolerance to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (media with the same final DMSO concentration as your experimental samples) to assess any potential effects on cell viability and function.

Q4: My this compound solution in DMSO appears to have precipitated upon storage. What should I do?

If you observe precipitation in your DMSO stock solution, gentle warming in a 37°C water bath and vortexing can often help to redissolve the compound. To prevent this, it is recommended to store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to troubleshoot the issue.

Experimental Protocol: Preparing this compound Working Solutions

This protocol outlines the recommended procedure for preparing a working solution of this compound in cell culture medium from a DMSO stock solution to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution in DMSO:

    • Calculate the amount of this compound powder and DMSO needed to prepare a 10 mM stock solution. (Molecular Weight of this compound: 502.62 g/mol [5])

    • Carefully add the DMSO to the vial containing the this compound powder.

    • Vortex vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution to ensure it is clear.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (Recommended):

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Prepare an intermediate dilution of this compound (e.g., 1 mM or 100 µM) by adding a small volume of the 10 mM stock solution to a larger volume of pre-warmed media. Mix gently by inverting the tube.

  • Prepare the Final Working Solution:

    • Perform a serial dilution from your intermediate stock into pre-warmed complete cell culture medium to achieve your desired final concentrations.

    • Add the diluted this compound solution dropwise to your culture vessel while gently swirling.

Troubleshooting Flowchart

G start Start: this compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock redissolve Warm to 37°C and vortex. Consider preparing a fresh stock. check_stock->redissolve No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes redissolve->check_stock lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes check_dilution Was a serial dilution performed? check_final_conc->check_dilution No success Precipitation Resolved lower_conc->success serial_dilute Perform a serial dilution in pre-warmed media. check_dilution->serial_dilute No check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp Yes serial_dilute->success warm_media Always use pre-warmed media. check_media_temp->warm_media No check_dmso_conc Is the final DMSO concentration <0.5%? check_media_temp->check_dmso_conc Yes warm_media->success lower_dmso Adjust stock concentration to lower final DMSO %. check_dmso_conc->lower_dmso No check_dmso_conc->success Yes lower_dmso->success

A flowchart for troubleshooting precipitation of this compound.

Quantitative Data Summary

While specific aqueous solubility data for this compound is limited in publicly available literature, the following table provides solubility information for this compound besylate and other similar FLT3 inhibitors to serve as a reference.

CompoundSolventReported Solubility
This compound besylate DMSO10 mM[3]
GilteritinibDMSO~30 mg/mL[6]
Gilteritinib1:7 DMSO:PBS (pH 7.2)~0.125 mg/mL[6]
IbrutinibDMSO~30 mg/mL[7]
Ibrutinib1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[7]
BosutinibDMSO~20 mg/mL[8]
BosutinibPBS (pH 7.2)~1 mg/mL[8]

This compound Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the FLT3 receptor tyrosine kinase.[1] In certain leukemias, a mutation in the FLT3 gene leads to the constitutive activation of the receptor, which promotes cancer cell proliferation and survival through downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[1] this compound blocks the activity of this mutated kinase.

cluster_downstream Downstream Signaling This compound This compound FLT3_ITD FLT3-ITD Receptor This compound->FLT3_ITD Inhibition RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3_ITD->JAK_STAT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Simplified signaling pathway of this compound's inhibitory action.

References

Technical Support Center: Optimizing Clifutinib for AML Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Clifutinib in acute myeloid leukemia (AML) cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in AML?

This compound is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically targeting internal tandem duplication (ITD) mutations (FLT3-ITD).[1][2] In AML cells with FLT3-ITD mutations, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival.[3] this compound binds to the FLT3-ITD kinase, inhibiting its activity and blocking downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition of signaling ultimately induces apoptosis (programmed cell death) in the cancerous cells.[1][4]

Q2: Which AML cell lines are sensitive to this compound?

This compound has shown potent anti-proliferative effects in AML cell lines that harbor the FLT3-ITD mutation.[1][4] It is particularly effective against cell lines such as MV-4-11 and MOLM-13.[4][5][6][7] Conversely, it displays minimal to no effect on FLT3-ITD-negative cell lines like RS4;11, HL-60, MOLT-4, RPMI8226, and K562.[4]

Q3: What is the recommended starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound will depend on the specific AML cell line and the experimental conditions. A good starting point for a dose-response experiment is in the low nanomolar range.[8] For highly sensitive cell lines like MV-4-11 and MOLM-13, which have reported IC50 values of approximately 1.5 nM and 1.4 nM respectively, a concentration range of 0.1 nM to 100 nM is recommended to capture the full dose-response curve.[1][4][5][6][7] For cell lines with unknown sensitivity, a broader range, such as 0.1 nM to 1 µM, may be appropriate for initial screening.[8]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a powder and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM). It is advisable to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For long-term storage, the stock solution should be kept at -20°C or -80°C.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak inhibition of cell viability in a known FLT3-ITD positive cell line. Incorrect Drug Concentration: The concentration range may be too low.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line and experimental conditions.[8]
Drug Degradation: Improper storage or handling of this compound.Ensure proper storage of the stock solution at -20°C or -80°C. Prepare fresh dilutions from a new aliquot for each experiment. Avoid repeated freeze-thaw cycles.[8]
Cell Line Integrity: The FLT3 mutation status of the cell line may have changed or been misidentified.Verify the FLT3 mutation status of your cell line using methods like PCR or sequencing.
High variability between replicate wells. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for more consistent dispensing.
Edge Effects: Evaporation from the outer wells of the microplate.Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile media or PBS to maintain humidity.
Unexpected toxicity in FLT3-ITD negative control cell lines. High Drug Concentration: Off-target effects can occur at very high concentrations.Review the concentration range used. This compound is highly selective, but supra-physiological concentrations might inhibit other kinases.[4]
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of DMSO in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a general guideline for assessing the effect of this compound on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture AML cells to a logarithmic growth phase.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of a 96-well plate.[9]

    • Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range would be 0.1 nM to 100 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cell death if desired.

    • Carefully remove 50 µL of media from each well and add 50 µL of the prepared this compound dilutions in triplicate.

    • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[10]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: IC50 Values of this compound in FLT3-ITD Positive AML Cell Lines

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1][4][5][6][7]
MOLM-13FLT3-ITD1.4[1][4][5][6][7]
Ba/F3-FLT3-ITDFLT3-ITD0.9[4]

Table 2: IC50 Values of this compound in Cell Lines with FLT3-TKD Mutations

Cell LineFLT3 Mutation StatusIC50 (nM)Reference
BaF3-D835YFLT3-TKD5.4[4]
BaF3-D835HFLT3-TKD10.9[4]
BaF3-D835VFLT3-TKD37.4[4]

Visualizations

Clifutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3-ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3-ITD->RAS PI3K PI3K FLT3-ITD->PI3K JAK JAK FLT3-ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival This compound This compound This compound->FLT3-ITD Inhibits

Caption: this compound inhibits FLT3-ITD signaling pathways.

Experimental_Workflow Start Start Prepare_Cells Seed AML cells in a 96-well plate Start->Prepare_Cells Incubate_24h Incubate for 24 hours Prepare_Cells->Incubate_24h Prepare_this compound Prepare serial dilutions of this compound Incubate_24h->Prepare_this compound Treat_Cells Treat cells with this compound and controls Prepare_this compound->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add solubilization solution Incubate_2_4h->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for AML cell viability assay with this compound.

Troubleshooting_Tree Start Unexpected Results in Viability Assay? No_Inhibition No or weak inhibition in FLT3-ITD+ cells? Start->No_Inhibition Yes High_Variability High variability between replicates? Start->High_Variability No Check_Concentration Verify this compound concentration range. Perform wider dose-response. No_Inhibition->Check_Concentration Check_Drug_Integrity Check drug storage and handling. Use fresh aliquots. No_Inhibition->Check_Drug_Integrity Verify_Cell_Line Confirm FLT3 mutation status of the cell line. No_Inhibition->Verify_Cell_Line Control_Toxicity Toxicity in FLT3-ITD- negative controls? High_Variability->Control_Toxicity No Check_Seeding Review cell seeding technique for consistency. High_Variability->Check_Seeding Address_Edge_Effects Mitigate edge effects by not using outer wells. High_Variability->Address_Edge_Effects Check_Solvent_Conc Ensure final DMSO concentration is non-toxic (e.g., <= 0.5%). Control_Toxicity->Check_Solvent_Conc Review_Drug_Conc Assess if this compound concentration is too high, causing off-target effects. Control_Toxicity->Review_Drug_Conc

Caption: Troubleshooting decision tree for this compound assays.

References

Clifutinib Technical Support Center: A Guide to Minimizing Off-Target Effects in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Clifutinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in kinase assays, with a specific focus on minimizing and understanding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation (FLT3-ITD).[1][2][3] It has demonstrated high efficacy in preclinical models of acute myeloid leukemia (AML) harboring this mutation.[2][3]

Q2: What is the reported selectivity profile of this compound?

This compound is reported to be a highly selective kinase inhibitor. In a broad kinase panel screen of 414 kinases, this compound at a concentration of 1 µM showed greater than 80% inhibition against only 12 kinases.[1] Notably, it does not significantly inhibit KIT kinase, which has an IC50 of 1790 nM.[1] The specific identities of the 12 kinases that were inhibited are not publicly available at this time.

Q3: What are the known downstream signaling pathways affected by this compound?

By inhibiting FLT3-ITD, this compound effectively blocks downstream signaling pathways that are critical for the proliferation and survival of FLT3-ITD-positive AML cells. These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT5 signaling cascades.[2] Inhibition of these pathways leads to apoptosis of the cancer cells.[2]

Q4: In which cell lines has this compound shown potent anti-proliferative effects?

This compound has demonstrated strong anti-proliferative activity in AML cell lines that are positive for the FLT3-ITD mutation, such as MV-4-11 and MOLM-13, with IC50 values in the low nanomolar range.[2][3] Conversely, it shows minimal to no effect on cell lines that are negative for the FLT3-ITD mutation.[1]

Q5: What are the recommended starting concentrations for in vitro kinase assays?

For in vitro biochemical assays with purified FLT3-ITD kinase, a starting concentration range of 1-100 nM is recommended, as the biochemical IC50 is approximately 15.1 nM.[2][3] For cell-based assays with FLT3-ITD positive cell lines like MV-4-11 and MOLM-13, a concentration range of 0.1-100 nM is a reasonable starting point, given the cellular IC50 values are around 1.4-1.5 nM.[2][3]

Troubleshooting Guide: Off-Target Effects

Unexpected results in your experiments could be due to off-target effects. This guide provides a systematic approach to troubleshooting these potential issues.

Issue Possible Cause Troubleshooting Steps
Unexpected Phenotype in Cell-Based Assays The observed cellular response may be due to inhibition of a kinase other than FLT3.1. Confirm On-Target Engagement: Perform a Western blot to verify the inhibition of FLT3 phosphorylation (p-FLT3) at the effective concentration of this compound. Also, check the phosphorylation status of direct downstream effectors like STAT5, AKT, and ERK.[2] 2. Use a Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of FLT3 to see if the on-target effects are rescued while the unexpected phenotype persists. 3. Orthogonal Inhibitor: Use another structurally different but potent FLT3 inhibitor to see if the same phenotype is observed.
Discrepancy Between Biochemical and Cellular IC50 Values Cellular factors such as membrane permeability, efflux pumps, or protein binding in the cell culture medium can affect the apparent potency of the inhibitor.1. Evaluate Compound Stability and Solubility: Ensure that this compound is stable and soluble in your cell culture medium at the concentrations used. 2. Vary Assay Duration: The duration of inhibitor treatment can influence the observed IC50. Experiment with different incubation times. 3. Check for ATP Competition: In biochemical assays, ensure the ATP concentration is close to the Km value for the kinase, as high ATP concentrations can lead to an underestimation of potency for ATP-competitive inhibitors.
Toxicity in Non-FLT3-ITD Cell Lines At higher concentrations, this compound may inhibit other kinases that are important for the survival of certain cell lines.1. Determine the Therapeutic Window: Perform a dose-response curve to determine the concentration at which toxicity occurs and compare it to the concentration required for FLT3 inhibition. 2. Broad Kinase Profiling: If significant off-target effects are suspected, consider performing a kinase selectivity profiling screen with your specific cell lysate to identify potential off-target kinases.

Data Summary

Table 1: In Vitro Potency of this compound
Target/Cell Line Assay Type IC50 (nM)
FLT3-ITDBiochemical15.1
MV-4-11 (FLT3-ITD+)Cellular (Anti-proliferative)1.5
MOLM-13 (FLT3-ITD+)Cellular (Anti-proliferative)1.4
Ba/F3-FLT3-ITDCellular (Anti-proliferative)0.9
Ba/F3-FLT3-TKD (D835Y)Cellular (Anti-proliferative)5.4
Ba/F3-FLT3-TKD (D835H)Cellular (Anti-proliferative)10.9
Ba/F3-FLT3-TKD (D835V)Cellular (Anti-proliferative)37.4
KITBiochemical1790

Experimental Protocols

Protocol 1: In Vitro FLT3 Kinase Assay

This protocol is for determining the IC50 of this compound against purified FLT3 kinase.

  • Reagents and Materials:

    • Purified recombinant FLT3 kinase

    • Kinase reaction buffer

    • ATP

    • Specific peptide substrate for FLT3

    • This compound (serial dilutions)

    • Detection reagent (e.g., ADP-Glo™)

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of this compound in the kinase reaction buffer. b. In a 384-well plate, add the purified FLT3 kinase and the peptide substrate. c. Add the serially diluted this compound or vehicle control (DMSO) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for 60 minutes. f. Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies ADP production. g. Plot the kinase activity against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Western Blot for FLT3 Phosphorylation

This protocol assesses the ability of this compound to inhibit FLT3 phosphorylation in a cellular context.

  • Reagents and Materials:

    • FLT3-ITD positive cells (e.g., MV-4-11)

    • Cell culture medium

    • This compound

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (anti-p-FLT3, anti-total FLT3)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure: a. Plate MV-4-11 cells at a suitable density and allow them to grow overnight. b. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 2-4 hours. c. Harvest the cells and lyse them with ice-cold lysis buffer. d. Determine the protein concentration of the lysates using a BCA or Bradford assay. e. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. f. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. g. Incubate the membrane with primary antibodies against p-FLT3 and total FLT3 overnight at 4°C. h. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. i. Visualize the protein bands using an ECL substrate. j. Quantify the band intensities and normalize the p-FLT3 signal to the total FLT3 signal.

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: FLT3-ITD signaling pathways inhibited by this compound.

Kinase_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Prepare Reagents (Enzyme, Substrate, ATP) b_dilute Serial Dilution of this compound b_start->b_dilute b_incubate Incubate at 30°C b_dilute->b_incubate b_detect Detect Signal (e.g., ADP-Glo) b_incubate->b_detect b_analyze Calculate IC50 b_detect->b_analyze Conclusion Conclusion on Inhibitor Potency b_analyze->Conclusion c_plate Plate Cells (e.g., MV-4-11) c_treat Treat with this compound c_plate->c_treat c_lyse Cell Lysis c_treat->c_lyse c_wb Western Blot for p-FLT3 / Total FLT3 c_lyse->c_wb c_analyze Quantify Inhibition c_wb->c_analyze c_analyze->Conclusion

Caption: Experimental workflows for kinase assays.

References

Technical Support Center: Overcoming Clifutinib Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Clifutinib resistance in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutation.[1][2] It exerts its anti-leukemic effect by inhibiting the kinase activity of FLT3-ITD, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of AML cells, including the RAS/MAPK, PI3K/AKT, and JAK/STAT5 pathways.[1][2] This inhibition ultimately leads to apoptosis (programmed cell death) in AML cells harboring the FLT3-ITD mutation.[1][2]

Q2: Which AML cell lines are sensitive to this compound?

This compound has demonstrated strong antiproliferative effects on FLT3-ITD positive AML cell lines. The most commonly cited sensitive cell lines are:

  • MV-4-11 : IC50 of approximately 1.5 nM.[1][3]

  • MOLM-13 : IC50 of approximately 1.4 nM.[1][3]

Q3: What are the potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound are still under investigation, they are likely to overlap with those observed for other FLT3 inhibitors. These can be broadly categorized as:

  • On-target resistance: This typically involves the acquisition of secondary mutations in the FLT3 gene itself, most commonly in the tyrosine kinase domain (TKD), such as the D835 and F691 residues. These mutations can interfere with the binding of this compound to the FLT3 kinase.

  • Off-target resistance: This involves the activation of alternative "bypass" signaling pathways that render the cancer cells independent of FLT3 signaling for their survival and proliferation. Common bypass pathways include:

    • Upregulation of the AXL receptor tyrosine kinase.

    • Activation of the RAS/MAPK and PI3K/AKT/mTOR pathways through other mechanisms.

    • Increased activity of PIM kinases.

    • Overexpression of anti-apoptotic proteins like BCL-2.

Q4: How can I confirm that my AML cell line has developed resistance to this compound?

Resistance can be confirmed by the following observations:

  • Increased IC50 value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound compared to the parental, sensitive cell line.

  • Reduced apoptosis: A decrease in the percentage of apoptotic cells upon treatment with this compound at concentrations that were previously effective.

  • Reactivation of downstream signaling: Persistent phosphorylation of downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT5) in the presence of this compound, as observed by Western blot.

Troubleshooting Guides

Issue 1: My FLT3-ITD positive AML cell line is showing reduced sensitivity to this compound.

This guide will help you to systematically investigate and potentially overcome reduced sensitivity to this compound in your cell line.

Workflow for Investigating this compound Resistance

G cluster_0 Initial Observation cluster_1 Confirmation of Resistance cluster_2 Investigation of Resistance Mechanisms cluster_3 Strategies to Overcome Resistance A Reduced cell death with this compound treatment B Determine IC50 via cell viability assay A->B Quantitative assessment C Assess apoptosis (e.g., Annexin V/PI staining) B->C Functional validation D Analyze FLT3 signaling via Western blot C->D Molecular validation E Sequence FLT3 gene for mutations D->E Investigate on-target resistance F Screen for activation of bypass pathways D->F Investigate off-target resistance H Evaluate novel, next-generation FLT3 inhibitors E->H G Combination therapy with inhibitors of bypass pathways F->G

Caption: Workflow for troubleshooting this compound resistance.

Potential Causes and Solutions

Potential Cause Suggested Action
Development of on-target FLT3 mutations (e.g., in the TKD). Sequence the FLT3 gene in the resistant cells to identify potential mutations. If a known resistance mutation is present, consider switching to a next-generation FLT3 inhibitor that is effective against that mutation.
Activation of bypass signaling pathways (e.g., AXL, PI3K/AKT, MAPK). Perform a Western blot analysis to screen for the activation of key proteins in these pathways (e.g., p-AXL, p-AKT, p-ERK). If a pathway is activated, consider a combination therapy approach.
Overexpression of anti-apoptotic proteins (e.g., BCL-2). Assess the expression levels of BCL-2 family proteins. If BCL-2 is upregulated, a combination with a BCL-2 inhibitor like Venetoclax may be effective.
Sub-optimal experimental conditions. Ensure proper drug storage and handling. Verify the confluency and health of the cell culture.
Issue 2: I want to establish a this compound-resistant AML cell line. How do I proceed?

This guide provides a general protocol for generating a this compound-resistant cell line.

Experimental Workflow for Generating Resistant Cell Lines

G A Start with a this compound-sensitive AML cell line (e.g., MV-4-11) B Determine the initial IC50 of this compound A->B C Culture cells in increasing concentrations of this compound, starting below the IC50 B->C D Monitor cell viability and allow for recovery of proliferating cells C->D E Gradually increase the this compound concentration D->E E->D Repeat cycles F Establish a cell line that can proliferate at a high concentration of this compound E->F G Characterize the resistant cell line F->G

Caption: Workflow for generating a this compound-resistant cell line.

Detailed Protocol

A detailed protocol for generating a resistant cell line is provided in the "Experimental Protocols" section below.

Issue 3: My combination therapy with this compound is not showing a synergistic effect.

Troubleshooting Combination Therapies

Potential Cause Suggested Action
Inappropriate drug ratio. Perform a dose-matrix experiment to test a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio.
The targeted bypass pathway is not the primary resistance mechanism. Re-evaluate the mechanism of resistance in your cell line. You may need to screen for the activation of other signaling pathways.
Antagonistic drug interaction. Review the literature for any known antagonistic interactions between the two classes of inhibitors.
Incorrect timing of drug administration. Consider sequential vs. simultaneous drug administration to see if the timing of pathway inhibition affects the outcome.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Sensitive AML Cell Lines

Cell LineFLT3 Mutation StatusThis compound IC50 (nM)Reference
MV-4-11FLT3-ITD1.5[1][3]
MOLM-13FLT3-ITD1.4[1][3]

Table 2: Examples of Combination Strategies to Overcome FLT3 Inhibitor Resistance

Combination AgentTarget PathwayRationale
AXL InhibitorsAXLOvercomes resistance mediated by AXL upregulation.
PI3K/mTOR InhibitorsPI3K/AKT/mTORBlocks a key survival pathway often activated in resistant cells.
MEK InhibitorsRAS/MAPKTargets the frequently activated MAPK pathway.
BCL-2 Inhibitors (e.g., Venetoclax)ApoptosisDirectly induces apoptosis, bypassing resistance to FLT3 inhibition.
CDK4/6 InhibitorsCell CycleMay have synergistic effects by targeting cell cycle progression.[4][5][6]
HDAC InhibitorsEpigenetic RegulationCan re-sensitize cells to FLT3 inhibitors through various mechanisms.

Signaling Pathways

FLT3 Signaling and Resistance Mechanisms

G cluster_0 FLT3 Signaling cluster_1 This compound Action cluster_2 Resistance Mechanisms FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD Inhibits AXL AXL Upregulation AXL->Proliferation BCL2 BCL-2 Overexpression BCL2->Proliferation Inhibits Apoptosis PIM PIM Kinase Activation PIM->Proliferation

Caption: Simplified FLT3 signaling pathway, this compound's point of action, and key resistance mechanisms.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant AML Cell Line
  • Initial Culture and IC50 Determination:

    • Culture a this compound-sensitive AML cell line (e.g., MV-4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Determine the baseline IC50 of this compound for the parental cell line using a cell viability assay (see Protocol 2).

  • Induction of Resistance:

    • Continuously expose the cells to a low concentration of this compound, starting at or slightly below the determined IC50.

    • Monitor the cell viability. Initially, a significant portion of the cells will die.

    • Maintain the culture, replacing the medium with fresh this compound-containing medium every 2-3 days, until a population of proliferating cells emerges.

  • Dose Escalation:

    • Once the cells are stably proliferating at the initial concentration, gradually increase the concentration of this compound.

    • Repeat this process of recovery and dose escalation over several months.

  • Establishment and Maintenance of Resistant Line:

    • Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 100 nM or higher).

    • The established resistant cell line should be maintained in a medium containing a constant concentration of this compound to preserve the resistant phenotype.

    • Cryopreserve aliquots of the resistant cells at various stages.

Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo®)
  • Cell Seeding:

    • Seed AML cells (parental and resistant) in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (and/or a combination drug) in complete medium.

    • Add the desired concentrations to the wells in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.

    • For CellTiter-Glo® assay: Follow the manufacturer's protocol to measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using non-linear regression.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment:

    • Seed AML cells in a 6-well plate and treat with the desired concentrations of this compound (and/or combination drugs) for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis/necrotic.

Protocol 4: Western Blot Analysis of FLT3 Signaling
  • Cell Lysis and Protein Quantification:

    • Treat AML cells with this compound for a short duration (e.g., 2-4 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBS-T for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the changes in protein phosphorylation relative to the total protein and loading control.

References

Clifutinib Technical Support Center: Ensuring Stability and Integrity in Long-Term Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and long-term storage of Clifutinib, a potent and selective FLT3-ITD inhibitor currently under investigation for acute myeloid leukemia (AML).[1][2][3] Adherence to proper storage and handling protocols is critical for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored under the following conditions as recommended by suppliers:

  • -80°C: for up to 6 months.

  • -20°C: for up to 1 month.

To avoid degradation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Q2: How should solid this compound be stored?

  • Temperature: Storage at -20°C is recommended for long-term preservation.

  • Light: Protect from light by storing in an amber vial or other light-blocking container.[4]

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.

Q3: My this compound solution has precipitated after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To address this:

  • Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully redissolved before use.

  • Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to reduce the risk of precipitation.

  • Solvent Choice: Ensure the solvent is appropriate for cryogenic storage. While DMSO is common, its stability can be affected by multiple freeze-thaw cycles.

Q4: I've observed a color change in my this compound solution. Is it still usable?

A change in color often indicates chemical degradation or oxidation.[5] It is strongly advised not to use a solution that has changed color, as the presence of degradation products could lead to inaccurate and unreliable experimental results. The integrity of the compound should be assessed before further use.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound, providing a systematic approach to problem-solving.

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Degradation of this compound in stock or working solutions.• Prepare fresh stock solutions from solid compound.• Perform a stability check of the solution using an appropriate analytical method (e.g., HPLC).• Avoid repeated freeze-thaw cycles by using single-use aliquots.
Loss of Compound Activity The compound may be unstable in the experimental medium (e.g., cell culture media) at 37°C.• Perform a time-course experiment to assess the stability of this compound in the specific medium under experimental conditions.• Consider the potential for interactions with components in the medium. Testing in a simpler buffer system like PBS can help assess inherent aqueous stability.
Precipitation in Working Solution The aqueous solubility limit of this compound has been exceeded upon dilution from a high-concentration stock.• Decrease the final concentration of this compound in the assay.• Optimize the concentration of the organic co-solvent (e.g., DMSO), ensuring it is tolerated by the experimental system and running appropriate vehicle controls.• Adjust the pH of the aqueous buffer, as the solubility of compounds can be pH-dependent.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions for this compound stock solutions.

Storage Temperature Duration Recommendations
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for shorter-term storage. Aliquoting is still advised.

Experimental Protocols

General Protocol for Assessing Small Molecule Stability

For researchers wishing to perform a basic stability assessment of a compound like this compound in a specific solution, the following High-Performance Liquid Chromatography (HPLC) based protocol can be adapted.

  • Preparation of Initial Sample (Time = 0):

    • Prepare a solution of this compound in the desired solvent or experimental buffer at the intended working concentration.

    • Immediately analyze an aliquot of this fresh solution by HPLC to determine the initial purity and peak area. This serves as the baseline reference.

  • Storage of the Solution:

    • Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).

  • Analysis at Subsequent Timepoints:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial sample.

  • Data Analysis:

    • Compare the peak area of the parent this compound peak at each timepoint to the peak area at Time = 0. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

    • The percentage of the compound remaining can be calculated as: (Peak Area at time 't' / Peak Area at time '0') * 100

Visualizing Workflows

General Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Timepoint Analysis cluster_data Data Evaluation prep_solution Prepare this compound Solution in Desired Buffer time_zero Analyze Initial Sample (T=0) by HPLC prep_solution->time_zero Immediate Analysis storage Store Solution under Test Conditions time_zero->storage timepoint_analysis Analyze Aliquots at Predetermined Intervals storage->timepoint_analysis data_analysis Compare Peak Areas to T=0 timepoint_analysis->data_analysis stability_determination Determine % Remaining and Identify Degradants data_analysis->stability_determination

Caption: A general workflow for assessing the stability of a small molecule inhibitor.

Troubleshooting Workflow for Stability-Related Issues

G cluster_investigation Initial Investigation cluster_action Corrective Actions cluster_outcome Resolution start Inconsistent Results or Loss of Activity Observed check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw Cycles) start->check_handling prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh aliquot Aliquot for Single Use prepare_fresh->aliquot stability_test Perform Stability Test in Assay Medium aliquot->stability_test resolved Issue Resolved stability_test->resolved not_resolved Issue Persists stability_test->not_resolved If necessary

Caption: A troubleshooting workflow for common stability issues with small molecule inhibitors.

References

Clifutinib Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clifutinib experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically targeting the internal tandem duplication (ITD) mutation (FLT3-ITD).[1][2] In FLT3-ITD positive Acute Myeloid Leukemia (AML) cells, this compound inhibits the autophosphorylation of the FLT3-ITD kinase, subsequently blocking downstream signaling pathways including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition of pro-survival signaling leads to apoptosis in AML cells harboring the FLT3-ITD mutation.[1]

Q2: What are the expected effects of this compound on FLT3-ITD positive AML cell lines?

In FLT3-ITD positive cell lines, such as MV-4-11 and MOLM-13, this compound is expected to:

  • Inhibit cell proliferation and viability in a dose-dependent manner.[1][2]

  • Induce apoptosis.[1]

  • Decrease the phosphorylation of FLT3, as well as downstream effectors like STAT5, AKT, and ERK, without affecting the total protein levels of these kinases.[1]

Q3: My cells are showing resistance to this compound. What are the potential mechanisms?

Resistance to FLT3 inhibitors like this compound can arise from several mechanisms, which can be broadly categorized as on-target and off-target resistance.

  • On-target resistance typically involves secondary mutations in the FLT3 kinase domain that interfere with drug binding.

  • Off-target resistance involves the activation of bypass signaling pathways that promote cell survival and proliferation independently of FLT3 signaling.[3] Examples include the upregulation of other tyrosine kinases or activation of parallel pro-survival pathways.[4][5]

Troubleshooting Unexpected Results

Issue 1: Weaker than expected inhibition of cell viability in a known FLT3-ITD positive cell line.

If you observe a rightward shift in the IC50 curve or a lower than expected maximal inhibition of cell viability, consider the following possibilities and troubleshooting steps.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting StepsExpected Outcome
Compound Instability or Degradation 1. Prepare fresh stock solutions of this compound in the recommended solvent (e.g., DMSO).2. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.3. Verify the final concentration of this compound in your assay media.Consistent and reproducible dose-response curves.
Suboptimal Assay Conditions 1. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.2. Titrate the ATP concentration in your kinase assay, as high ATP levels can compete with ATP-competitive inhibitors.[6]3. Ensure the incubation time is appropriate to observe the desired effect.Improved assay window and more accurate IC50 determination.
Cell Line Integrity 1. Perform STR profiling to confirm the identity of your cell line.2. Routinely test for mycoplasma contamination.3. Passage cells for a limited number of times to avoid phenotypic drift.Confidence that the observed results are specific to the intended cell line.
Development of Resistance 1. Culture the cells in the absence of this compound for several passages to see if sensitivity is restored.2. Sequence the FLT3 gene to check for secondary mutations.3. Perform a phospho-kinase array to identify potential bypass signaling pathways.Identification of the resistance mechanism, guiding further experimental strategies.

Experimental Protocol: Verifying this compound Activity by Western Blot

This protocol can be used to assess the on-target activity of this compound by measuring the phosphorylation status of FLT3 and its downstream targets.

  • Cell Treatment: Seed FLT3-ITD positive cells (e.g., MV-4-11) and allow them to adhere or stabilize overnight. Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Expected Western Blot Results

Target ProteinExpected Result with Increasing this compound Concentration
p-FLT3Decreased signal
Total FLT3No significant change
p-STAT5Decreased signal
Total STAT5No significant change
p-AKTDecreased signal
Total AKTNo significant change
p-ERKDecreased signal
Total ERKNo significant change
GAPDH/β-actinNo significant change (loading control)
Issue 2: Paradoxical activation of a signaling pathway.

In some instances, kinase inhibitors can lead to the unexpected activation of other signaling pathways.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting StepsExpected Outcome
Feedback Loop Activation Inhibition of a primary pathway can sometimes relieve negative feedback on a parallel or upstream pathway, leading to its activation.1. Perform a time-course experiment to observe the dynamics of pathway activation.2. Use a phospho-kinase array to get a broader view of signaling changes.3. Consult literature for known feedback loops associated with the FLT3 pathway.
Off-Target Effects This compound, while selective, may have off-target activities at higher concentrations.[7]1. Perform a kinome-wide selectivity screen to identify potential off-target kinases.2. Test another structurally different FLT3 inhibitor to see if the paradoxical effect is recapitulated.
Cellular Compensation Cells may adapt to the inhibition of one pathway by upregulating a compensatory one.[7]1. Analyze gene expression changes of key signaling molecules over time.2. Use combination therapy to co-target the primary and compensatory pathways.

Visualizing Signaling Pathways and Workflows

Canonical this compound Signaling Pathway

Clifutinib_Signaling This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Apoptosis Apoptosis This compound->Apoptosis RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: Canonical signaling pathway inhibited by this compound.

Hypothetical Paradoxical Activation of a Survival Pathway

Paradoxical_Activation This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Pathway_X Compensatory Pathway X This compound->Pathway_X Relief of Inhibition Downstream_Signal Downstream (e.g., STAT5) FLT3_ITD->Downstream_Signal FLT3_ITD->Pathway_X Negative Feedback Survival Cell Survival Downstream_Signal->Survival Pathway_X->Survival Inhibition Inhibition Activation Activation

Caption: Hypothetical paradoxical activation of a compensatory pathway.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result (e.g., Resistance) Check_Reagents Check Compound & Reagent Integrity Start->Check_Reagents Verify_Assay Verify Assay Parameters Check_Reagents->Verify_Assay Confirm_Target Confirm On-Target Activity (Western Blot) Verify_Assay->Confirm_Target Target_Engaged Target Engaged? Confirm_Target->Target_Engaged Investigate_Off_Target Investigate Off-Target Effects (Kinome Scan) Target_Engaged->Investigate_Off_Target No Investigate_Resistance Investigate Resistance (Sequencing, Pathway Analysis) Target_Engaged->Investigate_Resistance Yes Optimize_Assay Optimize Assay Investigate_Off_Target->Optimize_Assay Investigate_Resistance->Optimize_Assay

Caption: A logical workflow for troubleshooting unexpected results.

References

Improving the therapeutic window of Clifutinib in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo application of Clifutinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic window of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, specifically targeting the internal tandem duplication (ITD) mutation (FLT3-ITD).[1][2] FLT3-ITD is a common mutation in Acute Myeloid Leukemia (AML) that leads to constitutive activation of the FLT3 signaling pathway, promoting cancer cell proliferation and survival.[1][2] this compound blocks the kinase activity of FLT3-ITD, thereby inhibiting downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT5, which ultimately induces apoptosis in FLT3-ITD positive AML cells.[1][2]

Q2: What are the reported in vitro and in vivo potencies of this compound?

A2: this compound has demonstrated potent anti-leukemic activity in both in vitro and in vivo models. A summary of its potency is provided in the table below.

Assay TypeModelParameterValueReference
Biochemical AssayFLT3-ITD KinaseIC5015.1 nM[3][4]
Cell-Based AssayMV-4-11 (AML cell line)IC501.5 nM[2][3][4]
Cell-Based AssayMOLM-13 (AML cell line)IC501.4 nM[2][3][4]
In vivo XenograftMV-4-11 xenograft in miceDose1.5 mg/kg, once dailySignificant tumor growth inhibition (193.5%)
In vivo XenograftMOLM-13 xenograft in miceDose4.5 mg/kg, once dailySignificant tumor growth inhibition (94%)

Q3: What is the recommended starting dose for in vivo experiments with this compound?

A3: Based on preclinical xenograft studies, effective doses of this compound have been reported in the range of 1.5 mg/kg to 4.5 mg/kg administered orally once daily.[3] However, the optimal starting dose for your specific in vivo model may vary depending on the tumor model, animal strain, and experimental endpoint. It is recommended to perform a dose-response study to determine the optimal dose for your experimental conditions.

Q4: What are the known adverse events associated with this compound from clinical trials?

A4: In a Phase I clinical trial (NCT04827069) in patients with relapsed/refractory FLT3-mutated AML, the most common treatment-related adverse events (TRAEs) were primarily hematological.[5] The maximum tolerated dose was determined to be 70 mg/day.[5]

Adverse EventIncidence (≥20% of patients)Grade ≥3 Incidence (≥20% of patients)
Leukopenia70.7%Yes
Thrombocytopenia68%Yes
Neutropenia64%Yes
Anemia48%Yes
Lymphopenia26.7%Yes
Pneumonia26.7%Yes
Hypokalemia26.7%No
Aspartate aminotransferase increased22.7%No
Alkaline phosphatase increased21.3%No
Alanine aminotransferase increased20.0%No

Dose-limiting toxicities included Grade 3 QTcF prolongation, nausea, and atrial fibrillation.[5]

Troubleshooting Guide: Improving the Therapeutic Window

Improving the therapeutic window of this compound involves strategies to either enhance its anti-tumor efficacy, decrease its toxicity, or a combination of both.

Issue 1: Suboptimal anti-tumor efficacy at well-tolerated doses.

  • Possible Cause: Insufficient target engagement or development of resistance.

  • Troubleshooting Strategies:

    • Dose Optimization: Ensure the dose being used is sufficient to achieve sustained inhibition of FLT3 phosphorylation in the tumor tissue. A pharmacokinetic/pharmacodynamic (PK/PD) study is recommended.

    • Combination Therapy: Combining this compound with other anti-cancer agents can enhance its efficacy. Consider agents that target parallel or downstream pathways, or that have a synergistic cytotoxic effect. Clinical trials are investigating this compound in combination with standard chemotherapy agents such as cytarabine, daunorubicin, and azacitidine.[6][7] Preclinical studies suggest that combining type I and type II FLT3 inhibitors may prevent the emergence of resistance.

    • Investigate Resistance Mechanisms: If suboptimal efficacy is observed after an initial response, investigate potential resistance mechanisms. This could include secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[8][9][10]

Issue 2: Significant toxicity observed at effective doses.

  • Possible Cause: On-target or off-target toxicities.

  • Troubleshooting Strategies:

    • Dose Reduction/Interruption: If significant toxicity is observed, consider reducing the dose or temporarily interrupting treatment until the toxicity resolves. The Phase I clinical trial data can provide guidance on dose adjustments for specific adverse events.[5]

    • Supportive Care: Implement supportive care measures to manage specific toxicities. For example, use G-CSF for severe neutropenia or anti-diarrheal agents for gastrointestinal issues.

    • Combination Therapy with a Different Mechanism of Action: Combining this compound with a non-overlapping toxicity profile agent may allow for a reduction in the this compound dose while maintaining or enhancing efficacy.

    • Pharmacokinetic Monitoring: Individual differences in drug metabolism can lead to higher drug exposure and increased toxicity. Monitoring plasma concentrations of this compound can help to ensure that exposure is within the therapeutic range.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study

  • Animal Model: Use an appropriate AML xenograft model with a documented FLT3-ITD mutation (e.g., MV-4-11 or MOLM-13 cells).

  • Dosing Groups: Establish multiple dosing groups, including a vehicle control and at least three escalating doses of this compound (e.g., 1, 3, and 10 mg/kg).

  • Administration: Administer this compound orally once daily.

  • Monitoring: Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis (e.g., measuring this compound concentration and FLT3 phosphorylation).

  • Analysis: Determine the dose that provides the optimal balance of anti-tumor efficacy and tolerability.

Protocol 2: Combination Study with a Chemotherapeutic Agent

  • Drug Selection: Choose a standard-of-care chemotherapeutic agent for AML, such as cytarabine.

  • Study Design: Include the following treatment groups:

    • Vehicle control

    • This compound alone (at a determined optimal or suboptimal dose)

    • Chemotherapeutic agent alone

    • This compound in combination with the chemotherapeutic agent

  • Dosing Schedule: The timing of administration can be critical. Consider concurrent and sequential dosing schedules to identify potential synergistic or antagonistic effects.

  • Monitoring and Endpoint: Monitor tumor volume, body weight, and signs of toxicity. The primary endpoint is typically tumor growth inhibition or survival.

  • Analysis: Evaluate for synergistic, additive, or antagonistic effects between this compound and the chemotherapeutic agent.

Visualizations

Caption: this compound's mechanism of action targeting the FLT3-ITD signaling pathway.

Troubleshooting_Workflow start In Vivo Experiment with this compound efficacy Suboptimal Efficacy? start->efficacy toxicity Significant Toxicity? efficacy->toxicity No dose_opt Optimize Dose (PK/PD Study) efficacy->dose_opt Yes dose_redux Dose Reduction/ Interruption toxicity->dose_redux Yes end_good Therapeutic Window Improved toxicity->end_good No combo Combination Therapy dose_opt->combo resistance Investigate Resistance combo->resistance end_bad Re-evaluate Strategy resistance->end_bad supportive Supportive Care dose_redux->supportive supportive->end_good

Caption: Troubleshooting workflow for improving this compound's therapeutic window.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_optimization Optimization dose_response Dose-Response Study in Xenograft Model pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dose_response->pk_pd combo_study Combination Study (e.g., with Chemotherapy) pk_pd->combo_study optimal_dose Determine Optimal Dose & Schedule combo_study->optimal_dose manage_tox Develop Toxicity Management Strategy optimal_dose->manage_tox

Caption: Experimental workflow for optimizing this compound's in vivo therapeutic window.

References

Clifutinib Experimental Variability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental replicates when working with Clifutinib.

Troubleshooting Guides

High variability between experimental replicates can obscure the true effects of this compound. The following guides address common issues encountered during in vitro studies.

Issue 1: High Variability in Cell Viability/Proliferation Assays (e.g., IC50 determination)

Inconsistent results in cell viability assays are a frequent challenge. The table below outlines potential causes and solutions to improve the reproducibility of your IC50 values for this compound.

Potential CauseRecommended Solution & Troubleshooting Steps
Cell Health and Handling Ensure Consistent Cell Culture Practices: Maintain a consistent cell passage number, seeding density, and growth phase for all experiments. Avoid using cells that are over-confluent or have been in culture for too long. Regularly test for mycoplasma contamination.
Inaccurate Cell Seeding Optimize Cell Seeding Protocol: Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for dispensing cells to minimize plate-to-plate and well-to-well variation.
This compound Preparation and Dosing Standardize Compound Handling: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization in the vehicle (e.g., DMSO) before diluting in culture medium. Perform a vehicle control to account for any effects of the solvent.
Assay Protocol Variability Strictly Adhere to Protocol Timings: Ensure consistent incubation times with this compound and with the viability reagent (e.g., CellTiter-Glo®). Equilibrate plates to room temperature before adding reagents to minimize temperature-dependent variations in enzyme kinetics.
Edge Effects on Microplates Mitigate Edge Effects: Avoid using the outer wells of 96-well plates as they are more susceptible to evaporation. If their use is unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.

This protocol is designed for assessing the effect of this compound on the viability of FLT3-ITD positive acute myeloid leukemia (AML) cell lines, such as MV-4-11 or MOLM-13.[1][2]

Materials:

  • MV-4-11 or MOLM-13 cells

  • Complete culture medium (e.g., IMDM or RPMI-1640 with 10% FBS)[1]

  • This compound

  • DMSO (vehicle)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using trypan blue).

    • Resuspend cells in fresh complete culture medium to a final concentration of 2 x 10^5 cells/mL.[1]

    • Seed 50 µL of the cell suspension (10,000 cells/well) into the inner 60 wells of an opaque-walled 96-well plate.[1]

    • Add 50 µL of complete culture medium to the outer wells to minimize edge effects.

  • Compound Preparation and Addition:

    • Prepare a 10-point 2-fold serial dilution of this compound in complete culture medium from a concentrated stock solution in DMSO.

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the diluted this compound, vehicle control, or medium-only control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[2]

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[2]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.[2]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium-only wells) from all experimental wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Issue 2: Inconsistent Phosphorylation Status of FLT3 and Downstream Targets in Western Blots

Variability in Western blot results can make it difficult to reliably assess the inhibitory effect of this compound on the FLT3 signaling pathway. The following table provides guidance on troubleshooting this issue.

Potential CauseRecommended Solution & Troubleshooting Steps
Suboptimal Cell Lysis and Protein Extraction Use Appropriate Lysis Buffer: Utilize a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins.[3][4] Ensure complete cell lysis by incubating on ice with periodic vortexing.[3][4]
Inconsistent Protein Quantification and Loading Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of total protein for all samples.[3][4]
Inefficient Protein Transfer Optimize Transfer Conditions: Ensure proper contact between the gel and the membrane, and optimize the transfer time and voltage for your specific gel and transfer system. Confirm transfer efficiency using a reversible stain like Ponceau S.
Antibody Performance Validate Antibodies: Use antibodies that have been validated for the specific application and target. Optimize primary and secondary antibody concentrations and incubation times to achieve a good signal-to-noise ratio.
Stripping and Re-probing Issues Gentle Stripping Protocol: If stripping and re-probing, use a gentle stripping buffer to avoid excessive protein loss. Confirm complete removal of the previous antibodies before re-probing. Alternatively, run parallel gels for different targets.

This protocol is for the detection of phosphorylated FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cell lines treated with this compound.[3][4]

Materials:

  • MV-4-11 or MOLM-13 cells

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • Ice-cold PBS

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed MV-4-11 or MOLM-13 cells and grow to a suitable density.

    • Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 2 hours).[5]

    • Harvest cells by centrifugation, wash with ice-cold PBS, and pellet the cells.

    • Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.[4]

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[4]

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[4]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.[4]

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed for total protein and a loading control.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: this compound is typically dissolved in an anhydrous solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. For cell-based assays, further dilute the stock solution in the appropriate culture medium immediately before use.

Q2: What are the expected IC50 values for this compound in sensitive cell lines?

A2: this compound is a potent inhibitor of FLT3-ITD. In AML cell lines harboring the FLT3-ITD mutation, such as MV-4-11 and MOLM-13, the reported IC50 values for cell proliferation are in the low nanomolar range, typically around 1.5 nM and 1.4 nM, respectively.[5][6][7] The biochemical IC50 against the FLT3-ITD kinase is approximately 15.1 nM.[5][7][8]

Q3: Which downstream signaling pathways are affected by this compound?

A3: this compound inhibits the constitutive activation of the FLT3-ITD receptor tyrosine kinase. This leads to the downregulation of several key downstream signaling pathways that are crucial for cell proliferation and survival in FLT3-ITD positive AML. These pathways include the JAK/STAT5, RAS/MAPK (ERK), and PI3K/AKT pathways.[5]

Q4: Can I use this compound in FLT3 wild-type cell lines?

A4: this compound is a selective inhibitor of FLT3, particularly the ITD mutant form. It is expected to have minimal or no antiproliferative effects on cell lines that do not have this mutation (FLT3 wild-type).[8] Therefore, it is not recommended for use as a primary cytotoxic agent in these cell lines but can be used as a negative control to demonstrate selectivity.

Visualizing this compound's Mechanism of Action

To aid in understanding the experimental workflow and the biological context of this compound's action, the following diagrams are provided.

Clifutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS JAK JAK FLT3_ITD->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_ITD

Caption: this compound inhibits the FLT3-ITD signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture MV-4-11 or MOLM-13 Cells Cell_Treatment Treat Cells with This compound (72h) Cell_Culture->Cell_Treatment Clifutinib_Prep Prepare this compound Serial Dilutions Clifutinib_Prep->Cell_Treatment Viability_Assay Perform CellTiter-Glo Viability Assay Cell_Treatment->Viability_Assay Luminescence Measure Luminescence Viability_Assay->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for determining this compound's IC50 value.

References

Clifutinib Dose-Response Curve Optimization and Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clifutinib. The information is designed to assist with the optimization and analysis of dose-response curves in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation.[1] Its primary mechanism of action is the inhibition of the FLT3-ITD kinase activity, which in turn blocks downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition ultimately leads to the induction of apoptosis in cancer cells harboring the FLT3-ITD mutation.[1][2]

Q2: In which cancer cell lines is this compound most effective?

A2: this compound demonstrates potent antiproliferative effects in acute myeloid leukemia (AML) cell lines with the FLT3-ITD mutation, such as MV-4-11 and MOLM-13.[1][3][4][5] It shows minimal to no effect on FLT3-ITD-negative cell lines.[1][2]

Q3: What are the typical IC50 values for this compound in sensitive cell lines?

A3: The IC50 values for this compound are in the low nanomolar range for FLT3-ITD positive AML cell lines. For example, the IC50 is approximately 1.5 nM in MV-4-11 cells and 1.4 nM in MOLM-13 cells.[1][3][4][5] The biochemical IC50 against the FLT3-ITD kinase is 15.1 nM.[1][2][3][4][5]

Q4: What is the recommended starting dose range for in vivo studies?

A4: Based on xenograft studies in mice, effective oral doses of this compound range from 1.5 mg/kg to 4.5 mg/kg administered once daily.[2][3][4][5][6] These doses have been shown to significantly suppress tumor growth without causing significant weight loss in the animals.[3][5][6]

Q5: What is the clinical status of this compound?

A5: this compound has undergone a Phase I clinical trial (NCT04827069) in patients with relapsed or refractory FLT3-mutated AML.[7][8] The study demonstrated an acceptable safety profile and anti-leukemic activity, with 40 mg/day identified as the optimal dose for FLT3-ITD positive patients.[7][8][9] A confirmatory Phase III clinical trial (NCT05586074) is currently ongoing.[3][6][7][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in dose-response data Inconsistent cell seeding density.Ensure a uniform single-cell suspension before plating and use a multichannel pipette for seeding.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.
Inaccurate drug dilutions.Prepare fresh serial dilutions of this compound for each experiment and use calibrated pipettes.
Lower than expected potency (high IC50) Poor cell health.Regularly check cells for viability and mycoplasma contamination. Ensure optimal growth conditions.
Incorrect assay duration.The antiproliferative effects of this compound are observed between 48-72 hours of incubation.[1] Optimize the incubation time for your specific cell line.
Drug degradation.Store this compound stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
No observable dose-response Cell line is not sensitive to this compound (FLT3-ITD negative).Confirm the FLT3 mutation status of your cell line. Use a sensitive cell line like MV-4-11 as a positive control.
Inactive compound.Verify the purity and activity of your this compound batch.
Inconsistent western blot results for p-FLT3 Inadequate inhibition of phosphatases.Add phosphatase inhibitors to your lysis buffer immediately before use.
Low protein concentration.Ensure you are loading a sufficient amount of total protein for detection.
Suboptimal antibody concentration.Titrate your primary and secondary antibodies to determine the optimal working concentration.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/TargetValueReference
Biochemical IC50 FLT3-ITD Kinase15.1 nM[1][2][3][4][5]
Antiproliferative IC50 MV-4-11 (AML)1.5 nM[1][3][4][5]
MOLM-13 (AML)1.4 nM[1][3][4][5]
Ba/F3-FLT3-ITD0.9 nM[2]
Ba/F3-FLT3-D835Y5.4 nM[1][2]
Ba/F3-FLT3-D835H10.9 nM[1][2]
Ba/F3-FLT3-D835V37.4 nM[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ModelDoseOutcomeReference
MV-4-11 Xenograft 1.5 mg/kg, once dailyTumor Growth Inhibition (TGI) = 193.5%[3][4][5][6]
MOLM-13 Xenograft 4.5 mg/kg, once dailyTGI = 94%[3][4][5][6]

Table 3: Clinical Efficacy of this compound (40 mg/day) in Phase I Trial

Patient GroupEndpointResultReference
FLT3-ITD(+)/TKD(-) CR/CRh Rate23.1%[7][8]
Composite Complete Remission (CRc) Rate53.8%[7][8]
Median Overall Survival (OS)7.4 months[7][8]
Received only one prior line of treatment CR/CRh Rate30.8%[7][8]
CRc Rate53.8%[7][8]
Median OS7.9 months[7][8]

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery

Experimental Protocols

Cell Proliferation Assay (MTS-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells, resulting in a final volume of 200 µL. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a purple color develops.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot for Phosphorylated Proteins
  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated FLT3, AKT, ERK, STAT5, and their total protein counterparts overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Clifutinib_Signaling_Pathway cluster_downstream Downstream Signaling Pathways This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT JAK_STAT5 JAK/STAT5 Pathway FLT3_ITD->JAK_STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT5->Proliferation Experimental_Workflow cluster_invitro In Vitro Assays cluster_assays Cell_Culture 1. Cell Culture (e.g., MV-4-11, MOLM-13) Drug_Treatment 2. This compound Treatment (Dose-Response) Cell_Culture->Drug_Treatment Proliferation_Assay 3a. Proliferation Assay (MTS) Drug_Treatment->Proliferation_Assay Apoptosis_Assay 3b. Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis_Assay Western_Blot 3c. Western Blot (p-FLT3, p-AKT, etc.) Drug_Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, % Apoptosis, Protein Levels) Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Technical Support Center: Clifutinib Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering poor efficacy of Clifutinib in xenograft models. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with an internal tandem duplication (ITD) mutation.[1] FLT3-ITD is a common mutation in Acute Myeloid Leukemia (AML) and is associated with a poor prognosis.[2][3] this compound works by binding to the FLT3-ITD kinase and inhibiting its activity, which in turn blocks downstream signaling pathways crucial for the proliferation and survival of leukemia cells, such as RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition ultimately leads to apoptosis (programmed cell death) of the cancer cells.[1]

Q2: In which xenograft models has this compound shown efficacy?

This compound has demonstrated significant anti-tumor efficacy in xenograft models using human AML cell lines that harbor the FLT3-ITD mutation, specifically MV-4-11 and MOLM-13.[2][3][4]

Troubleshooting Guide: Poor this compound Efficacy

Q3: We are not observing the expected tumor growth inhibition in our this compound-treated xenograft model. What are the potential causes?

There are several potential reasons for poor efficacy of this compound in a xenograft study. These can be broadly categorized into issues with the experimental setup, challenges related to the drug itself, and resistance mechanisms within the tumor cells. A logical approach to troubleshooting this issue is essential.

Category 1: Experimental Protocol and Model System

Q4: How can I be sure that our xenograft model is appropriate for this compound studies?

The selection of the correct xenograft model is critical. This compound is a targeted therapy specifically for cancers with the FLT3-ITD mutation.

  • Cell Line Verification: Ensure that the cell line used for the xenograft (e.g., MV-4-11, MOLM-13) expresses the FLT3-ITD mutation. It is advisable to perform regular cell line authentication and characterization.

  • Model Establishment: The successful establishment of the xenograft is crucial. For AML cell lines like MV-4-11 and MOLM-13, subcutaneous injection into immunocompromised mice (e.g., NOD/SCID) is a common method.[5] The number of cells injected and the use of agents like Matrigel can influence tumor take rate and growth.

Q5: Could the issue be with our drug formulation and administration?

Yes, improper formulation and administration can significantly impact drug exposure and efficacy.

  • Vehicle Selection: this compound, like many kinase inhibitors, is likely hydrophobic. A suitable vehicle is necessary for proper suspension and oral absorption. While a specific vehicle for this compound is not detailed in the primary literature, a common formulation for oral gavage of similar small molecules in mice involves a multi-component system. A widely used vehicle for hydrophobic compounds is a combination of DMSO, PEG300 or PEG400, Tween-80, and saline.[6]

  • Dosing and Schedule: Ensure that the dose and frequency of administration are appropriate. Published studies have shown efficacy with daily oral gavage of this compound.[2][3][4] It is important to accurately calculate the dose based on the animal's body weight and to administer it consistently.

Category 2: Pharmacokinetics and Drug Exposure

Q6: How do I know if the mice are getting enough of the drug?

Poor oral bioavailability can lead to sub-therapeutic concentrations of the drug at the tumor site.[7]

  • Pharmacokinetic (PK) Studies: If you suspect an issue with drug exposure, a pilot pharmacokinetic study is recommended. This involves administering a single dose of this compound to a cohort of mice and collecting blood samples at various time points to measure the drug concentration. This will help determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[7]

  • Factors Affecting Bioavailability: Several factors can influence the oral bioavailability of kinase inhibitors, including low aqueous solubility, first-pass metabolism in the liver, and efflux by transporters like P-glycoprotein in the gut wall.[5][7][8]

Category 3: Mechanisms of Resistance

Q7: The initial tumor response was good, but now the tumors are growing again. What could be happening?

This scenario suggests the development of acquired resistance. Resistance to FLT3 inhibitors can occur through two main mechanisms:

  • On-Target Resistance: This involves secondary mutations in the FLT3 gene itself, which prevent this compound from binding effectively. A common example is the "gatekeeper" mutation F691L, which can confer resistance to many FLT3 inhibitors.[9][10][11]

  • Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the inhibition of FLT3.[9][10] These "bypass tracks" can include the activation of other receptor tyrosine kinases or downstream signaling molecules in pathways like RAS/MAPK and PI3K/AKT.[9][11] Upregulation of anti-apoptotic proteins like BCL2 can also contribute to resistance.[11]

Q8: What are some of the known bypass signaling pathways that can lead to resistance to FLT3 inhibitors?

Several signaling pathways have been implicated in resistance to FLT3 inhibitors:

  • RAS/MAPK Pathway: Mutations in genes like NRAS and KRAS can lead to constitutive activation of this pathway, making the cells less dependent on FLT3 signaling.[11]

  • PI3K/AKT/mTOR Pathway: Activation of this pathway can promote cell survival and proliferation despite FLT3 inhibition.

  • JAK/STAT Pathway: This pathway can also be activated to bypass FLT3 blockade.[9]

  • AXL Receptor Tyrosine Kinase: Upregulation and activation of AXL can confer resistance to FLT3 inhibitors.[9]

Q9: Can the tumor microenvironment contribute to resistance?

Yes, the bone marrow microenvironment can protect AML cells from the effects of FLT3 inhibitors.[10] Stromal cells can secrete growth factors like FGF2 that activate bypass signaling pathways in the cancer cells.[10] Additionally, stromal cells can upregulate the expression of enzymes like CYP3A4, which can metabolize and inactivate this compound.[10][11]

Data Summary

Table 1: In Vitro Potency of this compound

Cell LineFLT3 Mutation StatusIC50 (nM)
MV-4-11ITD1.5[1][3][4]
MOLM-13ITD1.4[1][3][4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelDose and ScheduleTumor Growth Inhibition (TGI)Reference
MV-4-111.5 mg/kg, qd (daily)193.5%[2][3][4]
MOLM-134.5 mg/kg, qd (daily)94%[2][3][4]

Experimental Protocols

Protocol 1: Establishment of an AML Cell Line Xenograft Model (Subcutaneous)

This protocol provides a general guideline for establishing MV-4-11 or MOLM-13 xenografts.

  • Cell Culture: Culture MV-4-11 or MOLM-13 cells in appropriate media and conditions to ensure they are in the logarithmic growth phase and have high viability.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID) and allow them to acclimate for at least one week before the experiment.

  • Cell Preparation: Harvest and count the cells. Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration. For a subcutaneous model, a common cell count is 1 x 10⁷ cells per mouse.[5]

  • Implantation: Mix the cell suspension with an equal volume of Matrigel. Subcutaneously inject the cell/Matrigel mixture (typically 100-200 µL) into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).[5] Measure tumor volume and body weight twice weekly.[5]

Protocol 2: Preparation and Administration of this compound (Oral Gavage)

This protocol provides a general method for preparing a formulation of a hydrophobic kinase inhibitor for oral administration in mice.

  • Vehicle Preparation (Example): A common vehicle for hydrophobic compounds is a suspension of 0.5% (w/v) methylcellulose (B11928114) and 0.1% (v/v) Tween 80 in sterile water.[7] Another option is a solution containing DMSO, PEG300, Tween-80, and saline.[6]

  • Drug Formulation:

    • Weigh the required amount of this compound powder.

    • If using a suspension, levigate the powder with a small amount of the vehicle to create a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing to achieve the desired final concentration.

    • If using a solution, first dissolve the compound in a small amount of a solubilizing agent like DMSO, then add the other components of the vehicle.[6]

  • Administration:

    • Before each administration, ensure the formulation is homogenous (if a suspension, mix well).

    • Administer the formulation to the mice via oral gavage using a proper technique to minimize stress.

    • The dosing volume should be appropriate for the size of the mouse (typically 5-10 mL/kg).

Visualizations

Clifutinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK This compound This compound This compound->FLT3_ITD Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits the FLT3-ITD receptor, blocking downstream signaling pathways.

Troubleshooting_Workflow cluster_protocol Experimental Protocol Review cluster_pk Pharmacokinetic Assessment cluster_resistance Resistance Mechanism Investigation Start Poor this compound Efficacy Observed Model Verify Xenograft Model (FLT3-ITD status) Start->Model Formulation Check Drug Formulation & Administration Start->Formulation PK_Study Conduct Pilot PK Study Model->PK_Study If protocol is correct Formulation->PK_Study If protocol is correct Exposure Assess Drug Exposure (Cmax, AUC) PK_Study->Exposure Exposure->Formulation If exposure is low Tumor_Analysis Analyze Resistant Tumors (Sequencing, Western Blot) Exposure->Tumor_Analysis If exposure is adequate On_Target On-Target Resistance (FLT3 mutations) Tumor_Analysis->On_Target Off_Target Off-Target Resistance (Bypass pathways) Tumor_Analysis->Off_Target Solution Implement Corrective Actions: - Optimize protocol - Adjust dose/formulation - Consider combination therapy On_Target->Solution Off_Target->Solution

Caption: A workflow for troubleshooting poor this compound efficacy in xenograft models.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to this compound cluster_on_target_details On-Target Details cluster_off_target_details Off-Target Details cluster_bypass_pathways Bypass Pathways OnTarget On-Target Resistance FLT3_Mutations Secondary Mutations in FLT3 (e.g., Gatekeeper F691L) OnTarget->FLT3_Mutations OffTarget Off-Target Resistance Bypass Activation of Bypass Pathways OffTarget->Bypass Microenvironment Tumor Microenvironment (e.g., Stromal Protection) OffTarget->Microenvironment RAS_MAPK RAS/MAPK Bypass->RAS_MAPK PI3K_AKT PI3K/AKT Bypass->PI3K_AKT JAK_STAT JAK/STAT Bypass->JAK_STAT AXL AXL Bypass->AXL

Caption: Overview of on-target and off-target resistance mechanisms to this compound.

References

Validation & Comparative

A Comparative Analysis of FLT3 Inhibitors: Clifutinib, Gilteritinib, and Quizartinib in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical and clinical efficacy of three prominent FLT3 inhibitors.

This guide provides a comprehensive comparison of Clifutinib, Gilteritinib (B612023), and Quizartinib (B1680412), three targeted therapies developed to treat acute myeloid leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. This document synthesizes preclinical efficacy data, outlines key experimental methodologies, and provides a clinical trial overview to inform research and development efforts in oncology.

Introduction to FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] In approximately 30% of patients with acute myeloid leukemia (AML), mutations in the FLT3 gene lead to its constitutive activation, promoting uncontrolled proliferation and survival of leukemic blasts.[1] The most common mutations are internal tandem duplications (ITDs) within the juxtamembrane domain, which are associated with a higher risk of relapse and reduced overall survival.[1][2] This makes the FLT3 receptor a critical therapeutic target in this AML subtype.[1] this compound, Gilteritinib, and Quizartinib are potent FLT3 inhibitors that have emerged as key therapeutic agents in this setting.

Mechanism of Action

This compound, Gilteritinib, and Quizartinib are all small molecule inhibitors that target the ATP-binding pocket of the FLT3 kinase, albeit with some differences in their binding modes and selectivity.

  • This compound is a selective FLT3-ITD inhibitor.[3][4] It blocks the downstream RAS/MAPK, PI3K/AKT, and JAK/STAT5 signaling pathways, leading to the induction of apoptosis in AML cells with FLT3-ITD mutations.[3][4]

  • Gilteritinib is classified as a type I tyrosine kinase inhibitor (TKI), meaning it binds to the active conformation of the FLT3 kinase.[1] This allows it to inhibit both FLT3-ITD and mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation.[1][5] In addition to FLT3, Gilteritinib also inhibits the AXL receptor tyrosine kinase, which has been implicated in resistance to other therapies.[5][6]

  • Quizartinib is a highly selective type II TKI, binding to the inactive conformation of the FLT3 receptor.[7][8] This interaction prevents receptor activation and downstream signaling.[7] While highly potent against FLT3-ITD, its efficacy can be limited by the emergence of resistance mutations in the TKD.[9]

Preclinical Efficacy: A Head-to-Head Comparison

The preclinical activity of these inhibitors has been evaluated in various cell lines and animal models, providing a basis for their clinical development. The following tables summarize the key in vitro and in vivo data.

In Vitro Potency Against FLT3 Mutations

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below is derived from various preclinical studies.

Cell Line / TargetMutation StatusThis compound IC50 (nM)Gilteritinib IC50 (nM)Quizartinib IC50 (nM)
Biochemical Assay
FLT3 KinaseWild-Type-~5[10]-
FLT3-ITD KinaseITD15.1[3][11]0.29[6][12]-
Cell-Based Assays
MV-4-11FLT3-ITD1.5[3][11]0.92[12]0.40 - 1[13]
MOLM-13FLT3-ITD1.4[3][11]2.9[12]0.89[13]
MOLM-14FLT3-ITD-~1[14]0.73 - 1[13][15]
Ba/F3FLT3-ITD0.9[11]1.8[12]0.46[12]
Ba/F3FLT3-D835Y5.4[11]1.6[12]5.7[12]
Ba/F3FLT3-ITD-D835Y-2.1[12]35[12]
Ba/F3FLT3-ITD-F691L-22[12]-

Note: IC50 values can vary based on specific experimental conditions and cell line batches.

In Vivo Antitumor Activity in Xenograft Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of novel therapeutic agents.

DrugCell LineDosingTumor Growth Inhibition (TGI)Reference
This compound MV-4-111.5 mg/kg, qd193.5%[16][17]
MOLM-134.5 mg/kg, qd94%[16][17]
Gilteritinib Ba/F3-FLT3-ITD10-30 mg/kgSignificant antitumor efficacy[12]
Ba/F3-FLT3-D835Y10-30 mg/kgSignificant antitumor efficacy[12]
Ba/F3-FLT3-ITD-D835Y10-30 mg/kgSignificant antitumor efficacy[12]
Quizartinib MV-4-11-Antitumor properties observed

Mechanisms of Resistance

A significant challenge in targeted therapy is the development of resistance. Both on-target and off-target resistance mechanisms have been identified for FLT3 inhibitors.

  • This compound : As a newer agent, clinical data on resistance mechanisms is still emerging.

  • Gilteritinib : Resistance can occur through the acquisition of new driver mutations, including the F691L "gatekeeper" mutation in FLT3, or through the activation of the RAS/MAPK pathway (e.g., NRAS, KRAS mutations).[18][19][20]

  • Quizartinib : Resistance is frequently associated with the acquisition of secondary mutations in the FLT3 kinase domain, particularly at the D835 residue, which is not effectively inhibited by this type II inhibitor.[9][21][22] Activation of the RAS pathway has also been identified as a resistance mechanism.[22]

Clinical Trial Landscape

All three inhibitors have been evaluated in clinical trials, leading to regulatory approvals for Gilteritinib and Quizartinib.

  • This compound : Currently in a Phase III clinical trial (NCT05586074) for the treatment of relapsed/refractory FLT3-ITD-positive AML.[17][23][24][25] A Phase Ib/II study (NCT05094833) is also underway to evaluate this compound in combination with chemotherapy for newly diagnosed AML.[26]

  • Gilteritinib : Approved for the treatment of adult patients with relapsed or refractory AML with a FLT3 mutation.[27] The pivotal Phase 3 ADMIRAL trial demonstrated the superiority of Gilteritinib over salvage chemotherapy.[1] It is also being investigated as a maintenance therapy following allogeneic stem cell transplantation in the MORPHO trial (NCT02997202).[1][28][29] A Phase II study (NCT03836209) showed higher remission rates with Gilteritinib plus chemotherapy compared to Midostaurin (B1676583) plus chemotherapy in newly diagnosed FLT3-mutated AML.[30]

  • Quizartinib : Approved in combination with standard chemotherapy for the treatment of newly diagnosed FLT3-ITD-positive AML.[31] The Phase 3 QuANTUM-First trial (NCT02668653) showed that Quizartinib significantly prolonged overall survival in this patient population.[32] The QUIWI trial (NCT04107727), a Phase II study, demonstrated that Quizartinib also improved event-free and overall survival in patients with newly diagnosed FLT3-ITD-negative AML.[33][34] A Phase III trial, QuANTUM-Wild (NCT05326903), is currently recruiting to further investigate Quizartinib in this setting.[35]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of these FLT3 inhibitors.

FLT3 Kinase Assay (Biochemical IC50 Determination)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the test compound against the FLT3 enzyme.

  • Materials : Recombinant human FLT3 (wild-type or mutant) enzyme, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, kinase buffer, and the test compound.

  • Procedure :

    • The FLT3 enzyme is incubated with varying concentrations of the inhibitor.

    • The kinase reaction is initiated by the addition of ATP and the peptide substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • The IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Cellular IC50 Determination)

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

  • Objective : To determine the IC50 of the test compound in FLT3-mutated AML cell lines.

  • Materials : FLT3-ITD positive AML cell lines (e.g., MV-4-11, MOLM-13), cell culture medium, and the test compound.

  • Procedure :

    • Cells are seeded in multi-well plates and allowed to adhere or stabilize.

    • The cells are then treated with a range of concentrations of the inhibitor.

    • After a specified incubation period (e.g., 72 hours), a reagent to measure cell viability (such as one based on ATP content or metabolic activity) is added.

    • The signal (e.g., luminescence or absorbance) is measured using a plate reader.

    • The percentage of viable cells at each inhibitor concentration is calculated relative to a vehicle-treated control, and the IC50 value is determined.[36]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Objective : To assess the in vivo anti-leukemic activity of the test compound.

  • Animal Model : Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Procedure :

    • Human FLT3-ITD positive AML cells (e.g., MV-4-11) are injected subcutaneously or intravenously into the mice.[36]

    • Once tumors are established (for subcutaneous models) or leukemia is engrafted (for intravenous models), mice are randomized into treatment and control groups.[36]

    • The test compound is administered to the treatment group according to a specific dosing schedule.

    • Tumor volume (for subcutaneous models) or leukemic burden (for intravenous models) is monitored over time.

    • At the end of the study, the anti-tumor efficacy is evaluated by comparing the tumor growth or leukemic progression in the treated group versus the control group.

Visualizing the Landscape of FLT3 Inhibition

The following diagrams illustrate key concepts related to FLT3 signaling and the mechanism of action of these inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binding & Dimerization Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assay (IC50 vs. FLT3 Kinase) Cellular Cell-Based Assays (IC50 in AML Cell Lines) Biochemical->Cellular Signaling Western Blot (Downstream Signaling) Cellular->Signaling Xenograft Xenograft Models (Antitumor Efficacy) Signaling->Xenograft PhaseI Phase I (Safety & Dosing) Xenograft->PhaseI PhaseII Phase II (Efficacy & Safety) PhaseI->PhaseII PhaseIII Phase III (Pivotal Trials) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval Resistance_Mechanisms cluster_resistance Mechanisms of Resistance cluster_ontarget_examples Examples cluster_offtarget_examples Examples FLT3_Inhibitor FLT3 Inhibitor (e.g., Gilteritinib, Quizartinib) OnTarget On-Target Resistance (Secondary FLT3 Mutations) FLT3_Inhibitor->OnTarget OffTarget Off-Target Resistance (Bypass Pathway Activation) FLT3_Inhibitor->OffTarget TKD TKD Mutations (e.g., D835Y) OnTarget->TKD Gatekeeper Gatekeeper Mutation (e.g., F691L) OnTarget->Gatekeeper RAS_MAPK RAS/MAPK Pathway (NRAS, KRAS mutations) OffTarget->RAS_MAPK

References

A Comparative Guide to Clifutinib and Other Second-Generation FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. The advent of second-generation FLT3 inhibitors has offered significant improvements in potency and selectivity over their predecessors. This guide provides an objective comparison of Clifutinib, a novel FLT3 inhibitor, with other prominent second-generation inhibitors: Gilteritinib, Quizartinib, and Crenolanib. The comparative analysis is supported by preclinical and clinical data to aid in research and development decisions.

Introduction to Second-Generation FLT3 Inhibitors

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) point mutations, are common drivers of AML, conferring a poor prognosis. Second-generation FLT3 inhibitors are designed to offer more potent and selective inhibition of these mutated kinases compared to first-generation agents. These inhibitors can be broadly classified into Type I, which bind to the active conformation of the kinase, and Type II, which bind to the inactive conformation. This structural difference influences their activity against different types of FLT3 mutations.

Mechanism of Action and Kinase Selectivity

This compound is an orally active and selective inhibitor of FLT3-ITD.[1][2] It exerts its antiproliferative effects by inhibiting the FLT3-ITD kinase and subsequently blocking downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1][3] This inhibition ultimately induces apoptosis in AML cells harboring FLT3-ITD mutations.[1][3] Gilteritinib is a potent, oral, second-generation FLT3 tyrosine kinase inhibitor that also exhibits inhibitory activity against AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.[4] As a Type I inhibitor, Gilteritinib is effective against both FLT3-ITD and TKD mutations.[4] Quizartinib is a highly potent and selective Type II FLT3 inhibitor, primarily targeting FLT3-ITD mutations.[5] Its mechanism of action involves binding to the inactive conformation of the FLT3 kinase, preventing its activation.[6] Crenolanib is a potent Type I inhibitor with activity against both FLT3-ITD and TKD mutations, including those that confer resistance to other TKIs.[7][8]

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and its comparators against various FLT3 mutations and in AML cell lines.

Inhibitor Target IC50 (nM) Cell Line/Assay System Reference
This compound FLT3-ITD (kinase assay)15.1Biochemical Assay[1][3]
MV-4-11 (FLT3-ITD)1.5Cell-based Assay[1][2]
MOLM-13 (FLT3-ITD)1.4Cell-based Assay[1][2]
Ba/F3-FLT3-D835Y5.4Cell-based Assay[9]
Ba/F3-FLT3-D835H10.9Cell-based Assay[9]
Ba/F3-FLT3-D835V37.4Cell-based Assay[9]
Gilteritinib FLT3-ITD0.7 - 1.8Cell-based Assay[10]
FLT3-D835YSimilar to FLT3-ITDCell-based Assay[10]
FLT3-F691LHigher than FLT3-ITDCell-based Assay[10][11]
Quizartinib FLT3-ITD<1Cell-based Assay[6]
FLT3-D835YIneffectiveCell-based Assay[11]
Crenolanib FLT3-ITD1.3 - 7Cell-based Assay[12]
FLT3-D835Y8.8Cell-based Assay[8][12]

Kinase Selectivity Profile

A key differentiator among kinase inhibitors is their selectivity. Broader kinase inhibition can lead to off-target effects and increased toxicity.

Inhibitor Primary Targets Notable Off-Targets (if any) Reference
This compound FLT3-ITDMinimal inhibition of KIT kinase (IC50 = 1790 nM). At 1 µM, >80% inhibition against 12 of 414 kinases.[9]
Gilteritinib FLT3, AXLALK[13][14]
Quizartinib FLT3KIT, PDGFRα/β, RET, CSF1R[5][15][16]
Crenolanib FLT3, PDGFRα/βLimited number of other kinases. ~100-fold more selective for FLT3 than KIT.[7][12]

Clinical Efficacy and Safety in Relapsed/Refractory AML

The clinical performance of these inhibitors in patients with relapsed or refractory (R/R) FLT3-mutated AML is a critical determinant of their therapeutic value. The following table summarizes key efficacy and safety data from clinical trials.

Inhibitor Clinical Trial Patient Population Overall Response Rate (ORR) / Composite Complete Remission (CRc) Complete Remission (CR/CRh) Median Overall Survival (OS) Common Grade ≥3 Adverse Events Reference
This compound Phase IR/R FLT3-mutated AMLCRc: 39.1% - 48.5%CR/CRh: 14.5% - 21.2%6.3 - 6.5 monthsLeukopenia, thrombocytopenia, neutropenia, anemia, lymphopenia, pneumonia[3][17]
Gilteritinib ADMIRAL (Phase III)R/R FLT3-mutated AMLCRc: 34.0%CR/CRh: 34.0%9.3 monthsFebrile neutropenia, anemia, thrombocytopenia[9][16][18][19][20][21]
Quizartinib QuANTUM-R (Phase III)R/R FLT3-ITD AMLCRc: 48%-6.2 monthsNausea, thrombocytopenia, fatigue, musculoskeletal pain, pyrexia, anemia, neutropenia, febrile neutropenia, vomiting, hypokalemia[1][11][14]
Crenolanib Phase IIR/R FLT3-mutated AMLClinical benefit: 55%CR/CRi: 20% (all pts), 33% (TKI-naïve)-Nausea, vomiting, elevated liver enzymes[10][12][22][23]

Visualizing Mechanisms and Workflows

FLT3 Signaling Pathway and Inhibition

The constitutive activation of the FLT3 receptor in AML leads to the activation of several downstream signaling pathways that promote cell survival and proliferation. FLT3 inhibitors block this process at the initial step of receptor autophosphorylation.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_inhibitors FLT3 Inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome FLT3 FLT3 Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT Apoptosis Apoptosis FLT3->Apoptosis Inhibition leads to This compound This compound This compound->FLT3 Gilteritinib Gilteritinib Gilteritinib->FLT3 Quizartinib Quizartinib Quizartinib->FLT3 Crenolanib Crenolanib Crenolanib->FLT3 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Determining the IC50 of a kinase inhibitor is a fundamental preclinical experiment. The following diagram illustrates a typical workflow for an in vitro kinase assay.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay A Prepare serial dilutions of FLT3 inhibitor C Add inhibitor dilutions to kinase A->C B Add recombinant FLT3 kinase to assay plate B->C D Initiate reaction with ATP and substrate C->D E Incubate at room temperature D->E F Stop reaction and measure kinase activity (e.g., luminescence, fluorescence) E->F G Data analysis: Calculate % inhibition and determine IC50 F->G

Caption: A typical workflow for an in vitro kinase assay.

Logical Comparison of Second-Generation FLT3 Inhibitors

This diagram provides a high-level comparison of the key characteristics of this compound and other second-generation FLT3 inhibitors.

Inhibitor_Comparison Logical Comparison of FLT3 Inhibitors cluster_this compound This compound cluster_gilteritinib Gilteritinib cluster_quizartinib Quizartinib cluster_crenolanib Crenolanib C_Type Type I/II (Presumed) C_Target FLT3-ITD & TKD G_Target FLT3-ITD & TKD C_Selectivity High for FLT3-ITD G_Type Type I Q_Target FLT3-ITD G_Selectivity FLT3 & AXL Q_Type Type II Cr_Target FLT3-ITD & TKD Q_Selectivity High for FLT3 Cr_Type Type I Cr_Selectivity FLT3 & PDGFR

Caption: Key characteristics of second-generation FLT3 inhibitors.

Experimental Protocols

In Vitro FLT3 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FLT3 kinase activity.

Materials:

  • Recombinant human FLT3 protein (active)

  • Test compound (e.g., this compound)

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of detecting the assay signal (e.g., luminescence)

  • DMSO for compound dilution

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial dilutions of the test compound in kinase assay buffer to create a range of concentrations for IC50 determination. Include a DMSO-only control.

  • Add a fixed amount of recombinant FLT3 enzyme to each well of the assay plate.

  • Add the serially diluted test compound to the respective wells containing the enzyme and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well. The final ATP concentration should be near its Km for FLT3.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format used (e.g., for ADP-Glo™, add a reagent to convert ADP to ATP and measure the resulting luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability of AML cells.

Materials:

  • AML cell lines (e.g., MV-4-11, MOLM-13)

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in AML cells following treatment with a test compound.

Materials:

  • AML cell lines

  • Test compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat AML cells with the test compound at various concentrations for a specified time. Include an untreated or vehicle-treated control.

  • Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Quantify the different cell populations:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Compare the percentage of apoptotic cells in the treated samples to the control to determine the pro-apoptotic effect of the compound.

Conclusion

This compound emerges as a potent and selective FLT3 inhibitor with promising preclinical activity against FLT3-ITD and certain TKD mutations. Its high selectivity for FLT3 over KIT may offer a favorable safety profile. In comparison, Gilteritinib provides broader coverage of FLT3 mutations, including TKD, and targets the AXL resistance pathway. Quizartinib is a highly potent inhibitor of FLT3-ITD, while Crenolanib also demonstrates activity against a range of FLT3 mutations, including those conferring resistance.

The choice of a second-generation FLT3 inhibitor for further research and development will depend on the specific therapeutic strategy, including the target patient population (e.g., ITD vs. TKD mutations, treatment-naïve vs. relapsed/refractory) and the desired selectivity profile to balance efficacy and potential off-target toxicities. The experimental data and protocols provided in this guide offer a foundational resource for the continued investigation and comparison of these important targeted therapies for AML.

References

Validating Clifutinib's Potent and Selective Inhibition of FLT3 Downstream Signaling in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the novel FLT3 inhibitor, Clifutinib, against established treatments Gilteritinib and Quizartinib, reveals its potent and selective activity against FMS-like tyrosine kinase 3 (FLT3) and its critical downstream signaling pathways. This guide provides an in-depth look at the experimental data validating this compound's mechanism of action for researchers, scientists, and drug development professionals in the field of oncology.

Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. The constitutive activation of the FLT3 receptor tyrosine kinase drives aberrant signaling through key pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5, leading to uncontrolled proliferation and survival of leukemic cells. Targeted inhibition of FLT3 is a cornerstone of therapy for this aggressive hematological malignancy.

Comparative Efficacy of FLT3 Inhibitors

This compound demonstrates exceptional potency against FLT3-ITD, as evidenced by its biochemical and cellular inhibitory concentrations. A direct comparison with Gilteritinib and Quizartinib in preclinical models highlights this compound's robust anti-leukemic activity.

Inhibitor Biochemical IC50 (FLT3-ITD) Cellular IC50 (MV4-11) Cellular IC50 (MOLM-13)
This compound 15.1 nM[1][2]1.5 nM[1][2]1.4 nM[1][2]
Gilteritinib -3.02 nM[3]2.58 nM[3]
Quizartinib -0.40 nM[4]0.89 nM[4]

Table 1: Comparative in vitro efficacy of FLT3 inhibitors. IC50 values represent the half-maximal inhibitory concentration. Lower values indicate greater potency.

Inhibition of FLT3 Downstream Signaling Pathways

The therapeutic efficacy of FLT3 inhibitors is contingent on their ability to suppress the downstream signaling cascades that drive leukemogenesis. This compound has been shown to effectively inhibit the phosphorylation of FLT3 and its key downstream effectors: STAT5, AKT, and ERK in a dose-dependent manner in the FLT3-ITD positive AML cell line, MV4-11.[5][6]

While specific IC50 values for the inhibition of each phosphorylated downstream target by this compound are not yet publicly available, studies on Quizartinib provide a benchmark for the level of potency expected from a clinically effective FLT3 inhibitor. In MV4-11 cells, Quizartinib inhibits the phosphorylation of STAT5, Erk1/2, and Akt with IC50 values in the sub-nanomolar to low nanomolar range.[1] Gilteritinib also demonstrates significant inhibition of STAT5, AKT, and ERK phosphorylation.[3]

Inhibitor pFLT3 Inhibition (IC50) pSTAT5 Inhibition (IC50) pERK1/2 Inhibition (IC50) pAKT Inhibition (IC50)
This compound Dose-dependent inhibition[5][6]Dose-dependent inhibition[5][6]Dose-dependent inhibition[5][6]Dose-dependent inhibition[5][6]
Quizartinib 0.50 nM (MV4-11)[4]0.3 - 0.7 nM (MV4-11)[1]0.3 - 0.7 nM (MV4-11)[1]0.3 - 0.7 nM (MV4-11)[1]
Gilteritinib Significant inhibitionSignificant inhibition[3]Significant inhibition[3]Significant inhibition[3]

Table 2: Comparative inhibition of FLT3 downstream signaling pathways. Data for Quizartinib and the qualitative assessment for Gilteritinib are provided for comparative context.

Visualizing the Mechanism of Action

To elucidate the mechanism of this compound and its comparators, the following diagrams illustrate the FLT3 signaling pathway and the experimental workflow used to validate the inhibition of its downstream targets.

FLT3_Signaling_Pathway cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK/STAT Pathway FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

FLT3-ITD Signaling and Point of Inhibition

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Analysis cluster_western Western Blot cluster_viability Cell Viability Assay Cell_Culture Culture MV4-11 or MOLM-13 cells Treatment Treat with this compound, Gilteritinib, or Quizartinib Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Viability_Assay MTT or CellTiter-Glo Assay Treatment->Viability_Assay Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblot Immunoblot for pFLT3, pSTAT5, pAKT, pERK SDS_PAGE->Immunoblot IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc

References

A Researcher's Guide to Biomarkers of Clifutinib Response in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Predictive and Resistance Markers for the Novel FLT3 Inhibitor

Clifutinib, a next-generation selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), is emerging as a promising therapeutic agent for a subset of acute myeloid leukemia (AML) patients. This guide provides a comprehensive overview of the biomarkers that predict response and mediate resistance to this compound, comparing its performance with other FLT3 inhibitors. Detailed experimental protocols and quantitative data are presented to aid researchers and drug development professionals in designing and interpreting studies focused on this novel therapeutic.

Introduction to this compound and its Mechanism of Action

This compound is an orally administered small molecule that selectively targets the internal tandem duplication (ITD) mutation of the FLT3 receptor.[1] The FLT3-ITD mutation is a common driver of leukemogenesis in AML, occurring in approximately 25-30% of patients, and is associated with a poor prognosis. This mutation leads to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts. This compound effectively inhibits the FLT3-ITD kinase and its downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5, ultimately inducing apoptosis in FLT3-ITD positive AML cells.[1]

Predictive Biomarkers of this compound Response

The primary determinant of response to this compound is the presence of the FLT3-ITD mutation. However, the degree of response can be further stratified by several other key biomarkers.

Primary Biomarker: FLT3-ITD Mutation

The presence of a FLT3-ITD mutation is the essential prerequisite for a favorable response to this compound. Clinical trial data has demonstrated the efficacy of this compound in patients with relapsed or refractory (R/R) FLT3-mutated AML.[2]

Secondary Biomarkers Modulating Response

While the FLT3-ITD mutation is the primary predictive biomarker, several other factors can influence the efficacy of this compound and other FLT3 inhibitors.

  • FLT3-ITD Allelic Ratio (AR): A higher ratio of the mutated FLT3-ITD allele to the wild-type allele has been associated with a greater dependence on FLT3 signaling and, consequently, a better response to FLT3 inhibitors.

  • Co-mutations: The genetic landscape of AML is complex, and the presence of co-occurring mutations can impact the response to targeted therapies.

    • NPM1: Concurrent NPM1 mutations with FLT3-ITD are common and may define a distinct biological subgroup of AML with unique sensitivities to treatment.

    • DNMT3A: Mutations in the DNA methyltransferase 3A gene are also frequently observed alongside FLT3-ITD and may influence the overall treatment outcome.

  • Absence of FLT3 Tyrosine Kinase Domain (TKD) Mutations: The initial clinical data for this compound suggests that patients with FLT3-ITD mutations in the absence of concurrent FLT3-TKD mutations exhibit a better response.[2]

Biomarkers of Resistance to this compound

Resistance to FLT3 inhibitors, including the potential for resistance to this compound, can be primary (innate) or acquired. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Primary Resistance

Primary resistance to this compound is likely to be observed in patients lacking the FLT3-ITD mutation.

Acquired Resistance

Acquired resistance typically emerges after an initial response to treatment and is often driven by the selection of subclones harboring specific mutations.

  • Secondary FLT3-TKD Mutations: The development of secondary point mutations in the tyrosine kinase domain of the FLT3 gene is a common mechanism of resistance to type II FLT3 inhibitors. While this compound is a type I inhibitor, the emergence of TKD mutations remains a potential resistance mechanism. The D835 mutation is a well-characterized example.

  • Gatekeeper Mutation (F691L): The F691L mutation, known as the "gatekeeper" mutation, confers broad resistance to many FLT3 inhibitors by sterically hindering drug binding. In vitro studies with other FLT3 inhibitors have shown that this mutation can arise and lead to treatment failure.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative pro-survival signaling pathways, such as the RAS/MAPK or PI3K/AKT pathways, can circumvent the inhibition of FLT3 and lead to resistance. Mutations in genes like NRAS have been implicated in resistance to FLT3 inhibitors.[3]

Comparison of Biomarker Performance: this compound vs. Other FLT3 Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and provide a comparative overview of biomarkers for this compound and other well-characterized FLT3 inhibitors.

Table 1: Clinical Efficacy of this compound in Relapsed/Refractory FLT3-Mutated AML (Phase I Study)

Patient SubgroupTreatment DoseCR/CRh RateCRc RateMedian OS
FLT3-ITD(+) / TKD(-)40 mg/day23.1% (6/26)53.8% (14/26)7.4 months
Overall FLT3-mutated40 mg/day21.2% (7/33)48.5% (16/33)6.5 months

CR/CRh: Complete Remission / Complete Remission with partial hematologic recovery. CRc: Composite Complete Remission (CR + CRh + CRi). OS: Overall Survival. Data from a Phase I study of this compound.[2]

Table 2: Comparison of Key Biomarkers for FLT3 Inhibitors

BiomarkerThis compound (Inferred/Observed)Quizartinib (Type II)Gilteritinib (Type I)
Predictive
FLT3-ITDPrimary predictive biomarker Primary predictive biomarker Primary predictive biomarker
High FLT3-ITD Allelic RatioLikely positive predictorPositive predictorPositive predictor
NPM1 co-mutationPotential positive predictorPotential positive predictorPotential positive predictor
DNMT3A co-mutationImpact under investigationImpact under investigationImpact under investigation
Resistance
FLT3-TKD (D835)Observed negative impact Confers resistanceActive against
FLT3 Gatekeeper (F691L)Likely confers resistanceConfers resistanceConfers resistance
NRAS/KRAS mutationsPotential resistance mechanismResistance mechanismResistance mechanism

Experimental Protocols for Biomarker Detection

Accurate and sensitive detection of the biomarkers discussed above is critical for patient stratification and monitoring. The following are detailed methodologies for key experiments.

FLT3-ITD Mutation Detection by PCR and Fragment Analysis

This method is the standard for detecting FLT3-ITD mutations and can also be used to estimate the allelic ratio.

  • Principle: PCR is used to amplify the juxtamembrane region of the FLT3 gene from patient genomic DNA. The presence of an ITD results in a longer PCR product, which can be separated from the wild-type product by capillary electrophoresis. The ratio of the area under the curve of the mutant and wild-type peaks provides an estimate of the allelic ratio.

  • Protocol:

    • DNA Extraction: Isolate genomic DNA from bone marrow aspirate or peripheral blood mononuclear cells using a standard DNA extraction kit.

    • PCR Amplification:

      • Primers:

        • Forward Primer (FAM-labeled): 5'-GCAATTTAGGTATGAAAGCCAGC-3'

        • Reverse Primer: 5'-CTTTCAGCATTTTGACGGCAACC-3'

      • PCR Reaction Mix (25 µL):

        • 12.5 µL 2x PCR Master Mix

        • 1 µL Forward Primer (10 µM)

        • 1 µL Reverse Primer (10 µM)

        • 2 µL Genomic DNA (50-100 ng)

        • 8.5 µL Nuclease-free water

      • PCR Cycling Conditions:

        • Initial Denaturation: 95°C for 10 minutes

        • 35 cycles of:

          • 95°C for 30 seconds

          • 60°C for 30 seconds

          • 72°C for 60 seconds

        • Final Extension: 72°C for 10 minutes

    • Fragment Analysis:

      • Dilute the PCR product (e.g., 1:10) in Hi-Di Formamide containing a size standard (e.g., GeneScan 500 LIZ).

      • Denature at 95°C for 5 minutes and then place on ice.

      • Perform capillary electrophoresis on a genetic analyzer.

      • Analyze the data using appropriate software to identify the wild-type peak (approximately 328 bp) and any larger mutant peaks. Calculate the allelic ratio as: (Area of mutant peak) / (Area of wild-type peak + Area of mutant peak).

Next-Generation Sequencing (NGS) for Comprehensive FLT3 Mutation Analysis

NGS provides a more comprehensive view of FLT3 mutations, including ITDs, TKD mutations, and other less common variants.

  • Principle: Targeted NGS panels are used to sequence the entire coding region of the FLT3 gene, as well as other relevant AML-associated genes. This allows for the simultaneous detection of various mutation types and the precise determination of their sequence and variant allele frequency (VAF).

  • Workflow:

    • Library Preparation: Prepare sequencing libraries from patient genomic DNA using a targeted gene panel that includes the FLT3 gene. This typically involves DNA fragmentation, adapter ligation, and target enrichment.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

    • Bioinformatic Analysis:

      • Align the sequencing reads to the human reference genome.

      • Use specialized bioinformatics tools to call variants, including single nucleotide variants (SNVs) for TKD mutations and insertion-deletion (indel) callers specifically designed to detect large ITDs.

      • Calculate the VAF for each identified mutation.

Phospho-flow Cytometry for Pharmacodynamic Biomarker Assessment

This technique can be used to assess the on-target activity of this compound by measuring the phosphorylation status of downstream signaling proteins.

  • Principle: Phospho-flow cytometry uses antibodies specific to the phosphorylated forms of intracellular proteins to quantify their levels in individual cells. A decrease in the phosphorylation of key signaling molecules like STAT5 and ERK after this compound treatment indicates target engagement and pathway inhibition.

  • Protocol:

    • Sample Collection and Stimulation/Inhibition:

      • Collect bone marrow or peripheral blood samples from patients before and after this compound administration.

      • For in vitro studies, treat AML cell lines or primary patient samples with this compound for a specified time.

    • Fixation and Permeabilization:

      • Fix the cells with a formaldehyde-based fixation buffer to preserve the phosphorylation state.

      • Permeabilize the cells with methanol (B129727) to allow intracellular antibody staining.

    • Antibody Staining:

      • Stain the cells with a cocktail of fluorescently-labeled antibodies. A typical panel for assessing FLT3 signaling would include:

        • Surface markers to identify the leukemic blast population (e.g., CD45, CD34, CD117).

        • Intracellular antibodies against phosphorylated proteins (e.g., p-STAT5 (Tyr694), p-ERK1/2 (Thr202/Tyr204)).

    • Flow Cytometry Analysis:

      • Acquire the stained cells on a flow cytometer.

      • Gate on the leukemic blast population and quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies to determine the level of protein phosphorylation.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the this compound signaling pathway, the experimental workflow for biomarker discovery, and a decision tree for biomarker-driven treatment selection.

Clifutinib_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand FLT3_ITD FLT3-ITD Receptor RAS RAS FLT3_ITD->RAS Activates PI3K PI3K FLT3_ITD->PI3K Activates JAK JAK FLT3_ITD->JAK Activates Apoptosis Apoptosis This compound This compound This compound->FLT3_ITD This compound->Apoptosis Induces RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: this compound inhibits the constitutively active FLT3-ITD receptor, blocking downstream pro-survival signaling pathways and inducing apoptosis in AML cells.

Biomarker_Discovery_Workflow Patient_Sample Patient Sample (Bone Marrow or Peripheral Blood) DNA_RNA_Protein_Extraction DNA, RNA & Protein Extraction Patient_Sample->DNA_RNA_Protein_Extraction Genomic_Analysis Genomic Analysis DNA_RNA_Protein_Extraction->Genomic_Analysis Functional_Analysis Functional Analysis DNA_RNA_Protein_Extraction->Functional_Analysis PCR_Fragment_Analysis PCR & Fragment Analysis (FLT3-ITD, AR) Genomic_Analysis->PCR_Fragment_Analysis NGS Next-Generation Sequencing (FLT3-ITD/TKD, Co-mutations) Genomic_Analysis->NGS Data_Integration Data Integration & Biomarker Identification PCR_Fragment_Analysis->Data_Integration NGS->Data_Integration Phospho_flow Phospho-flow Cytometry (Signaling Pathway Activity) Functional_Analysis->Phospho_flow Cell_Viability In Vitro Drug Sensitivity (Cell Viability Assays) Functional_Analysis->Cell_Viability Phospho_flow->Data_Integration Cell_Viability->Data_Integration Clinical_Correlation Correlation with Clinical Outcomes (Response, Survival) Data_Integration->Clinical_Correlation Biomarker_Validation Biomarker Validation Clinical_Correlation->Biomarker_Validation

Caption: A multi-omics workflow for the discovery and validation of this compound response biomarkers.

Treatment_Decision_Tree AML_Diagnosis Newly Diagnosed or Relapsed/Refractory AML FLT3_Mutation_Test FLT3 Mutation Testing (PCR/NGS) AML_Diagnosis->FLT3_Mutation_Test FLT3_ITD_Positive FLT3-ITD Positive FLT3_Mutation_Test->FLT3_ITD_Positive Positive FLT3_WT FLT3 Wild-Type FLT3_Mutation_Test->FLT3_WT Negative Secondary_Biomarker_Analysis Secondary Biomarker Analysis (AR, Co-mutations, TKD) FLT3_ITD_Positive->Secondary_Biomarker_Analysis Alternative_Therapy Consider Alternative Therapies FLT3_WT->Alternative_Therapy Favorable_Profile Favorable Profile (High AR, No TKD) Secondary_Biomarker_Analysis->Favorable_Profile Favorable Unfavorable_Profile Unfavorable Profile (Low AR, TKD present) Secondary_Biomarker_Analysis->Unfavorable_Profile Unfavorable Clifutinib_Treatment This compound Treatment Favorable_Profile->Clifutinib_Treatment Clifutinib_Combination Consider this compound in Combination Therapy Unfavorable_Profile->Clifutinib_Combination Monitor_Resistance Monitor for Resistance (NGS, Phospho-flow) Clifutinib_Treatment->Monitor_Resistance Clifutinib_Combination->Monitor_Resistance

Caption: A decision tree for biomarker-driven patient stratification for this compound therapy in AML.

Conclusion

This compound represents a significant advancement in the targeted therapy of FLT3-ITD positive AML. The effective use of this agent in the clinic will rely on the robust and accurate assessment of a panel of predictive and resistance biomarkers. The FLT3-ITD mutation is the cornerstone for patient selection, with the allelic ratio and the absence of concurrent TKD mutations serving as important secondary predictors of a favorable response. The emergence of resistance, potentially through secondary TKD mutations or activation of bypass pathways, necessitates vigilant monitoring. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to further investigate the clinical utility of this compound and to develop strategies to optimize its efficacy for patients with this aggressive leukemia.

References

A Comparative Guide to Clifutinib and Venetoclax Combination Therapy in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The treatment landscape for AML is evolving, with targeted therapies offering new hope for patients. This guide provides a comprehensive comparison of a promising combination therapy, the novel FLT3 inhibitor Clifutinib and the BCL-2 inhibitor Venetoclax, with alternative therapeutic strategies. The information presented herein is based on preclinical data and clinical findings with other FLT3 inhibitors, offering a predictive insight into the potential of this combination.

Mechanisms of Action: A Synergistic Approach

The combination of this compound and Venetoclax leverages a synergistic mechanism to induce apoptosis in AML cells, particularly those harboring FLT3-ITD mutations, which are associated with a poor prognosis.

This compound: An orally active and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1] this compound potently inhibits the FLT3-ITD kinase activity, thereby blocking downstream pro-survival signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like MCL-1.

Venetoclax: A potent and selective small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[2][3][4][5] By binding to BCL-2, Venetoclax displaces pro-apoptotic proteins, which can then initiate the intrinsic apoptotic pathway, leading to cancer cell death.[2][5]

Synergistic Effect: Preclinical studies on the combination of FLT3 inhibitors with Venetoclax have demonstrated a powerful synergistic effect.[1][2][5] FLT3 inhibitors, by downregulating MCL-1, reduce a key resistance mechanism to Venetoclax.[5] This "priming" of the leukemic cells by the FLT3 inhibitor enhances their dependency on BCL-2 for survival, making them significantly more susceptible to Venetoclax-induced apoptosis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the efficacy of this combination therapy.

Clifutinib_Venetoclax_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3-ITD Receptor RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT JAK_STAT5 JAK/STAT5 Pathway FLT3->JAK_STAT5 MCL1 MCL-1 JAK_STAT5->MCL1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits BCL2 BCL-2 BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis This compound This compound This compound->FLT3 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits

Caption: Targeted Signaling Pathway of this compound and Venetoclax in AML.

Experimental_Workflow start Start: AML Cell Lines / Primary Samples treatment Treatment: - this compound - Venetoclax - Combination start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis western Western Blot Analysis (FLT3, BCL-2, MCL-1, etc.) treatment->western invivo In Vivo Efficacy (Patient-Derived Xenograft Models) treatment->invivo data Data Analysis and Comparison viability->data apoptosis->data western->data invivo->data end Conclusion data->end

Caption: Experimental Workflow for Preclinical Evaluation.

Preclinical and Clinical Data Summary

While clinical trial data for the direct combination of this compound and Venetoclax is not yet available, extensive preclinical studies and clinical trials of other FLT3 inhibitors with Venetoclax provide a strong rationale for its potential efficacy.

Preclinical Synergy Data (FLT3 Inhibitors + Venetoclax)
Cell LineFLT3 InhibitorCombination EffectReference
MV4-11QuizartinibSynergistic Apoptosis[2]
MOLM-13QuizartinibSynergistic Apoptosis[2]
MV4-11GilteritinibSynergistic Apoptosis[1]
MOLM-13GilteritinibSynergistic Apoptosis[1]
Clinical Efficacy of Alternative FLT3 Inhibitor + Venetoclax Combinations
Therapy CombinationPatient PopulationOverall Response Rate (ORR)Median Overall Survival (OS)Clinical Trial IdentifierReference
Gilteritinib + VenetoclaxRelapsed/Refractory FLT3-mutated AML75% (mCRc)10 monthsNCT03625505[6]
Azacitidine + Venetoclax + GilteritinibNewly Diagnosed FLT3-mutated AML100% (mCRc)Not Reached (1-year OS: 83%)NCT05520567[7]
Azacitidine + VenetoclaxNewly Diagnosed AML (unfit for intensive chemo)66.4% (CR+CRi)14.7 monthsVIALE-A (NCT02993523)[8][9]

mCRc: modified composite complete remission; CR: complete remission; CRi: complete remission with incomplete hematologic recovery; OS: overall survival.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Treatment: Treat cells with varying concentrations of this compound, Venetoclax, or the combination for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat AML cells with this compound, Venetoclax, or the combination for 24-48 hours.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously or intravenously inject human AML cells (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume or bioluminescence imaging.

  • Drug Administration: Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, Venetoclax alone, and the combination of this compound and Venetoclax. Administer drugs orally or via intraperitoneal injection according to the study design.

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Comparison with Alternative Therapies

The this compound-Venetoclax combination holds the potential to offer a significant improvement over existing therapies for FLT3-mutated AML.

  • Standard Chemotherapy (e.g., "7+3"): While effective in some patients, intensive chemotherapy is often associated with significant toxicity, especially in older or unfit patients. The targeted nature of the this compound-Venetoclax combination may offer a more favorable safety profile.

  • FLT3 Inhibitor Monotherapy: While FLT3 inhibitors like Gilteritinib have shown efficacy, resistance often develops. The addition of Venetoclax can potentially overcome or delay the emergence of resistance by targeting a key survival pathway.

  • Venetoclax + Hypomethylating Agents (HMAs): This combination is a standard of care for older or unfit patients with AML.[8][9] For patients with FLT3 mutations, adding a potent FLT3 inhibitor like this compound to a Venetoclax-based regimen could lead to deeper and more durable responses.

Conclusion

The combination of this compound and Venetoclax represents a highly promising therapeutic strategy for AML, particularly for patients with FLT3-ITD mutations. The strong preclinical rationale, based on synergistic mechanisms of action, suggests that this combination could lead to improved clinical outcomes. While direct clinical data is awaited, the impressive results from trials combining other FLT3 inhibitors with Venetoclax provide a solid foundation for the continued investigation and development of this targeted therapy duo. Further clinical trials are necessary to definitively establish the efficacy and safety of this compound in combination with Venetoclax in the treatment of AML.

References

Synergistic Potential of Clifutinib in Combination with Standard Chemotherapy for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of Clifutinib, a potent and selective FLT3 inhibitor, when combined with standard chemotherapy agents used in the treatment of Acute Myeloid Leukemia (AML). While specific preclinical data on the synergistic interactions of this compound with chemotherapy are not yet publicly available, this document synthesizes the known mechanism of action of this compound, its single-agent preclinical activity, and data from analogous FLT3 inhibitors to project its potential in combination therapies.

Introduction to this compound

This compound is an orally active, selective inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[1] FLT3-ITD mutations are present in approximately 30% of AML patients and are associated with a poor prognosis.[2] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of FLT3-ITD positive AML.[1][2] Currently, this compound is being evaluated in clinical trials in combination with standard chemotherapy regimens.[3][4]

Preclinical Activity of this compound (Single Agent)

Preclinical studies have established the potent single-agent activity of this compound in AML cell lines harboring the FLT3-ITD mutation.

Cell LineIC₅₀ (nM)Key Findings
MV-4-111.5Potent inhibition of cell proliferation.[1][2]
MOLM-131.4Significant suppression of tumor growth in xenograft models.[1][2]

Experimental Protocol: In Vitro Cell Proliferation Assay

A common method to determine the half-maximal inhibitory concentration (IC₅₀) is the MTS assay.

  • Cell Culture: MV-4-11 and MOLM-13 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.

  • MTS Assay: After incubation, MTS reagent is added to each well and incubated for 2-4 hours. The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This compound in Combination with Chemotherapy: Clinical Landscape

This compound is currently under investigation in Phase Ib/II clinical trials in combination with standard chemotherapy agents for the treatment of newly diagnosed AML.[3][4]

Clinical Trial IDPhaseCombination RegimenPatient Population
NCT05133882Ib/IIThis compound + Daunorubicin (B1662515) + Cytarabine (B982)Newly diagnosed adult AML patients (18-65 years)
NCT05133882Ib/IIThis compound + AzacitidineNewly diagnosed adult AML patients (≥60 years or ineligible for intensive chemotherapy)

Synergistic Effects of FLT3 Inhibitors with Chemotherapy (Analogous Data)

While specific preclinical synergy data for this compound is not available, studies with other FLT3 inhibitors provide insights into the expected synergistic interactions and their underlying mechanisms. The combination of FLT3 inhibitors with cytotoxic chemotherapy is hypothesized to enhance anti-leukemic activity through complementary mechanisms.

4.1. Combination with Anthracyclines (e.g., Daunorubicin) and Nucleoside Analogs (e.g., Cytarabine)

Studies with the FLT3 inhibitor tandutinib (B1684613) have shown sequence-independent synergistic anti-leukemic effects when combined with cytarabine and daunorubicin in FLT3-ITD positive AML cells.[5][6] Another FLT3 inhibitor, SU11248, also demonstrated additive-to-synergistic inhibitory effects on cell proliferation when combined with cytarabine or daunorubicin.[7]

Potential Mechanism of Synergy:

  • FLT3 Inhibition: this compound, by inhibiting the FLT3-ITD signaling pathway, induces cell cycle arrest and apoptosis. This can sensitize leukemic cells to the cytotoxic effects of chemotherapy.

  • Chemotherapy Action: Daunorubicin intercalates into DNA, inhibiting topoisomerase II and blocking DNA replication and transcription. Cytarabine, a pyrimidine (B1678525) analog, incorporates into DNA, leading to chain termination and cell death.

  • Combined Effect: The combination is expected to result in enhanced apoptosis and cell cycle arrest compared to single agents.

Experimental Protocol: In Vitro Synergy Assessment (Combination Index)

The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle.

  • Cell Treatment: AML cells (e.g., MV-4-11) are treated with this compound and a chemotherapy agent (e.g., cytarabine) alone and in combination at a constant ratio for 72 hours.

  • Viability Assay: Cell viability is assessed using an MTS or similar assay.

  • Data Analysis: The CI is calculated using software such as CompuSyn.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

4.2. Combination with Hypomethylating Agents (e.g., Azacitidine)

Preclinical studies with the FLT3 inhibitor gilteritinib (B612023) in combination with azacitidine have shown synergistic effects in impeding cell growth and inducing apoptosis in FLT3-ITD AML cell lines and superior antitumor efficacy in xenograft models.[8][9] However, a recent study suggested that combinations of non-covalent FLT3 inhibitors like gilteritinib and quizartinib (B1680412) with azacitidine were antagonistic in some contexts.[10]

Potential Mechanism of Synergy:

  • Epigenetic Modulation: Azacitidine, a hypomethylating agent, can alter the gene expression profile of cancer cells, potentially increasing their sensitivity to FLT3 inhibition.

  • Combined Pathway Inhibition: The combination targets both aberrant signaling and epigenetic dysregulation, two key drivers of AML.

Visualizing the Mechanisms and Workflows

Signaling Pathway of FLT3 Inhibition by this compound

FLT3_Pathway cluster_downstream Downstream Signaling This compound This compound FLT3_ITD FLT3-ITD This compound->FLT3_ITD Inhibition RAS_MAPK RAS/MAPK Pathway FLT3_ITD->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FLT3_ITD->PI3K_AKT JAK_STAT5 JAK/STAT5 Pathway FLT3_ITD->JAK_STAT5 Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival JAK_STAT5->Proliferation JAK_STAT5->Survival

Caption: Inhibition of FLT3-ITD by this compound blocks downstream signaling pathways.

Experimental Workflow for In Vitro Synergy Assessment

Synergy_Workflow start Start: AML Cell Culture drug_prep Prepare Drug Dilutions: This compound & Chemotherapy start->drug_prep treatment Treat Cells: Single Agents & Combinations drug_prep->treatment incubation Incubate (72 hours) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTS) incubation->viability_assay data_analysis Data Analysis: Calculate Combination Index (CI) viability_assay->data_analysis end End: Determine Synergy, Additivity, or Antagonism data_analysis->end

Caption: A typical workflow for determining the synergistic effects of drug combinations.

Conclusion and Future Directions

The combination of this compound with standard chemotherapy agents holds significant promise for improving outcomes in patients with FLT3-ITD positive AML. While direct preclinical evidence of synergy is awaited, the known mechanisms of action and data from analogous FLT3 inhibitors strongly support this therapeutic strategy. Further preclinical studies are warranted to quantify the synergistic effects of this compound with various chemotherapy agents, to elucidate the precise molecular mechanisms underlying these interactions, and to optimize dosing schedules for clinical translation. The ongoing clinical trials will be crucial in validating the efficacy and safety of these combination regimens in patients.

References

Head-to-Head Comparison: Clifutinib and Midostaurin in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Two FLT3 Inhibitors

The landscape of targeted therapies for Acute Myeloid Leukemia (AML) has been significantly shaped by the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Mutations in the FLT3 gene are among the most common genetic alterations in AML and are associated with a poor prognosis. This guide provides a detailed head-to-head comparison of two prominent FLT3 inhibitors: Clifutinib, a novel selective inhibitor, and Midostaurin (B1676583), a multi-kinase inhibitor that was the first targeted therapy approved for FLT3-mutated AML. This comparison is based on available preclinical and clinical data to inform research and drug development efforts.

Mechanism of Action and Target Profile

Both this compound and Midostaurin target the FLT3 receptor tyrosine kinase, albeit with different selectivity profiles.

This compound is a potent and selective inhibitor of FLT3, with high activity against both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][2] Its selectivity is a key feature, with significantly less activity against other kinases like KIT.[1]

Midostaurin , in contrast, is a multi-kinase inhibitor.[3] While it effectively inhibits both FLT3-ITD and FLT3-TKD mutations, it also targets a range of other kinases, including KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[3][4][5] This broader activity may contribute to both its therapeutic effects and its side-effect profile.

The distinct target profiles of these two inhibitors are visualized in the following signaling pathway diagram.

Comparative Signaling Pathway Inhibition cluster_this compound This compound cluster_midostaurin Midostaurin cluster_pathways Downstream Signaling Pathways FLT3-ITD_C FLT3-ITD RAS/MAPK RAS/MAPK FLT3-ITD_C->RAS/MAPK PI3K/AKT PI3K/AKT FLT3-ITD_C->PI3K/AKT JAK/STAT JAK/STAT FLT3-ITD_C->JAK/STAT FLT3-TKD_C FLT3-TKD FLT3-TKD_C->RAS/MAPK FLT3-TKD_C->PI3K/AKT FLT3-TKD_C->JAK/STAT Clifutinib_node This compound Clifutinib_node->FLT3-ITD_C Clifutinib_node->FLT3-TKD_C FLT3-ITD_M FLT3-ITD FLT3-ITD_M->RAS/MAPK FLT3-ITD_M->PI3K/AKT FLT3-ITD_M->JAK/STAT FLT3-TKD_M FLT3-TKD FLT3-TKD_M->RAS/MAPK FLT3-TKD_M->PI3K/AKT FLT3-TKD_M->JAK/STAT KIT_M KIT PDGFR_M PDGFR VEGFR2_M VEGFR2 PKC_M PKC Midostaurin_node Midostaurin Midostaurin_node->FLT3-ITD_M Midostaurin_node->FLT3-TKD_M Midostaurin_node->KIT_M Midostaurin_node->PDGFR_M Midostaurin_node->VEGFR2_M Midostaurin_node->PKC_M Proliferation Cell Proliferation & Survival RAS/MAPK->Proliferation PI3K/AKT->Proliferation JAK/STAT->Proliferation In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Serial Dilutions of Inhibitor into Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction (Add Substrate/ATP Mix) Incubate_1->Initiate_Reaction Incubate_2 Incubate Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Detect Signal Incubate_2->Stop_Reaction Analyze_Data Data Analysis (Calculate IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End Cell Proliferation Assay Workflow Start Start Seed_Cells Seed AML Cells in Microplate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for 48-72 hours Add_Inhibitor->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Analyze_Data Data Analysis (Calculate IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End Western Blot Workflow for Signaling Analysis Start Start Treat_Cells Treat AML Cells with Inhibitor Start->Treat_Cells Lyse_Cells Cell Lysis & Protein Extraction Treat_Cells->Lyse_Cells Quantify_Protein Protein Quantification Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., anti-p-FLT3, anti-p-STAT5) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (Chemiluminescence) Secondary_Ab->Detect Analyze Image Analysis & Densitometry Detect->Analyze End End Analyze->End

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Acquired Resistance Mechanisms of FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of FMS-like tyrosine kinase 3 (FLT3) inhibitors has marked a significant advancement in the targeted therapy of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 mutations. However, the emergence of acquired resistance remains a critical obstacle, limiting the long-term efficacy of these agents. This guide provides a comparative analysis of the mechanisms of acquired resistance to various FLT3 inhibitors, with a special focus on the novel inhibitor Clifutinib, supported by experimental data and detailed methodologies.

A New Player in the Arena: this compound

This compound is an orally active and selective inhibitor of the internal tandem duplication (ITD) mutation of FLT3, a common driver of AML.[1] Preclinical studies have demonstrated its potent antiproliferative effects on FLT3-ITD AML cell lines, with IC50 values in the low nanomolar range.[1][2][3] this compound works by inhibiting the kinase activity of FLT3-ITD, thereby blocking downstream signaling pathways crucial for leukemic cell survival and proliferation, such as RAS/MAPK, PI3K/AKT, and JAK/STAT5.[1] Currently, this compound is being evaluated in clinical trials for the treatment of relapsed/refractory FLT3-ITD-positive AML.[2][4][5] While specific mechanisms of acquired resistance to this compound are yet to be extensively documented due to its novelty, a comprehensive understanding of resistance patterns observed with other FLT3 inhibitors can provide valuable insights into potential challenges and guide future research.

The Landscape of Acquired Resistance to FLT3 Inhibitors

Acquired resistance to FLT3 inhibitors can be broadly categorized into two main types: on-target resistance , which involves alterations in the FLT3 gene itself, and off-target resistance , which is driven by the activation of alternative signaling pathways that bypass the need for FLT3 signaling.

On-Target Resistance: The Moving Target

The most common on-target resistance mechanism is the acquisition of secondary mutations in the FLT3 gene, which either prevent the inhibitor from binding or stabilize the active conformation of the kinase.

  • Gatekeeper Mutations: The F691L mutation, analogous to the T315I "gatekeeper" mutation in BCR-ABL, is a well-documented mechanism of resistance to several FLT3 inhibitors, including quizartinib (B1680412) and gilteritinib (B612023).[2][6][7] This mutation is located at a critical residue in the ATP-binding pocket of the kinase, sterically hindering the binding of the inhibitor.

  • Activation Loop Mutations: Mutations in the activation loop of the kinase domain, such as those at the D835 and Y842 residues, can confer resistance by stabilizing the active conformation of the FLT3 receptor, thereby reducing the inhibitor's efficacy.[2][6][8] These mutations are particularly relevant for type II inhibitors like quizartinib, which bind to the inactive conformation of the kinase.[2]

Off-Target Resistance: The Bypass Routes

Leukemic cells can develop resistance by activating alternative signaling pathways that provide survival and proliferation signals independently of FLT3.

  • RAS/MAPK Pathway Activation: Mutations in genes of the RAS/MAPK pathway, such as NRAS and KRAS, are frequently observed in patients who relapse on FLT3 inhibitor therapy.[2][7][9] These mutations can lead to the constitutive activation of downstream signaling, rendering the cells less dependent on FLT3.

  • Upregulation of Other Kinases: Increased expression and activation of other receptor tyrosine kinases, such as AXL, can provide an escape route for leukemic cells.[2][4][6] AXL activation can trigger downstream signaling cascades that promote cell survival and proliferation.

  • Microenvironment-Mediated Resistance: The bone marrow microenvironment can protect leukemic cells from the effects of FLT3 inhibitors through the secretion of growth factors and cytokines, such as FGF2 and FLT3 ligand, which can reactivate downstream signaling pathways.[2][5]

Comparative Efficacy of FLT3 Inhibitors in the Face of Resistance

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FLT3 inhibitors against sensitive and resistant AML cell lines, providing a quantitative comparison of their potency.

InhibitorCell LineGenotypeSensitive IC50 (nM)Resistant Cell LineResistance MechanismResistant IC50 (nM)Fold Increase
This compound MV-4-11FLT3-ITD1.5[1][3]----
MOLM-13FLT3-ITD1.4[1][3]----
Gilteritinib MV4-11FLT3-ITD0.92[10]MV4-11/Gilt->100[9]>108
MOLM-13FLT3-ITD2.9[10]MOLM-13-RES->100[9]>34
Ba/F3FLT3-ITD-F691L---22[10]-
Ba/F3FLT3-ITD-D835Y---2.1[10]-
Quizartinib MV4-11FLT3-ITD0.40[8]----
MOLM-14FLT3-ITD0.73[8]MOLM-14-RESMidostaurin-resistant (RAS mutation)3.61-9.23[8]5-12
Ba/F3FLT3-ITD-D835Y---183-fold increase vs. WT[11]-
Ba/F3FLT3-ITD-F691L---329-fold increase vs. WT[11]-
Midostaurin (B1676583) MOLM-14FLT3-ITD10.12[8]MOLM-14-RESMidostaurin-resistant (RAS mutation)45.09-106.00[8]4-10
MV4-11FLT3-ITD15.09[2]MV4-11 MID-ResActin cytoskeleton deregulation55.24[2]3.7
MOLM-13FLT3-ITD29.41[2]MOLM-13 MID-ResActin cytoskeleton deregulation87.83[2]3.0
Sorafenib MOLM-13FLT3-ITD---IC50 ranged from 0.001 to 5.6 µM in a panel of AML cell lines[12]-

Note: IC50 values can vary between studies due to different experimental conditions.

Visualizing the Mechanisms of Resistance

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3 Inhibits

Caption: The FLT3 Signaling Pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance FLT3_Inhibitor FLT3 Inhibitor (e.g., this compound) FLT3 FLT3 Receptor FLT3_Inhibitor->FLT3 Inhibits Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK, JAK/STAT) FLT3->Downstream_Signaling Leukemic_Survival Leukemic Cell Survival & Proliferation Downstream_Signaling->Leukemic_Survival Gatekeeper_Mutation Gatekeeper Mutation (e.g., F691L) Gatekeeper_Mutation->FLT3 Prevents Inhibitor Binding Activation_Loop_Mutation Activation Loop Mutation (e.g., D835Y) Activation_Loop_Mutation->FLT3 Stabilizes Active Conformation RAS_Mutation RAS Pathway Mutation RAS_Mutation->Downstream_Signaling Bypass AXL_Activation AXL Activation AXL_Activation->Downstream_Signaling Bypass Microenvironment Microenvironment (e.g., FGF2) Microenvironment->Downstream_Signaling Bypass

Caption: On-target and off-target mechanisms of acquired resistance to FLT3 inhibitors.

Experimental_Workflow Start Start with FLT3-mutant AML cell line Culture Continuous culture with escalating concentrations of FLT3 inhibitor Start->Culture Establish Establish resistant cell line Culture->Establish Characterize Characterize Phenotype (IC50 determination) Establish->Characterize Genomic Genomic Analysis (Sequencing of FLT3, RAS pathway genes) Establish->Genomic Biochemical Biochemical Analysis (Western blot for signaling pathway activation) Establish->Biochemical Identify Identify Resistance Mechanism Characterize->Identify Genomic->Identify Biochemical->Identify

Caption: Experimental workflow for identifying mechanisms of acquired resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate acquired resistance to FLT3 inhibitors.

Protocol 1: Generation of FLT3 Inhibitor-Resistant AML Cell Lines

Objective: To develop in vitro models of acquired resistance by continuously exposing FLT3-mutant AML cell lines to an FLT3 inhibitor.

Materials:

  • FLT3-mutant AML cell lines (e.g., MV-4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • FLT3 inhibitor (e.g., this compound)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the parental AML cell line in complete culture medium.

  • Determine the initial IC50 of the FLT3 inhibitor for the parental cell line using a cell viability assay.

  • Initiate the resistance induction by continuously culturing the cells in the presence of the FLT3 inhibitor at a starting concentration equal to the IC50.

  • Monitor cell viability and proliferation regularly.

  • Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the FLT3 inhibitor in a stepwise manner.

  • Continue this process until the cells are able to proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 10- to 100-fold the initial IC50).

  • The resulting cell line is considered resistant and can be used for further characterization.

Protocol 2: Cell Viability Assay

Objective: To determine the cytotoxic effect of FLT3 inhibitors on sensitive and resistant AML cell lines and to calculate the IC50 values.

Materials:

  • AML cell lines (parental and resistant)

  • Complete culture medium

  • FLT3 inhibitor

  • DMSO

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Prepare serial dilutions of the FLT3 inhibitor in complete culture medium.

  • Add the diluted inhibitor or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance using a plate reader.

  • Plot the cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 3: Western Blot Analysis of FLT3 Signaling

Objective: To assess the activation status of the FLT3 signaling pathway in response to inhibitor treatment in sensitive and resistant cells.

Materials:

  • AML cell lines (parental and resistant)

  • FLT3 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat the cells with the FLT3 inhibitor at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the levels of protein phosphorylation.

Future Perspectives

Overcoming acquired resistance to FLT3 inhibitors requires a multi-pronged approach. The development of next-generation inhibitors that can effectively target common resistance mutations is a key strategy. Furthermore, combination therapies that simultaneously target FLT3 and bypass signaling pathways hold great promise. For instance, combining FLT3 inhibitors with MEK inhibitors or BCL-2 inhibitors is being actively explored in clinical trials. As our understanding of the complex clonal evolution of AML under the selective pressure of targeted therapies improves, largely through the application of single-cell sequencing technologies, the development of more personalized and adaptive treatment strategies will be crucial to improving outcomes for patients with FLT3-mutated AML.

References

A Comparative Analysis of Clifutinib and Other FLT3 Inhibitors in Relapsed/Refractory FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy and safety of Clifutinib, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, against other established FLT3 inhibitors, Gilteritinib (B612023) and Sorafenib, in the treatment of relapsed or refractory (R/R) acute myeloid leukemia (AML) with FLT3 mutations. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data, detailed experimental methodologies, and visual representations of key biological pathways and clinical trial workflows.

Efficacy and Safety Profile Comparison

The following tables summarize the key efficacy and safety findings from clinical trials of this compound, Gilteritinib, and Sorafenib in patients with R/R FLT3-mutated AML.

Table 1: Efficacy of FLT3 Inhibitors in R/R FLT3-Mutated AML
Efficacy EndpointThis compound (Phase I, 40 mg/day)[1][2]Gilteritinib (ADMIRAL Trial)[3][4]Sorafenib (Retrospective analysis)[5]
Overall Response Rate (ORR) 40.6% (CRc)54% (CRc)57.1%
Complete Remission (CR) 7.2%21.1%35.7%
CR with partial hematologic recovery (CRh) 7.2%12.9% (CR/CRh combined)-
Composite Complete Remission (CRc) 39.1%54%-
Median Duration of Response (DOR) 3.2 months (for CR/CRh)10.0 months (for CR/CRh)-
Median Overall Survival (OS) 6.3 months9.3 months-

CRc: Composite Complete Remission (CR + CRh + CRi); CRi: Complete Remission with incomplete hematologic recovery.

Table 2: Key Safety Information
Adverse Events (Grade ≥3)This compound[1]Gilteritinib[3]Sorafenib[5]
Febrile Neutropenia -15.4%-
Anemia Mentioned as common19.5%-
Thrombocytopenia Mentioned as common12.2%Hematologic toxicity mentioned
Leukopenia Mentioned as common--
Neutropenia Mentioned as common--
Lymphopenia Mentioned as common--
Pneumonia Mentioned as common--

Experimental Protocols

This compound: Phase I Study (NCT04827069)[1][2][6]
  • Study Design: A first-in-human, open-label, dose-escalation and dose-expansion study.

  • Patient Population: Adult patients (≥18 years) with R/R AML who were refractory to ≥ 2 cycles of standard induction chemotherapy or had relapsed after achieving remission. Prior use of FLT3 inhibitors was permitted. The majority of patients had FLT3-ITD mutations.

  • Treatment: this compound was administered orally once daily in continuous 28-day cycles. The dose-escalation part evaluated doses from 10 to 100 mg/day, and the dose-expansion part focused on 40 and 70 mg/day.

  • Primary Endpoints: Safety and tolerability.

  • Secondary Endpoints: Efficacy, including CR/CRh rate, composite complete remission (CRc) rate, time to remission (TTR), duration of remission (DOR), and overall survival (OS), as well as pharmacokinetics.

  • Response Assessment: Response to treatment was evaluated based on the International Working Group (IWG) criteria for AML.

Gilteritinib: ADMIRAL Trial (NCT02421939)[3][4][7]
  • Study Design: A Phase 3, open-label, multicenter, randomized study.

  • Patient Population: Adult patients (≥18 years) with R/R AML with a documented FLT3 mutation (ITD or TKD).

  • Treatment: Patients were randomized in a 2:1 ratio to receive either Gilteritinib (120 mg/day orally) or salvage chemotherapy (investigator's choice of low-dose cytarabine, azacitidine, mitoxantrone/etoposide/cytarabine, or fludarabine/cytarabine/G-CSF/idarubicin).

  • Primary Endpoints: Overall survival (OS) and the rate of complete remission with full or partial hematologic recovery (CR/CRh).

  • Secondary Endpoints: Event-free survival (EFS) and complete remission (CR) rate.

  • Response Assessment: Efficacy was assessed according to the IWG-AML criteria.

Sorafenib: Retrospective and Phase I/II Studies[5][8][9]
  • Study Design: Various study designs, including retrospective analyses and single-arm Phase I/II trials.

  • Patient Population: Patients with R/R AML, often with a focus on those with FLT3-ITD mutations.

  • Treatment: Sorafenib was typically administered orally at a dose of 400 mg twice daily, sometimes in combination with other agents like azacitidine.

  • Endpoints: Primarily focused on overall response rate (ORR), complete remission (CR), and overall survival (OS).

  • Response Assessment: Response criteria were generally based on IWG-AML guidelines.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the FLT3 receptor tyrosine kinase. This results in the aberrant activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which drive leukemic cell proliferation and survival.[6] FLT3 inhibitors like this compound, Gilteritinib, and Sorafenib act by blocking the kinase activity of the mutated FLT3 receptor, thereby inhibiting these downstream signals.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor (Mutated) RAS RAS FLT3_Receptor->RAS PI3K PI3K FLT3_Receptor->PI3K JAK JAK FLT3_Receptor->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->FLT3_Receptor Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits Sorafenib Sorafenib Sorafenib->FLT3_Receptor Inhibits Clinical_Trial_Workflow Screening Patient Screening - R/R AML - FLT3 Mutation Confirmed Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (if applicable) Enrollment->Randomization Treatment Treatment Initiation - Investigational Drug - Standard of Care Enrollment->Treatment Single-arm trial Randomization->Treatment Monitoring Monitoring - Safety (AEs) - Efficacy (BM Biopsy) Treatment->Monitoring Response Response Assessment (e.g., IWG criteria) Monitoring->Response Response->Treatment Continue if benefit FollowUp Long-term Follow-up - DOR, OS Response->FollowUp DataAnalysis Data Analysis & Reporting FollowUp->DataAnalysis

References

Safety Operating Guide

Navigating the Safe Disposal of Clifutinib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Clifutinib is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As this compound is a potent inhibitor of FLT3-ITD kinase used in research settings, adherence to established disposal protocols is essential to ensure a safe working environment.[1] This guide provides a comprehensive overview of the recommended procedures for the proper disposal of this compound in a laboratory setting.

Core Principles for Disposal of Investigational Drugs

The disposal of any investigational drug, including this compound, must always be conducted in accordance with federal, state, and local regulations.[2] The primary point of contact for guidance within a research institution is the Environmental Health and Safety (EHS) office.[2][3] They can provide specific instructions based on the institution's policies and local regulations, including whether the compound is classified as hazardous waste.

General Safety and Handling

Quantitative Data on Disposal Considerations

Since specific disposal data for this compound is not available, the following table summarizes general quantitative considerations for the disposal of investigational chemical compounds in a laboratory setting, based on common regulatory guidelines.

ParameterGuidelineRelevance to this compound Disposal
P-listed Acute Hazardous Waste Generation of > 1 kg/month Unused pure chemical formulations may fall into this category. Contact EHS for determination.[4]
RCRA-Empty Containers Residue is < 0.3% by weightContainers that held P-listed waste must be triple-rinsed, with the first rinse collected as hazardous waste.[4][5]
Record Keeping Minimum of 3 yearsCertificates of destruction and waste manifests should be retained.[3][4]

Experimental Protocols: General Protocol for Laboratory Chemical Waste Disposal

The following is a general protocol for the disposal of a research-use-only chemical such as this compound. This is a generalized procedure and must be adapted to the specific requirements of your institution's EHS office.

1. Waste Identification and Classification:

  • Contact your institution's EHS department to determine if this compound is considered hazardous waste under local regulations.[2][3]
  • Provide any available safety data or literature to EHS for their assessment.

2. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by EHS.[5]
  • Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste (e.g., unused solutions).

3. Container Selection and Labeling:

  • Use a compatible, leak-proof container for waste collection. The original container can often be used.[5]
  • Label the waste container clearly with "Hazardous Waste" (if applicable), the chemical name ("this compound"), and the approximate quantity.[5]

4. Waste Accumulation and Storage:

  • Store the waste container in a designated, secure satellite accumulation area within the laboratory.[4]
  • Keep the container closed except when adding waste.[5]

5. Arranging for Disposal:

  • Once the container is full or the experiment is complete, request a waste pickup from EHS or the institution's designated hazardous waste vendor.[5]
  • Ensure all required paperwork is completed accurately.

6. Final Disposition:

  • The most common final disposition for non-hazardous and many hazardous pharmaceutical wastes is incineration by a licensed facility to ensure the complete destruction of the compound.[2][3]

Disposal Workflow Visualization

The following diagram illustrates a typical workflow for the proper disposal of a research chemical like this compound in a laboratory environment.

start Start: Decision to Dispose of this compound contact_ehs 1. Contact EHS for Waste Classification start->contact_ehs segregate 2. Segregate this compound Waste contact_ehs->segregate containerize 3. Use Labeled, Compatible Waste Container segregate->containerize store 4. Store in Designated Satellite Accumulation Area containerize->store request_pickup 5. Request Waste Pickup from EHS store->request_pickup vendor_collection 6. Collection by Approved Waste Vendor request_pickup->vendor_collection incineration 7. Final Disposal via Incineration vendor_collection->incineration end End: Certificate of Destruction Received incineration->end

Workflow for the proper disposal of this compound.

By following these generalized procedures and, most importantly, consulting with your local Environmental Health and Safety office, you can ensure the safe and compliant disposal of this compound and other investigational compounds.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Clifutinib

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the potent FLT3 inhibitor, Clifutinib, designed to ensure the well-being of researchers and maintain experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for the safe handling, storage, and disposal of this compound, establishing a foundation of trust and safety for laboratory professionals.

As a potent, biologically active small molecule, this compound requires careful handling to minimize exposure and prevent contamination. The following procedures are based on established safety protocols for hazardous and cytotoxic compounds and should be implemented in all laboratory settings where this compound is used.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when working with this compound. The appropriate level of protection is dictated by the specific laboratory activity being performed.

Laboratory ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Gloves: Single pair of nitrile gloves.- Lab Coat: Standard laboratory coat.
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with two pairs of nitrile gloves. Change outer gloves immediately upon contamination.- Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.- Eye Protection: Tightly fitting safety goggles with side-shields. - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.
Solution Preparation and Handling - Gloves: Double-gloving with nitrile gloves.- Gown: Standard laboratory coat.- Eye Protection: Safety glasses with side shields. Chemical splash goggles are recommended if there is a risk of splashing.- Ventilation: All work should be conducted in a certified chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Single pair of nitrile gloves.- Lab Coat: Standard laboratory coat.- Eye Protection: Safety glasses with side shields.- Containment: All cell culture work should be performed in a Class II biological safety cabinet.
Waste Disposal - Gloves: Double-gloving with heavy-duty nitrile or butyl rubber gloves.- Gown: Standard laboratory coat.- Eye Protection: Chemical splash goggles.

Operational Plan: From Receipt to Disposal

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Store: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Handling and Experimental Use
  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol provides a general methodology for preparing a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Don appropriate PPE for handling solid compounds (see table above). Perform all weighing activities within a chemical fume hood or powder containment hood.

  • Weighing: Carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, date, and user's initials.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean: Wearing appropriate PPE, clean the spill area with a suitable decontaminating solution.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Segregation: Do not mix this compound waste with other laboratory waste.

  • Containers: Use designated, leak-proof, and clearly labeled containers for solid and liquid waste. Sharps should be disposed of in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the name of the compound.

Visualizing Safety Workflows

To further enhance understanding and compliance, the following diagrams illustrate key procedural and decision-making processes for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Management weigh Weighing Solid (In Fume Hood) dissolve Dissolving in Solvent (In Fume Hood) weigh->dissolve use Experimental Use (e.g., Cell Culture) dissolve->use solid_waste Solid Waste (Contaminated PPE, etc.) use->solid_waste liquid_waste Liquid Waste (Unused Solutions) use->liquid_waste sharps Sharps use->sharps dispose Dispose as Cytotoxic Waste solid_waste->dispose liquid_waste->dispose sharps->dispose receive Receive & Inspect This compound store Store Appropriately receive->store store->weigh

Caption: Workflow for the safe handling of this compound from receipt to disposal.

PPESelection cluster_ppe Required PPE gloves Gloves (Single or Double) gown Gown eye Eye Protection respirator Respirator task Identify Task task->gloves task->gown solid Handling Solid? task->solid solid->respirator Yes splash Risk of Splash? solid->splash No splash->eye Yes

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.